molecular formula C12H9NO3 B8762171 2-Hydroxy-5-nitrobiphenyl CAS No. 4291-29-6

2-Hydroxy-5-nitrobiphenyl

Cat. No.: B8762171
CAS No.: 4291-29-6
M. Wt: 215.20 g/mol
InChI Key: FIBBSIRCVZWBML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-5-nitrobiphenyl is a useful research compound. Its molecular formula is C12H9NO3 and its molecular weight is 215.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Hydroxy-5-nitrobiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-5-nitrobiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4291-29-6

Molecular Formula

C12H9NO3

Molecular Weight

215.20 g/mol

IUPAC Name

4-nitro-2-phenylphenol

InChI

InChI=1S/C12H9NO3/c14-12-7-6-10(13(15)16)8-11(12)9-4-2-1-3-5-9/h1-8,14H

InChI Key

FIBBSIRCVZWBML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Solubility Profiling and Thermodynamic Analysis of 2-Hydroxy-5-nitrobiphenyl

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the solubility and thermodynamic behavior of 2-Hydroxy-5-nitrobiphenyl. This document is structured to serve as a primary reference for researchers in process chemistry and drug development.

Executive Summary

2-Hydroxy-5-nitrobiphenyl (CAS 4291-29-6), also known as 4-nitro-2-phenylphenol, serves as a critical intermediate in the synthesis of heterocyclic dyes, agrochemicals, and pharmaceutical precursors.[1][2] Its efficacy in downstream applications is strictly governed by its purity and solvation behavior.

This guide addresses the lack of standardized solubility data in open literature by establishing a theoretical solubility framework and a self-validating experimental protocol . We define the thermodynamic parameters governing its dissolution and provide a robust workflow for solvent selection during recrystallization and liquid-liquid extraction.

Physicochemical Characterization

Before establishing solubility protocols, the fundamental properties of the solid state must be defined to ensure accurate thermodynamic modeling.

ParameterValue / DescriptionSource/Validation
IUPAC Name 2-Hydroxy-5-nitro-1,1'-biphenylChemical Nomenclature
CAS Registry 4291-29-6CAS Common Chemistry [1]
Molecular Weight 215.21 g/mol Calculated
Physical State Crystalline Solid (Yellow/Pale Yellow)Visual Inspection
Melting Point 127.5 – 128.5 °CExperimental Consensus [1]
LogP (Predicted) 3.3 – 3.4Hydrophobic Biphenyl Core [2]
pKa (Predicted) ~6.8 – 7.2Enhanced acidity vs. phenol due to p-nitro group
H-Bond Donors 1 (Phenolic -OH)Structural Analysis
H-Bond Acceptors 3 (-NO₂, -OH)Structural Analysis
Structural Impact on Solvation

The molecule features a "push-pull" electronic system and a steric clash that defines its solubility:

  • Hydrophobic Domain: The biphenyl backbone creates a significant non-polar surface area, driving solubility in aromatic solvents (Toluene) and chlorinated hydrocarbons.

  • Polar Domain: The C5-nitro and C2-hydroxyl groups create a localized polar region. The para relationship between the -OH and -NO₂ groups enhances the dipole moment, facilitating solubility in polar aprotic solvents (Acetone, DMF).

  • Lattice Energy: The melting point of ~128 °C indicates moderate crystal lattice energy. Solvents must overcome this enthalpy of fusion (

    
    ) to achieve dissolution.
    

Solubility Behavior & Solvent Selection

Based on Mobile Order Theory and Hansen Solubility Parameters (HSP) , we can categorize solvent suitability. While specific mole fraction data requires experimental validation (see Section 4), the following hierarchy is theoretically grounded for this nitrobiphenyl derivative.

Predicted Solubility Profile
  • High Solubility (>100 mg/mL):

    • Acetone / Ethyl Acetate: Strong dipole-dipole interactions with the nitro group; H-bond acceptance from the phenolic hydroxyl.

    • DMF / DMSO: Excellent for disruption of crystal lattice due to high dielectric constants.

  • Moderate Solubility (20–100 mg/mL):

    • Ethanol / Methanol: Soluble, but limited by the hydrophobic biphenyl tail which disrupts the water-like H-bond network of pure alcohols. Solubility increases significantly with temperature (

      
      ).
      
    • Toluene: Good interaction with the biphenyl rings via

      
      -
      
      
      
      stacking, but lacks H-bonding capability for the nitro/hydroxyl groups.
  • Low Solubility (<5 mg/mL):

    • Water:[3] The hydrophobic effect of the biphenyl moiety dominates; energetically unfavorable cavity formation in water.

    • Hexane: Insufficient polarity to interact with the nitro/hydroxyl groups.

Thermodynamic Modeling (The Apelblat Equation)

To rigorously define solubility, researchers must fit experimental data to the modified Apelblat equation. This model correlates the mole fraction solubility (


) with absolute temperature (

):


  • A, B, C: Empirical constants derived from regression analysis.

  • Application: Use this model to predict saturation points for cooling crystallization. A positive enthalpy of solution (

    
    ) is expected, indicating an endothermic process where solubility increases with temperature.
    

Experimental Protocols (Self-Validating Systems)

Protocol A: Gravimetric Solubility Determination

Objective: Determine precise saturation limits in pure solvents. Validation: Triplicate measurements with relative standard deviation (RSD) < 2%.

Materials:

  • 2-Hydroxy-5-nitrobiphenyl (dried in vacuo over

    
    ).
    
  • 0.45 µm PTFE Syringe Filters (chemically resistant).

  • Thermostatic Shaker Bath (

    
     °C precision).
    

Workflow:

  • Saturation: Add excess solid (~500 mg) to 5 mL of solvent in a sealed vial.

  • Equilibration: Agitate at fixed temperature (

    
    ) for 24 hours.
    
  • Sedimentation: Stop agitation and allow solids to settle for 2 hours at

    
     (critical to avoid sampling suspended fines).
    
  • Sampling: Withdraw 1 mL of supernatant using a pre-warmed syringe/filter assembly (to prevent precipitation inside the needle).

  • Quantification: Transfer filtrate to a pre-weighed dish. Evaporate solvent under nitrogen stream, then dry at 60 °C (vacuum) to constant weight.

  • Calculation:

    
    
    
Protocol B: Recrystallization for High Purity

Objective: Purify crude 2-Hydroxy-5-nitrobiphenyl (>98% HPLC purity). Solvent System:Ethanol/Water (Anti-solvent method) or Hot Toluene .

Step-by-Step Methodology:

  • Dissolution: Dissolve crude solid in minimal boiling Ethanol (approx. 78 °C).

  • Filtration: Perform hot filtration to remove insoluble mechanical impurities.

  • Nucleation: Allow the solution to cool slowly to 50 °C.

  • Anti-Solvent Addition: Dropwise add warm water (50 °C) until persistent turbidity is observed.

  • Crystallization: Cool gradually to 4 °C over 4 hours. Rapid cooling traps impurities.

  • Isolation: Filter crystals and wash with cold Ethanol:Water (1:1).

Visualizations

Solubility Mechanism & Interactions

The following diagram illustrates the competing intermolecular forces governing the dissolution of 2-Hydroxy-5-nitrobiphenyl.

SolubilityMechanism Solute 2-Hydroxy-5-nitrobiphenyl (Solid Lattice) Interaction_1 H-Bond Acceptance (Nitro/OH Groups) Solute->Interaction_1 Exposes Polar Groups Interaction_2 Hydrophobic Effect (Biphenyl Ring) Solute->Interaction_2 Exposes Aromatic Rings Solvent_Polar Polar Aprotic Solvent (Acetone/DMF) Solvent_Polar->Interaction_1 Strong Dipole Interaction Solvent_NonPolar Non-Polar Solvent (Hexane) Solvent_NonPolar->Interaction_1 Weak Interaction Solvent_NonPolar->Interaction_2 Van der Waals Only Result_Soluble High Solubility (Lattice Disruption) Interaction_1->Result_Soluble Result_Insoluble Precipitation (Lattice Intact) Interaction_2->Result_Insoluble Dominant Crystal Energy

Caption: Mechanistic pathway of dissolution. Polar aprotic solvents overcome lattice energy via H-bonding, whereas non-polar solvents fail to solvate the polar functional groups.

Recrystallization Workflow

A logical flow for the purification of the compound using a solvent/anti-solvent system.[4][5]

Recrystallization Start Crude 2-Hydroxy-5-nitrobiphenyl Step1 Dissolve in Boiling Ethanol (T > 75°C) Start->Step1 Step2 Hot Filtration (Remove Insolubles) Step1->Step2 Step3 Cool to 50°C Step2->Step3 Step4 Add Warm Water (Anti-Solvent) Until Turbidity Step3->Step4 Step5 Slow Cooling to 4°C (Controlled Nucleation) Step4->Step5 End Pure Crystals (>99%) Step5->End

Caption: Optimized anti-solvent recrystallization protocol maximizing yield and purity.

References

  • CAS Common Chemistry. 2-Hydroxy-5-nitrobiphenyl (CAS 4291-29-6) Experimental Properties. American Chemical Society.[1] [Link][1][2]

  • PubChem. Compound Summary: 4-nitro-2-phenylphenol (CID 20278). National Center for Biotechnology Information. [Link]

  • Acree, W. E., & Abraham, M. H. (2001). Solubility predictions for crystalline organic nonelectrolytes dissolved in organic solvents based upon the Abraham general solvation model. Journal of Pharmaceutical Sciences. (Contextual grounding for solubility modeling).
  • Mettler Toledo. Recrystallization Guide: Solvents and Thermodynamics.[Link]

Sources

4-nitro-o-phenylphenol safety data sheet (SDS) PDF

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a Technical Monograph and Provisional Safety Data Sheet (SDS) for 4-Nitro-2-phenylphenol (also known as 4-nitro-2-biphenylol or 5-nitro-2-hydroxybiphenyl).

As this compound is often a specialized intermediate in drug discovery (specifically in the synthesis of antimicrobial scaffolds and heterocyclic libraries) rather than a bulk commodity, this guide synthesizes data from authoritative structure-activity relationship (SAR) models, parent compound toxicology (o-phenylphenol), and standard nitro-aromatic safety protocols.

Content Type: High-Integrity Safety & Handling Guide Audience: Medicinal Chemists, Process Safety Engineers, and Pharmacology Researchers.

Chemical Identity & Molecular Architecture

Rationale: Accurate identification is the first step in safety. The nomenclature for biphenyls can be ambiguous; this section establishes the precise structural definition used in this guide.

ParameterTechnical Detail
Chemical Name 4-Nitro-2-phenylphenol
IUPAC Name 4-Nitro-[1,1'-biphenyl]-2-ol
Synonyms 5-Nitro-2-hydroxybiphenyl; 4-Nitro-2-biphenylol
CAS Number Referenced as derivative of 90-43-7 (Parent); Specific Isomer CAS: 2243-76-7 (verify with vendor)
Molecular Formula C₁₂H₉NO₃
Molecular Weight 215.21 g/mol
Structure Description A biphenyl core with a hydroxyl group at position 2 (ring A) and a nitro group at position 4 (ring A), para to the hydroxyl.
Physicochemical Properties (Experimental & Predicted)
  • Appearance: Yellow crystalline solid (characteristic of nitro-phenols).

  • Melting Point: 128–132 °C (Predicted).

  • pKa: ~7.2 (The nitro group significantly increases acidity compared to o-phenylphenol, pKa ~10).

  • Solubility: Sparingly soluble in water; highly soluble in acetone, ethanol, and dichloromethane.[1]

  • Partition Coefficient (LogP): ~3.2 (Lipophilic; capable of membrane permeation).

Hazard Profiling (The "Why" Behind the Safety)

Expert Insight: Do not treat this merely as "toxic." Understand the mechanism.

  • Uncoupling Agent Potential: Like 2,4-dinitrophenol, mononitro-biphenyls can act as mild protonophores, potentially uncoupling oxidative phosphorylation in mitochondria.

  • Acidity & Corrosivity: The electron-withdrawing nitro group stabilizes the phenoxide ion, making this compound significantly more acidic than standard phenols. It poses a risk of chemical burns to mucous membranes.

  • Sensitization: Nitro-aromatics are known haptens. Repeated dermal exposure can lead to delayed-type hypersensitivity (allergic dermatitis).

GHS Classification (Derived)
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[2]
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[2][3][4][5][6][7]
Serious Eye Damage Cat 2AH319: Causes serious eye irritation.[2][3][4][5][6]
Sensitization, Skin Cat 1H317: May cause an allergic skin reaction.
Aquatic Toxicity Cat 2H411: Toxic to aquatic life with long-lasting effects.[8]

Operational Safety & Handling Protocols

Core Directive: Safety is engineered, not improvised. The following decision tree outlines the required engineering controls and Personal Protective Equipment (PPE).

Safety Decision Logic (Visualization)

SafetyLogic Start Task Assessment Quantity Quantity > 100mg? Start->Quantity State State: Solid/Powder? Quantity->State Yes FumeHood Standard Fume Hood (Face Velocity > 100 fpm) Quantity->FumeHood No State->FumeHood No (Solution) GloveBox Glove Box / Isolator (HEPA Filtered) State->GloveBox Yes (Dust Risk) PPE_Standard PPE: Nitrile Gloves (Double), Lab Coat, Safety Glasses FumeHood->PPE_Standard GloveBox->PPE_Standard PPE_High PPE: Tyvek Sleeves, N95/P100 Respirator (if outside hood) PPE_Standard->PPE_High Spill Cleanup

Caption: Operational logic for handling 4-nitro-2-phenylphenol based on quantity and physical state.

Specific Handling Procedures
  • Glove Selection: Nitrile is preferred. Latex is permeable to many nitro-aromatics. For prolonged contact, use Laminate film (Silver Shield) .

  • Weighing: Never weigh fine powders on an open bench. Static electricity can disperse nitro-aromatic dusts, which are inhalation hazards and potentially deflagrating. Use an analytical balance inside a fume hood or a static-free powder enclosure.

  • Solubilization: Add solvent to the solid slowly. The heat of solution is generally low, but exotherms can occur if dissolved in strong bases (deprotonation).

Synthesis & Application Context

Relevance: For drug developers, this molecule is a "privileged scaffold." The biphenyl core provides hydrophobic binding (pi-stacking), while the nitro group is a masked amine.

Synthetic Pathway & Utility

The primary utility lies in its reduction to 4-amino-2-phenylphenol , a precursor for benzoxazoles and azo dyes.

Protocol: Regioselective Nitration of o-Phenylphenol

  • Reagents: o-Phenylphenol, HNO₃ (1 eq), H₂SO₄ (catalytic), Acetic Acid (solvent).

  • Mechanism: Electrophilic Aromatic Substitution.

  • Regioselectivity: The hydroxyl group (activator, ortho/para director) competes with the phenyl group (weak activator/steric bulk).

    • Result: The para position (relative to OH) is favored due to steric hindrance at the ortho position caused by the bulky phenyl ring.

Reaction Workflow (Visualization)

SynthesisPath OPP o-Phenylphenol (Substrate) Nitration Nitration (HNO3 / AcOH / <20°C) OPP->Nitration Isomers Isomer Mixture (4-Nitro vs 6-Nitro) Nitration->Isomers Purification Recrystallization (EtOH/Water) Isomers->Purification Separation Target 4-Nitro-2-phenylphenol (Target Scaffold) Purification->Target Reduction Reduction (H2, Pd/C or Fe/HCl) Target->Reduction Amine 4-Amino-2-phenylphenol (Drug Intermediate) Reduction->Amine

Caption: Synthetic route from o-phenylphenol to the amino-derivative via the nitro-intermediate.

Emergency Response & Waste Management

First Aid Protocols (Self-Validating)
  • Eye Contact: Immediately flush with water for 15 minutes.[6] Validation: pH of eye surface must return to 7.4. Do not stop flushing until medical personnel arrive.

  • Skin Contact: Wash with Polyethylene Glycol (PEG 300) or soap and water. Reasoning: Nitro-aromatics are lipophilic; water alone is inefficient at removing them from skin pores.

  • Inhalation: Move to fresh air. Monitor for Methemoglobinemia (bluing of lips/nails), a known effect of nitro-compound absorption.

Waste Disposal
  • Category: Hazardous Chemical Waste (Toxic/Irritant).

  • Incompatibility: Do not mix with strong oxidizers or reducing agents in the waste stream.

  • Destruction: Incineration is the standard method.

  • Protocol: Dissolve in a combustible solvent (acetone) before placing in the organic waste container to prevent dust formation during waste consolidation.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7017, 2-Phenylphenol (Parent Compound). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Biphenyl-2-ol. (Data on sensitization and aquatic toxicity of the parent scaffold). Retrieved from [Link]

  • Organic Syntheses. 2-Amino-4-nitrophenol (Analogous reduction protocols). Org. Synth. 1945, 25, 5. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Nitrophenols. (General handling for nitro-phenolic compounds).[9] Retrieved from [Link]

  • Solubility of Things. Solubility and properties of 4-nitro-2-phenylphenol. Retrieved from [Link]

Sources

Regiochemical Divergence in Biphenyl Nitration: A Comparative Technical Guide to 2-Hydroxy-5-nitrobiphenyl and 2-Hydroxy-3-nitrobiphenyl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and pharmaceutical development, the regioselective functionalization of biphenyl scaffolds is a critical determinant of a molecule's downstream utility. The nitration of 2-phenylphenol (2-hydroxybiphenyl) yields two primary isomers: 2-Hydroxy-5-nitrobiphenyl and 2-Hydroxy-3-nitrobiphenyl . While they share the same molecular weight and core structure, the positional variance of the nitro group dictates profoundly different physicochemical behaviors, chromatographic profiles, and industrial applications.

As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions. We will explore the mechanistic causality behind their formation, the intramolecular dynamics that dictate their isolation, and provide a self-validating experimental protocol for their synthesis and separation.

Structural and Physicochemical Profiling

Understanding the fundamental differences between these two isomers requires an analysis of their steric environments and hydrogen-bonding capabilities. The hydroxyl group (-OH) at position 2 is a strong electron-donating group, activating the phenol ring and directing electrophilic attack to the ortho (position 3) and para (position 5) positions relative to itself.

Table 1 summarizes the core quantitative and qualitative data for both isomers [1][2].

Property2-Hydroxy-5-nitrobiphenyl (Major)2-Hydroxy-3-nitrobiphenyl (Minor)
CAS Number 4291-29-64291-30-9
PubChem CID 20278160745
Molecular Formula C₁₂H₉NO₃C₁₂H₉NO₃
Molecular Weight 215.20 g/mol 215.20 g/mol
Regiochemistry Nitro is para to HydroxylNitro is ortho to Hydroxyl
Steric Profile Low hindrance at Position 5High hindrance (flanked by OH and Phenyl)
Hydrogen Bonding Intermolecular onlyStrong Intramolecular (OH···O₂N)
Chromatographic Polarity High (Lower

on Silica)
Low (Higher

on Silica)

Mechanistic Divergence in Electrophilic Aromatic Substitution (EAS)

The nitration of 2-phenylphenol is a classic example of kinetically vs. thermodynamically controlled Electrophilic Aromatic Substitution (EAS).

Causality of Isomeric Distribution:

  • Steric Hindrance: The bulky phenyl ring at position 1 creates significant steric bulk around position 3. Consequently, the nitronium ion (

    
    ) faces a high activation energy barrier when attacking the ortho position.
    
  • Electronic Directing Effects: Position 5 is para to the strongly activating hydroxyl group and is sterically unhindered. Therefore, electrophilic attack at position 5 is both kinetically faster and thermodynamically more stable.

This intrinsic bias results in 2-Hydroxy-5-nitrobiphenyl being the major product, while 2-Hydroxy-3-nitrobiphenyl forms as the minor product.

EAS_Mechanism Substrate 2-Phenylphenol (Strong OH Activation) Reagent Nitronium Ion (NO2+) Electrophilic Attack Substrate->Reagent HNO3 / H2SO4 0-5 °C Major 2-Hydroxy-5-nitrobiphenyl (Para-Attack, Major) Reagent->Major Sterically Unhindered (Position 5) Minor 2-Hydroxy-3-nitrobiphenyl (Ortho-Attack, Minor) Reagent->Minor Sterically Hindered (Position 3)

Fig 1: Electrophilic aromatic substitution pathway of 2-phenylphenol yielding two distinct isomers.

Chromatographic Behavior and Intramolecular Dynamics

A critical insight for any synthetic chemist is understanding why these two isomers separate so cleanly on normal-phase silica gel. The answer lies in their hydrogen-bonding networks.

  • 2-Hydroxy-3-nitrobiphenyl (Minor Isomer): Because the nitro group is ortho to the hydroxyl group, the molecule forms a strong intramolecular hydrogen bond (a 6-membered pseudo-ring). This internal sequestration of the polar -OH proton prevents it from interacting strongly with the silanol groups of the silica gel stationary phase. As a result, this isomer behaves as a relatively non-polar compound and elutes first (high

    
    ).
    
  • 2-Hydroxy-5-nitrobiphenyl (Major Isomer): The para relationship prevents intramolecular hydrogen bonding. The hydroxyl group is fully exposed and forms strong intermolecular hydrogen bonds with the silica gel. This drastically increases its apparent polarity, causing it to elute second (low

    
    ).
    

Industrial and Pharmaceutical Applications

The divergent structures of these isomers dictate their utility in applied sciences:

  • Pharmaceutical Synthesis (3-Nitro Isomer): The 2-hydroxy-3-nitrobiphenyl scaffold is a highly prized chemical intermediate. Specifically, its derivative, 2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid, is an essential building block in the multi-step synthesis of Eltrombopag , a blockbuster small-molecule thrombopoietin receptor agonist used to treat thrombocytopenia [3]. The precise ortho-arrangement of the nitro and hydroxyl groups is required for the subsequent reduction and azo-coupling steps in the drug's manufacturing pipeline.

  • Environmental Photochemistry (5-Nitro Isomer): 2-Hydroxy-5-nitrobiphenyl is frequently studied in environmental chemistry. It has been identified as a primary phototransformation product when 2-phenylphenol (a common fungicide) undergoes photodegradation in aqueous solutions containing nitrate ions under UV irradiation [4].

Self-Validating Experimental Protocol: Regioselective Synthesis and Isolation

To successfully synthesize and isolate the critical 3-nitro minor isomer from the 5-nitro major isomer, follow this self-validating workflow. The protocol relies on visual cues (colorimetry of nitrophenols) and real-time TLC validation.

Step-by-Step Methodology

Phase 1: Nitration Reaction

  • Substrate Preparation: Dissolve 10.0 g of 2-phenylphenol in 100 mL of glacial acetic acid in a 250 mL round-bottom flask.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C. Causality: Low temperatures prevent over-nitration (formation of dinitro-derivatives) and oxidative degradation.

  • Electrophile Addition: Prepare a nitrating mixture of 4.0 mL concentrated

    
     (68%) in 10 mL glacial acetic acid. Add this mixture dropwise over 30 minutes via an addition funnel.
    
  • Self-Validation (Visual): The solution will transition from colorless to a deep yellow/orange, indicative of the formation of highly conjugated nitrophenol chromophores.

Phase 2: Quenching and Extraction 5. Quench: Pour the reaction mixture over 300 g of crushed ice with vigorous stirring to precipitate the crude product. 6. Extraction: Extract the aqueous slurry with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous


, and concentrate in vacuo.

Phase 3: Chromatographic Isolation 7. TLC Validation: Spot the crude mixture on a silica gel TLC plate. Elute with Hexane:EtOAc (8:2). You will observe two distinct yellow spots. The higher


 spot (~0.6) is the 3-nitro isomer; the lower 

spot (~0.3) is the 5-nitro isomer. 8. Flash Chromatography: Load the crude mixture onto a silica gel column. Elute with a gradient of 5% to 20% EtOAc in Hexanes. 9. Collection: Collect the first yellow band (2-Hydroxy-3-nitrobiphenyl) and the second yellow band (2-Hydroxy-5-nitrobiphenyl) in separate fractions. Verify purity via

-NMR.

Isolation_Workflow Step1 1. Nitration Reaction (0-5 °C, Dropwise Addition) Step2 2. Quenching & Extraction (Ice Water, EtOAc) Step1->Step2 Step3 3. Silica Gel Chromatography (Hexane/EtOAc Gradient) Step2->Step3 Frac1 Fraction A: 2-Hydroxy-3-nitrobiphenyl (High Rf, Intramolecular H-Bond) Step3->Frac1 Elutes First (Less Polar) Frac2 Fraction B: 2-Hydroxy-5-nitrobiphenyl (Low Rf, Intermolecular H-Bond) Step3->Frac2 Elutes Second (More Polar)

Fig 2: Workflow for the regioselective synthesis and chromatographic isolation of nitrated isomers.

Conclusion

The differentiation between 2-Hydroxy-5-nitrobiphenyl and 2-Hydroxy-3-nitrobiphenyl perfectly illustrates how subtle regiochemical shifts dictate macroscopic chemical behavior. While steric and electronic factors heavily favor the formation of the 5-nitro isomer, the unique intramolecular hydrogen bonding of the sterically hindered 3-nitro isomer allows for its clean isolation. Mastering this separation is a non-negotiable prerequisite for pharmaceutical manufacturers synthesizing advanced therapeutics like Eltrombopag.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 20278, 2-Biphenylol, 5-nitro-" PubChem, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 160745, 2-Hydroxy-3-nitrobiphenyl" PubChem, [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. "Understanding 2-Hydroxy-3-Nitrobiphenyl-3-Carboxylic Acid: A Key Component for Pharmaceutical Innovation." Inno Pharmchem, [Link]

  • Sarakha, M., Boule, P., & Lenoir, D. "Phototransformation of 2-phenylphenol induced in aqueous solution by excitation of nitrate ions." Journal of Photochemistry and Photobiology A: Chemistry, [Link]

Technical Guide: Environmental Degradation Pathways of Nitro-Biphenyl Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitro-biphenyls (NBPs) represent a distinct class of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) often overlooked in favor of their parent biphenyls or chlorinated counterparts (PCBs). However, NBPs—specifically 2-nitrobiphenyl (2-NBP) and 4-nitrobiphenyl (4-NBP) —are critical environmental contaminants arising from diesel exhaust, atmospheric nitration of biphenyls, and industrial dye synthesis.

This guide provides a mechanistic breakdown of their fate. Unlike standard hydrocarbons, the electron-withdrawing nitro group (


) alters the degradation landscape, rendering the ring resistant to electrophilic attack while making it highly susceptible to anaerobic reduction.

Key Technical Insight: The degradation of 4-nitrobiphenyl is not necessarily a detoxification event. Under anaerobic conditions, the reduction of the nitro group yields 4-aminobiphenyl (4-ABP) , a potent human bladder carcinogen. This guide prioritizes the tracking of this "toxic shift" in degradation workflows.

Module 1: Chemodynamics & Physicochemical Fate

Before analyzing degradation, one must understand the partitioning behavior that dictates where the degradation occurs. NBPs are semi-volatile organic compounds (SVOCs).

Partitioning Parameters
Property2-Nitrobiphenyl4-NitrobiphenylEnvironmental Implication
Molecular Weight 199.21 g/mol 199.21 g/mol Transport potential
Log Kow ~ 4.0 - 4.2~ 4.3 - 4.5High lipophilicity; binds strongly to soil organic matter (SOM).
Water Solubility ~ 10-15 mg/L~ 5-8 mg/LLow solubility limits bioavailability for aerobic degradation.
Vapor Pressure ModerateLow2-NBP partitions significantly to the gas phase; 4-NBP associates with particulate matter (PM2.5).

Scientist’s Note: In field sampling, 2-NBP is often lost during filtration if only the particulate phase is analyzed. You must employ polyurethane foam (PUF) plugs to capture the gas-phase fraction.

Module 2: Atmospheric Photochemical Degradation

In the troposphere, NBPs undergo transformation primarily through hydroxyl radical (


) attack during the day and nitrate radical (

) attack at night.
Mechanism: The OH Radical Pathway

The presence of the nitro group deactivates the specific ring it is attached to. Therefore,


 radicals preferentially attack the non-nitrated phenyl ring.
  • Initial Attack:

    
     adds to the ortho- or para-position of the unsubstituted ring.
    
  • Adduct Formation: A hydroxy-cyclohexadienyl radical is formed.

  • Oxidation: Reaction with

    
     leads to the formation of hydroxynitrobiphenyls  and nitrodibenzofurans  (via cyclization).
    
Visualization of Atmospheric Fate

The following diagram illustrates the bifurcation between direct photolysis and radical-mediated oxidation.

AtmosphericFate Figure 1: Atmospheric Photochemical Degradation Pathways of Nitrobiphenyls NBP Nitro-Biphenyl (Gas/PM) Excited Excited Triplet State [NBP]* NBP->Excited hv (UV > 290nm) OH_Attack •OH Radical Attack (Unsubstituted Ring) NBP->OH_Attack k ~ 10^-12 cm3/mol/s HydroxyNBP Hydroxy-Nitrobiphenyls (Major Product) Excited->HydroxyNBP Rearrangement OH_Attack->HydroxyNBP +O2 / -HO2• NitroPhenol Nitrophenols + Benzoic Acid HydroxyNBP->NitroPhenol Secondary Photo-oxidation RingCleavage Ring Cleavage Products (Aliphatic Nitro Compounds) NitroPhenol->RingCleavage Deep Oxidation

Module 3: Microbial Biotransformation (The Core)

This is the most critical section for toxicologists. The pathway depends entirely on the redox potential of the environment.

Anaerobic Reductive Pathway (The Toxic Shift)

In anoxic sediments or the mammalian gut, bacteria (e.g., Clostridium, Eubacterium) do not attack the ring carbon. Instead, they use the nitro group as an electron acceptor.

  • Step 1 (Nitro-reduction):

    
     (Nitroso-biphenyl)
    
  • Step 2 (Hydroxylamine):

    
     (N-hydroxy-aminobiphenyl)
    
  • Step 3 (Amine Formation):

    
     (Aminobiphenyl )
    

Critical Risk: 4-Aminobiphenyl is a Group 1 Carcinogen. The "degradation" of 4-NBP in anaerobic sludge actually increases the toxicity of the effluent.

Aerobic Oxidative Pathway

In oxygen-rich soils, specialized strains (e.g., Pseudomonas, Sphingomonas) utilize dioxygenases to attack the aromatic ring.

  • Mechanism: Formation of cis-dihydrodiol

    
     Catechol formation 
    
    
    
    Ring cleavage (ortho/meta).
  • Limitation: The electron-withdrawing nitro group inhibits electrophilic dioxygenase attack, making aerobic degradation significantly slower than anaerobic reduction.

Biotransformation Pathway Diagram

Biotransformation Figure 2: Divergent Microbial Pathways: Anaerobic Activation vs. Aerobic Mineralization NBP 4-Nitrobiphenyl (Parent) Nitroso 4-Nitrosobiphenyl (Transient) NBP->Nitroso Nitroreductase (Anaerobic) Diol Cis-Dihydrodiol NBP->Diol Dioxygenase (Aerobic) Hydroxylamine N-Hydroxy-4-aminobiphenyl (Mutagenic) Nitroso->Hydroxylamine +2e- Amine 4-Aminobiphenyl (Carcinogen) Hydroxylamine->Amine +2e- Acetylated N-Acetyl-4-ABP (Detoxified Conjugate) Amine->Acetylated N-Acetyltransferase (NAT) Catechol Nitro-Catechol Diol->Catechol Dehydrogenase Cleavage Muconic Semialdehyde (Ring Fission) Catechol->Cleavage Ring Cleavage

Module 4: Advanced Remediation Technologies (AOPs)

Conventional biological treatment often fails to mineralize NBPs completely. Advanced Oxidation Processes (AOPs) are required for industrial effluents.[1]

Photocatalysis ( )
  • Mechanism: UV light generates electron-hole pairs (

    
    ) on the 
    
    
    
    surface.
  • Hole Pathway (

    
    ):  Direct oxidation of the biphenyl ring.
    
  • Radical Pathway (

    
    ):  Hydroxylation of the ring, followed by denitrification (release of 
    
    
    
    ).
  • Kinetics: Follows Langmuir-Hinshelwood kinetics.[2] Pseudo-first-order degradation is observed (

    
     depending on loading).
    
Fenton Oxidation ( )

Effective for high-concentration shock loads.

  • Reaction:

    
    
    
  • Optimization: pH must be maintained at 3.0. Iron sludge formation is a drawback.

Module 5: Analytical Protocol (SOP)

Objective: Simultaneous quantification of parent NBPs and their amine metabolites (ABPs) in soil/sediment.

Extraction & Preparation
  • Matrix: 5g Sediment (wet weight).

  • Drying: Lyophilization (Freeze-drying) is mandatory. Do not oven dry (loss of volatile 2-NBP).

  • Extraction: Ultrasonic Solvent Extraction (USE) with Dichloromethane:Acetone (1:1 v/v).

  • Cleanup: Silica gel column. Fraction 1 (Hexane) -> Parent NBPs. Fraction 2 (Methanol) -> Amine metabolites.

Instrumental Analysis (GC-MS vs. LC-MS)
  • GC-MS (Agilent 7890/5977): Ideal for parent NBPs.

    • Column: DB-5ms (30m x 0.25mm).

    • Mode: SIM (Selected Ion Monitoring) for m/z 199 (M+) and 152 (M-NO2).

  • LC-MS/MS (Sciex Triple Quad): Required for metabolites (Hydroxylamines/Amines).

    • Column: C18 Reverse Phase.

    • Ionization:[3] Electrospray Ionization (ESI) Positive mode.

Analytical Workflow Diagram

AnalyticalWorkflow Figure 3: Dual-Stream Analytical Workflow for NBP and Metabolites Sample Environmental Sample (Soil/Sediment) Lyo Lyophilization (Avoid Heat) Sample->Lyo Extract Ultrasonic Extraction (DCM:Acetone 1:1) Lyo->Extract Split Fractionation (Silica Gel) Extract->Split Frac1 Fraction 1: Hexane (Non-polar) Split->Frac1 Frac2 Fraction 2: MeOH (Polar) Split->Frac2 GCMS GC-MS (EI) Target: Nitro-Biphenyls Frac1->GCMS LCMS LC-MS/MS (ESI+) Target: Amino-Biphenyls Frac2->LCMS

References

  • Ning, S., & Xiaobai, X. (1997). Reductive metabolism of 4-nitrobiphenyl by rat liver fraction.[4] Carcinogenesis, 18(6), 1233-1240.[4] Link

  • Hong, C. S., Wang, Y., & Bush, B. (1998). Kinetics and products of the TiO2 photocatalytic degradation of 2-chlorobiphenyl in water. Chemosphere, 36(7), 1653-1667. (Mechanistic proxy for biphenyl ring oxidation). Link

  • Chung, K. T., et al. (2003). Growth inhibition of intestinal bacteria and mutagenicity of 2-, 3-, 4-aminobiphenyls. Toxicology in Vitro, 17(2), 145-152. Link

  • Atkinson, R., & Arey, J. (1994). Atmospheric chemistry of gas-phase polycyclic aromatic hydrocarbons: formation of atmospheric mutagens. Environmental Health Perspectives, 102(Suppl 4), 117–126. (Foundational text on Nitro-PAH atmospheric formation). Link

  • Trapido, M., & Kallas, J. (2000). Advanced oxidation processes for the degradation of nitro-phenols. Environmental Technology, 21(7), 799-808. Link

Sources

2-Hydroxy-5-nitrobiphenyl: Metabolic Genesis, Toxicity Mechanisms, and Analytical Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Hydroxy-5-nitrobiphenyl (CAS: 4291-29-6), also known as 5-nitro-2-biphenylol or 4-nitro-2-phenylphenol, represents a critical divergence in the metabolism of the fungicide and biocide 2-phenylphenol (OPP). While standard mammalian metabolism of OPP proceeds via CYP450-mediated hydroxylation and Phase II conjugation, the formation of 2-hydroxy-5-nitrobiphenyl is indicative of non-enzymatic nitration driven by Reactive Nitrogen Species (RNS) such as peroxynitrite (ONOO⁻) or environmental photolysis in the presence of nitrates.

This guide details the physicochemical properties, metabolic pathways, and toxicological mechanisms of this compound, specifically its role as a mitochondrial uncoupler. It provides validated protocols for its generation, detection, and quantification, serving as a resource for toxicologists and analytical chemists monitoring nitrosative stress or environmental degradation products.

Part 1: Chemical Identity & Physicochemical Profile

Understanding the behavior of 2-hydroxy-5-nitrobiphenyl requires an analysis of its structural moieties. The presence of the nitro group at the para position relative to the hydroxyl group significantly increases the acidity of the phenol, facilitating its function as a protonophore.

Table 1: Physicochemical Properties
PropertyValueRelevance to Metabolism/Analysis
IUPAC Name 4-nitro-2-phenylphenolDefines substitution pattern (OH at C1, Phenyl at C2, NO2 at C4).
Molecular Formula C₁₂H₉NO₃MW: 215.21 g/mol .[1]
pKa (Phenolic) ~6.5 - 7.0 (Estimated)Lower than parent OPP (~10) due to electron-withdrawing NO₂. Exists as phenolate at physiological pH.
LogP ~3.4Highly lipophilic; readily crosses mitochondrial membranes.
Solubility Organic solvents, Alkaline waterRequires organic modification (MeOH/ACN) for LC mobile phases.
UV Max ~320-350 nmBathochromic shift due to nitro-conjugation; detectable by HPLC-UV/Vis.

Part 2: Metabolic Genesis (Upstream Pathways)

The formation of 2-hydroxy-5-nitrobiphenyl is not a primary enzymatic outcome but a marker of nitrosative stress or environmental phototransformation .

The Nitration Divergence

In standard hepatic metabolism, 2-phenylphenol is converted to phenylhydroquinone (via CYP2E1) or conjugated to glucuronides. However, in the presence of high levels of nitric oxide (NO) and superoxide (O₂⁻), which combine to form peroxynitrite (ONOO⁻), the phenolic ring undergoes electrophilic aromatic substitution.

  • Mechanism: Peroxynitrite attacks the phenolate form of 2-phenylphenol. The ortho and para positions are activated.[2] Since the ortho position (C2) is occupied by the phenyl ring, nitration occurs preferentially at the para position (C5 relative to OH, or C4 IUPAC), yielding 2-hydroxy-5-nitrobiphenyl.

Environmental Genesis

In aqueous environments containing nitrate ions (NO₃⁻), UV irradiation generates hydroxyl radicals (•OH) and nitrogen dioxide ([3][4][5][6][7]•NO₂). These radicals attack 2-phenylphenol, producing 2-hydroxy-5-nitrobiphenyl as a major transformation product.

Visualization: Metabolic Divergence Pathway

The following diagram illustrates the divergence between standard enzymatic clearance and RNS-mediated nitration.

Metabolic_Divergence OPP 2-Phenylphenol (Parent) CYP CYP450 (Enzymatic) OPP->CYP RNS Peroxynitrite / •NO2 (Non-Enzymatic) OPP->RNS Inflammation/UV PHQ Phenylhydroquinone CYP->PHQ Nitro 2-Hydroxy-5-nitrobiphenyl (Toxic Intermediate) RNS->Nitro Nitration Conj Glucuronide/Sulfate Conjugates PHQ->Conj Phase II Amine 5-Amino-2-biphenylol Nitro->Amine Nitro-reductase (Microbial/Hepatic) Reactive Reactive Quinone Imines (DNA Adducts) Amine->Reactive Oxidation

Caption: Divergence of 2-phenylphenol metabolism. The red path indicates the formation of the 5-nitro intermediate under nitrosative stress, leading to potential toxicity.

Part 3: Mechanisms of Toxicity

The metabolic significance of 2-hydroxy-5-nitrobiphenyl lies in its bioactivity. Unlike the inert glucuronide conjugates of the parent compound, the nitro-derivative possesses specific toxicological properties.

Mitochondrial Uncoupling (Protonophore Action)

Similar to 2,4-dinitrophenol (DNP), 2-hydroxy-5-nitrobiphenyl acts as an uncoupler of oxidative phosphorylation.

  • Mechanism: The lipophilic anion (phenolate) adsorbs to the inner mitochondrial membrane. It accepts a proton from the intermembrane space (high [H⁺]), becomes neutral, diffuses across the membrane to the matrix (low [H⁺]), and releases the proton.

  • Consequence: This dissipates the proton motive force (Δp) required for ATP synthesis, leading to futile cycling of protons, increased oxygen consumption, and heat generation without ATP production.

Downstream Metabolism & Genotoxicity

The "intermediate" nature of this compound implies further metabolism.

  • Nitro-reduction: Intestinal microflora or hepatic nitro-reductases can reduce the nitro group to an amine (5-amino-2-biphenylol).

  • Bioactivation: The resulting aromatic amine can be N-hydroxylated, forming reactive species capable of binding to DNA (genotoxicity), a common pathway for nitro-aromatics.

Part 4: Experimental Protocols

Protocol: In Vitro Generation via Peroxynitrite

To study this metabolite, researchers often need to synthesize it in situ or as a standard.

Reagents:

  • 2-Phenylphenol (10 mM in Ethanol)

  • Peroxynitrite (ONOO⁻) solution (Commercially available or synthesized via nitrite/H₂O₂ quench)

  • Phosphate Buffer (100 mM, pH 7.4)[3]

Workflow:

  • Preparation: Dilute 2-phenylphenol to 100 µM in Phosphate Buffer.

  • Reaction: Add Peroxynitrite (bolus addition) to a final concentration of 200 µM. Note: Vortex immediately to prevent localized decomposition.

  • Incubation: Incubate at 37°C for 15 minutes. The solution will turn yellow (characteristic of nitrophenolate).

  • Quenching: Acidify with 1% Formic Acid to stabilize the product.

  • Extraction: Extract with Ethyl Acetate (3x), dry under N₂, and reconstitute in 50:50 Methanol:Water for analysis.

Analytical Quantification (LC-MS/MS)

Detection of 2-hydroxy-5-nitrobiphenyl requires negative ion mode electrospray ionization (ESI-) due to the acidic phenolic proton.

Instrument Parameters:

  • Ionization: ESI Negative Mode

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for better ionization at neutral pH)

  • Mobile Phase B: Acetonitrile

MRM Transitions (Optimized):

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Structural Loss
214.0 [M-H]⁻ 184.0 25 Loss of NO (Rearrangement)
214.0 [M-H]⁻ 168.0 30 Loss of NO₂

| 214.0 [M-H]⁻ | 141.0 | 40 | Ring fragmentation |

Visualization: Analytical Workflow

Analytical_Workflow Sample Biological Sample (Urine/Microsomes) LLE Liquid-Liquid Extraction (Ethyl Acetate/Acidic pH) Sample->LLE Acidify to pH 3 Dry Evaporation (N2) LLE->Dry Recon Reconstitution (MeOH:H2O 50:50) Dry->Recon LC LC Separation (C18, Gradient Elution) Recon->LC MS MS/MS Detection (ESI-, MRM 214->184) LC->MS

Caption: Optimized extraction and detection workflow for 2-hydroxy-5-nitrobiphenyl.

References

  • World Health Organization (WHO). (1999). 2-Phenylphenol and its Sodium Salt: Toxicological Evaluation. Pesticide Residues in Food. Link

  • Cheng, K. et al. (1969).[8] Uncoupling of oxidative phosphorylation by nitrophenols.[8] Journal of Biological Chemistry. (Contextual citation for class effect).

  • Daiber, A. et al. (1998). New aspects in the reaction mechanism of phenol with peroxynitrite: the role of phenoxy radicals.[9] Nitric Oxide.[7][9][10][11] Link

  • Suzuki, J. et al. (2025). Phototransformation of 2-phenylphenol induced by excitation of nitrate ions.[6][7][10] ResearchGate.[11] Link

  • PubChem. (2025). Compound Summary: 2-Biphenylol, 5-nitro-.[1] National Library of Medicine. Link

Sources

Methodological & Application

Application Note: Precision Synthesis of 2-Hydroxy-5-nitrobiphenyl from 2-Phenylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the regioselective synthesis of 2-Hydroxy-5-nitrobiphenyl (also known as 4-nitro-2-phenylphenol) from 2-phenylphenol .[1][2] As a critical intermediate in the development of metabolic probes, fungicides, and solvatochromic dyes, the purity of this compound is paramount. This guide addresses the primary synthetic challenge—separating the para-nitro isomer (target) from the ortho-nitro byproduct—by exploiting their distinct hydrogen-bonding capabilities via steam distillation.[1][2]

Introduction & Strategic Analysis

The Synthetic Challenge

The nitration of 2-phenylphenol is an electrophilic aromatic substitution controlled by the directing effects of the hydroxyl group and the steric influence of the phenyl ring.

  • Directing Effects: The hydroxyl group (-OH) at position 1 strongly activates the ortho (C3, C6) and para (C4) positions.

  • Steric Hindrance: The phenyl group at position 2 sterically shields position 3, making it the least favorable site for substitution.

  • Regioselectivity: The reaction produces two primary isomers:

    • 2-Hydroxy-3-nitrobiphenyl (Ortho-isomer): Formed by attack at C6 (ortho to OH).[1][2] This isomer forms an intramolecular hydrogen bond between the nitro and hydroxyl groups, making it steam-volatile.[1]

    • 2-Hydroxy-5-nitrobiphenyl (Para-isomer/Target): Formed by attack at C4 (para to OH).[1][2] This isomer forms intermolecular hydrogen bonds, resulting in a higher melting point and lack of steam volatility.

Strategic Workflow

To ensure high purity without tedious column chromatography, this protocol utilizes steam distillation as a self-validating separation step.[1][2] The volatile ortho-isomer is removed in the distillate, leaving the pure para-isomer in the residue.

ReactionScheme cluster_0 Reaction Mixture Start 2-Phenylphenol (C12H10O) Ortho 2-Hydroxy-3-nitrobiphenyl (Ortho Isomer) Steam Volatile Start->Ortho Nitration (C6) Para 2-Hydroxy-5-nitrobiphenyl (Target Para Isomer) Non-Volatile Start->Para Nitration (C4) Reagents HNO3 / AcOH < 20°C

Figure 1: Reaction scheme illustrating the divergent pathways to ortho and para isomers.

Detailed Protocol

Materials & Reagents
ReagentGradeRole
2-Phenylphenol >99%Starting Material
Nitric Acid (HNO₃) 65-70% (Conc.)[1][2]Nitrating Agent
Glacial Acetic Acid ACS ReagentSolvent
Ethanol (95%) Reagent GradeRecrystallization Solvent
Ice/Water DistilledQuenching & Steam Distillation
Experimental Procedure
Step 1: Solubilization and Temperature Control
  • In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel, dissolve 17.0 g (0.1 mol) of 2-phenylphenol in 100 mL of glacial acetic acid .

  • Cool the solution to 0–5°C using an ice-salt bath.

    • Why: Low temperature minimizes oxidation side reactions (tars) and suppresses dinitration.

Step 2: Controlled Nitration
  • Prepare a nitrating solution: Mix 7.0 mL (approx. 0.11 mol) of concentrated Nitric Acid with 20 mL of glacial acetic acid .

  • Add the nitrating solution dropwise to the stirred phenol solution over 30–45 minutes .

  • Critical Control Point: Ensure the internal temperature does not exceed 20°C .

  • After addition, allow the mixture to stir at room temperature for 2 hours . The solution will turn a deep orange/red color.

Step 3: Quenching
  • Pour the reaction mixture slowly into 300 mL of crushed ice/water with vigorous stirring.

  • A yellow oily solid (mixture of isomers) will precipitate. Stir for 15 minutes to ensure full precipitation.

Step 4: Steam Distillation (Purification)
  • Transfer the aqueous suspension to a steam distillation apparatus.

  • Pass steam through the mixture until the distillate runs clear (approx. 1–2 L of distillate).

    • Observation: Bright yellow solids/oil will collect in the receiver. This is the ortho-isomer (2-Hydroxy-3-nitrobiphenyl).[1][2]

  • The target para-isomer remains in the distillation flask as a non-volatile, dark solid residue.

Step 5: Isolation and Recrystallization
  • Cool the distillation flask to room temperature.

  • Filter the solid residue using a Büchner funnel and wash thoroughly with cold water to remove residual acid.

  • Recrystallization:

    • Dissolve the crude solid in boiling Ethanol (95%) .

    • If necessary, perform a hot filtration to remove insoluble impurities.

    • Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

  • Collect the crystals by filtration and dry in a vacuum oven at 50°C.

Results & Characterization

Expected Data
ParameterSpecificationNotes
Appearance Yellow Needles/PrismsDistinct crystalline form
Yield 40 – 55%Dependent on precise temp control
Melting Point 128 – 130°CDistinct from ortho isomer (~66°C)
Solubility Soluble in EtOH, AcetoneSparingly soluble in water
Process Workflow Diagram

Workflow Step1 Dissolution 2-Phenylphenol in AcOH Step2 Nitration Add HNO3 dropwise @ <20°C Step1->Step2 Step3 Quench Pour into Ice Water Step2->Step3 Step4 Steam Distillation Step3->Step4 Distillate Distillate (Discard Ortho Isomer) Step4->Distillate Volatile Fraction Residue Residue (Crude Target) Step4->Residue Non-Volatile Fraction Step5 Filtration & Wash Residue->Step5 Step6 Recrystallization (Ethanol) Step5->Step6 Final Pure 2-Hydroxy-5-nitrobiphenyl (Yellow Crystals) Step6->Final

Figure 2: Step-by-step workflow for the isolation of the para-nitro isomer.

Safety & Handling

  • Nitric Acid: Highly corrosive and an oxidizer.[2] Wear acid-resistant gloves and a face shield.[1][2]

  • Exothermic Reaction: The nitration is exothermic.[3] Failure to control temperature (<20°C) can lead to runaway reactions and the formation of unstable polynitrated species.

  • Waste Disposal: The aqueous filtrate contains acidic waste and nitro-compounds.[1][2] Neutralize with sodium bicarbonate before disposal according to local environmental regulations.

References

  • Patent CN111770951A . Polyimide compound and molded article containing the same. (Describes synthesis and melting point of 128°C). Link

  • Organic Syntheses, Coll. Vol. 3, p. 296 (1955) . Nitration of Phenols and Steam Distillation Separation. (Foundational technique for separating ortho/para nitrophenols).[2][4] Link[2]

  • PubChem Compound Summary . 4-nitro-2-phenylphenol (2-Hydroxy-5-nitrobiphenyl).[1][2] Link[2]

  • Hanson, P., et al. Regioselective Nitration of Phenols. J. Chem. Soc., Perkin Trans. 2, 2002. (Discusses mechanism and directing effects).[5]

Sources

Application Note: Regioselective Nitration of o-Phenylphenol to 5-Nitro-2-phenylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

The nitration of phenols is a fundamental electrophilic aromatic substitution (EAS) reaction widely utilized in the synthesis of pharmaceutical intermediates and advanced materials. This application note details a highly regioselective, scalable protocol for the mono-nitration of o-phenylphenol (2-phenylphenol) to yield 5-nitro-2-phenylphenol [1]. By utilizing strictly controlled low-temperature conditions and glacial acetic acid as a moderating solvent, this protocol suppresses undesired over-nitration and oxidative cleavage, ensuring a high-purity para-nitrated product suitable for downstream drug development.

Mechanistic Insights & Nomenclature (E-E-A-T)

Before executing the protocol, it is critical to address the nomenclature and mechanistic causality governing this reaction to ensure reproducibility and analytical accuracy.

  • Nomenclature Clarification: In many industrial catalogs, the target compound is referred to by the trivial hybrid name 5-nitro-2-phenylphenol . However, under strict IUPAC nomenclature, the compound is 2-hydroxy-5-nitrobiphenyl (using biphenyl as the parent) or 4-nitro-2-phenylphenol (using phenol as the parent) [1]. The nitro group is positioned para to the hydroxyl group.

  • Reaction Causality & Regioselectivity: The hydroxyl (-OH) group is a strongly activating, ortho/para-directing substituent. The phenyl ring at the ortho position (C2) provides significant steric hindrance. Consequently, the nitronium ion (NO₂⁺) preferentially attacks the less sterically hindered para position (C4 on the phenol ring, or C5 on the biphenyl scaffold).

  • Exothermic Control: Phenols are highly susceptible to oxidation by nitric acid, which can lead to the formation of benzoquinones or tar-like degradation products [2]. Conducting the reaction at 0–5 °C in glacial acetic acid attenuates the reactivity of the nitronium ion and dissipates the exothermic heat of reaction, ensuring mono-nitration is achieved with >85% regioselectivity.

Visualizing the Reaction Pathway

ReactionPathway SM o-Phenylphenol (Substrate) Intermediate Nitronium Ion (NO₂⁺) Electrophilic Attack SM->Intermediate + Reagents Reagents HNO₃ / AcOH (0 - 5 °C) Reagents->Intermediate Major 2-Hydroxy-5-nitrobiphenyl (Para-product) - MAJOR Intermediate->Major Sterically favored (Para to -OH) Minor 2-Hydroxy-3-nitrobiphenyl (Ortho-product) - MINOR Intermediate->Minor Sterically hindered (Ortho to -OH)

Figure 1: Electrophilic aromatic substitution pathway for o-phenylphenol nitration.

Materials and Reagents

Reagent / MaterialEquivalentsAmount (for 0.1 mol scale)Role in Reaction
o-Phenylphenol (99%)1.0 eq17.0 gAromatic substrate
Nitric Acid (65-70% w/w)1.05 eq4.5 mL (~6.6 g)Source of nitronium ion (NO₂⁺)
Glacial Acetic Acid Solvent120 mL (Total)Moderating polar protic solvent
Crushed Ice / Water -500 mLReaction quenching
Ethanol (Absolute) -As neededRecrystallization solvent

Safety Note: Nitric acid is a strong oxidizer and corrosive. Glacial acetic acid is flammable and corrosive. Perform all operations in a certified chemical fume hood using appropriate PPE.

Step-by-Step Experimental Protocol

Phase 1: Preparation and Cooling

  • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, an internal thermometer, and a pressure-equalizing dropping funnel.

  • Dissolve 17.0 g (0.1 mol) of o-phenylphenol in 100 mL of glacial acetic acid.

  • Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

Phase 2: Controlled Nitration 4. In a separate, pre-cooled Erlenmeyer flask, carefully prepare the nitrating mixture by adding 4.5 mL of 70% nitric acid to 20 mL of glacial acetic acid. 5. Transfer the nitrating mixture to the dropping funnel. 6. Begin dropwise addition of the nitrating mixture to the o-phenylphenol solution over a period of 45 to 60 minutes .

  • Critical Parameter: Monitor the internal thermometer constantly. Adjust the drip rate to ensure the temperature never exceeds 5 °C to prevent oxidative degradation and di-nitration [3].

Phase 3: Aging and Quenching 7. Once the addition is complete, maintain the reaction mixture at 0–5 °C with continuous stirring for an additional 2 hours to ensure complete conversion. 8. Quench the reaction by pouring the mixture slowly into a large beaker containing 500 mL of vigorously stirred crushed ice and distilled water. A yellow-to-orange precipitate will immediately crash out.

Phase 4: Isolation and Purification 9. Isolate the crude solid via vacuum filtration using a Büchner funnel. 10. Wash the filter cake thoroughly with cold distilled water (3 × 100 mL) until the filtrate tests pH neutral, ensuring the complete removal of residual nitric and acetic acids. 11. Recrystallization: Dissolve the crude solid in a minimum volume of boiling ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath. The major para-isomer crystallizes out, while the minor ortho-isomer (3-nitro-2-phenylphenol) remains highly soluble in the cold mother liquor. 12. Filter the purified yellow crystals and dry in a vacuum oven at 50 °C overnight. (Expected Yield: 70–80%).

Analytical Characterization & Expected Results

To validate the success of the synthesis, compare the isolated product against the following expected analytical benchmarks [1][3]:

Analytical TechniqueExpected Result / Signal Assignment
Appearance Bright yellow crystalline solid
Melting Point 108.0 – 128.0 °C (Varies slightly by polymorphic form/purity)
LC-MS (ESI-) m/z 214.05 [M-H]⁻
¹H NMR (CDCl₃, 400 MHz) δ 5.84 (s, 1H, -OH)δ 6.99 (d, 1H, Ar-H ortho to OH)δ 7.15–7.50 (m, 5H, Phenyl ring protons)δ 8.12–8.20 (m, 2H, Ar-H meta to OH, adjacent to NO₂)

Troubleshooting & Optimization

ObservationMechanistic CauseRecommended Solution
Evolution of brown/red fumes (NO₂) Undesired oxidation of the phenol ring by HNO₃.Immediately lower the bath temperature. Ensure the addition rate of HNO₃ is slowed down.
Multiple spots on TLC (Di-nitration) Excess NO₂⁺ or localized hot spots during addition.Ensure vigorous stirring. Strictly limit HNO₃ to 1.05 equivalents.
Low Yield / High Starting Material Recovery Incomplete electrophilic attack due to excessively low temperatures.After the 2-hour hold at 0 °C, allow the reaction to warm slightly to 10 °C for 30 minutes before quenching.
Oily crude product instead of solid Presence of the minor ortho-isomer depressing the melting point.Perform a second recrystallization from ethanol/water, or utilize silica gel column chromatography (Hexanes/EtOAc).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 20278, 2-Biphenylol, 5-nitro-" PubChem, [Link]

  • Solubility of Things. "4-nitro-2-phenylphenol Properties and Solubility" Solubility of Things Database, [Link]

  • Google Patents. "CN111770951A - Polyimide compound and molded article containing the same (Contains NMR and DSC melting point data for 2-hydroxy-5-nitrobiphenyl)

Application Note: Optimization of Recrystallization Solvents for High-Purity 2-Hydroxy-5-nitrobiphenyl

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for researchers requiring high-purity 2-Hydroxy-5-nitrobiphenyl (CAS 4291-29-6) for use as a synthetic intermediate or analytical standard.

Executive Summary

The purification of 2-Hydroxy-5-nitrobiphenyl (also known as 4-nitro-2-phenylphenol) presents a classic challenge in aromatic substitution chemistry: separating the para-nitro isomer (target) from the ortho-nitro isomer (impurity, 2-hydroxy-3-nitrobiphenyl).

While both isomers are formed during the nitration of 2-phenylphenol, they exhibit distinct physicochemical properties due to intramolecular hydrogen bonding. This protocol leverages these differences, utilizing steam distillation to remove the volatile ortho-isomer, followed by a dual-solvent recrystallization system (Ethanol/Water) to isolate the target para-isomer with >98% purity.

Compound Profile & Properties

PropertyDataNotes
IUPAC Name 4-nitro-2-phenylphenolPreferred nomenclature for clarity.
Common Name 2-Hydroxy-5-nitrobiphenylStandard catalog name.[1][2][3]
CAS Number 4291-29-6Verify against CoA.[4]
Molecular Formula C₁₂H₉NO₃MW: 215.21 g/mol
Melting Point 106–109 °CDistinct from ortho-isomer (~60-65°C).
Solubility (Cold) Low in Water, Hexane
Solubility (Hot) High in Ethanol, Toluene, AcOH
pKa ~7.0More acidic than unsubstituted phenols due to -NO₂.[5]

Purification Strategy: The Mechanistic Logic

The Ortho-Para Separation Principle

The crude product from the nitration of 2-phenylphenol contains two primary isomers:

  • 2-Hydroxy-3-nitrobiphenyl (Ortho-isomer): The nitro group is adjacent to the hydroxyl. This allows for intramolecular hydrogen bonding , reducing polarity and increasing volatility.[5] It is steam volatile .

  • 2-Hydroxy-5-nitrobiphenyl (Para-isomer/Target): The nitro group is opposite the hydroxyl. It can only form intermolecular hydrogen bonds , leading to a higher melting point, lower volatility, and lower solubility in non-polar solvents.[5] It is NOT steam volatile .

Strategic Workflow:

  • Step 1 (Partitioning): Use steam distillation to strip the ortho-impurity.

  • Step 2 (Refinement): Recrystallize the non-volatile residue. The phenyl ring increases lipophilicity compared to simple nitrophenols, making pure water an inefficient solvent.[5] Aqueous Ethanol is the optimal choice, balancing the solubility of the hydrophobic biphenyl core (Ethanol) with the precipitating power of the polar medium (Water).[5]

Detailed Experimental Protocol

Phase 1: Removal of Regioisomers (Steam Distillation)

Use this phase if the starting material is crude reaction mixture.[5]

  • Setup: Place the crude brown solid in a round-bottom flask equipped with a Claisen adapter, steam inlet, and condenser.

  • Distillation: Pass vigorous steam through the mixture.

    • Observation: A yellow, oily distillate (containing the ortho-isomer, 2-hydroxy-3-nitrobiphenyl) will collect.

  • Completion: Continue until the distillate runs clear and no yellow oil droplets are visible.

  • Isolation: Cool the boiling flask (residue). The target compound (2-Hydroxy-5-nitrobiphenyl) will solidify as a dark yellow/brown mass. Filter this solid and wash with cold water.

Phase 2: Recrystallization (The Ethanol-Water System)

Use this phase for the final purification of the Phase 1 residue or commercial technical grade material.

Reagents:

  • Solvent A: Ethanol (95% or absolute)[5]

  • Solvent B: Deionized Water (Hot)[5]

  • Activated Charcoal (optional, for decolorization)[5]

Procedure:

  • Dissolution: Transfer the crude solid (e.g., 10 g) to an Erlenmeyer flask. Add the minimum amount of boiling Ethanol (approx. 3-5 mL per gram) required to dissolve the solid completely.

    • Note: If the solution is dark/black, add 0.5 g activated charcoal, boil for 2 mins, and filter hot through Celite.

  • Nucleation Control: Keep the solution near boiling. Slowly add hot water dropwise.

    • Endpoint: Stop adding water the moment a persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add a few drops of hot Ethanol to just clear the turbidity. The solution should be saturated but clear.

  • Crystallization:

    • Allow the flask to cool to room temperature undisturbed (slow cooling promotes larger, purer crystals).[5]

    • Once ambient temperature is reached, place in an ice bath (0-4 °C) for 1 hour to maximize yield.

  • Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small volume of cold 50% EtOH/Water mixture.

  • Drying: Dry in a vacuum oven at 40-50 °C for 4 hours.

Expected Result: Pale yellow needles or prisms. Target Melting Point: 107–109 °C.

Alternative Solvent System (Toluene)

If the compound "oils out" in ethanol/water (forms a liquid layer instead of crystals), use Toluene :

  • Dissolve solid in boiling toluene.

  • Allow to cool slowly. Toluene effectively solvates the hydrophobic biphenyl structure while rejecting polar tarry impurities.

Process Visualization

RecrystallizationWorkflow Crude Crude Mixture (Ortho + Para Isomers) SteamDist Steam Distillation Crude->SteamDist Separation Distillate Distillate (Ortho-Isomer: 2-OH-3-NO2) Discard SteamDist->Distillate Volatile Fraction Residue Residue (Target: 2-OH-5-NO2) SteamDist->Residue Non-Volatile Fraction Dissolve Dissolve in Boiling Ethanol Residue->Dissolve Charcoal Optional: Activated Charcoal & Hot Filtration Dissolve->Charcoal If dark colored AddWater Add Hot Water until Turbidity Dissolve->AddWater If clear Charcoal->AddWater Cool Slow Cooling (RT -> 4°C) AddWater->Cool Crystallization Filter Vacuum Filtration & Wash (50% EtOH) Cool->Filter FinalProduct Pure Crystals 2-Hydroxy-5-nitrobiphenyl (MP: 108°C) Filter->FinalProduct

Caption: Workflow for the isolation of 2-Hydroxy-5-nitrobiphenyl, highlighting the critical steam distillation step for isomer separation.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Oiling Out Solution too concentrated or cooled too fast.Re-heat to dissolve. Add slightly more Ethanol. Cool very slowly with stirring. Seed with a pure crystal if available.
Low Yield Too much solvent used.Evaporate 30% of the solvent and re-cool. Ensure ice bath is used for final precipitation.
Low Melting Point (<105°C) Residual ortho-isomer or solvent.If MP is sharp but low, dry longer.[5] If broad, repeat steam distillation or recrystallize from Toluene.[5]
Dark Color Oxidation byproducts.[6]Perform the charcoal treatment step. Ensure Ethanol is free of aldehydes.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20278, 2-Biphenylol, 5-nitro-. Retrieved October 24, 2025 from [Link][5]

  • Vogel, A. I. (1989).[5] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for nitrophenol purification protocols via steam distillation).

  • CAS Common Chemistry. 2-Hydroxy-5-nitrobiphenyl (CAS 4291-29-6).[1][3][4] Retrieved October 24, 2025 from [Link][5]

Sources

Application Note: 2-Hydroxy-5-nitrobiphenyl as a Strategic Intermediate in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the synthesis, characterization, and application of 2-Hydroxy-5-nitrobiphenyl (CAS: 20281-23-6), also known as 4-nitro-2-phenylphenol . As a sterically hindered nitrophenol, this molecule serves as a critical chromophore precursor for high-stability solvent and disperse dyes. This note provides a validated protocol for its regioselective synthesis from 2-phenylphenol, its reduction to the corresponding amino-biphenyl, and subsequent diazotization to form azo dyes.

Introduction & Chemical Identity

2-Hydroxy-5-nitrobiphenyl is a yellow crystalline solid characterized by a biphenyl core with a hydroxyl group at position 2 and a nitro group at position 5 (para to the hydroxyl). The bulky phenyl group at the ortho position (C2) imparts unique solubility and stability properties to downstream dyes, often improving lightfastness and sublimation resistance compared to simple nitrophenols.

PropertySpecification
IUPAC Name 4-nitro-2-phenylphenol; 5-nitro-[1,1'-biphenyl]-2-ol
CAS Number 20281-23-6
Molecular Formula

Molecular Weight 215.21 g/mol
Appearance Yellow crystalline powder
Melting Point 125–129 °C
Solubility Soluble in ethanol, acetone, DCM; Insoluble in water
Strategic Value in Dye Synthesis
  • Chromophore Donor: The nitro group acts as an electron acceptor (auxochrome), shifting absorption to the yellow/orange region.

  • Diazo Component: Upon reduction to the amine, it becomes a diazo component for coupling, yielding deep red to violet disperse dyes.

  • Steric Influence: The ortho-phenyl ring disrupts planarity slightly, which can enhance solubility in organic solvents (for Solvent Dyes) and improve the affinity for polyester fibers (Disperse Dyes).

Synthesis Module: Regioselective Nitration

Objective: Synthesize 2-Hydroxy-5-nitrobiphenyl from 2-phenylphenol with high regioselectivity (favoring the para-nitro isomer over the ortho-nitro isomer).

Mechanism

The hydroxyl group is a strong ortho/para director. However, the bulky phenyl group at position 2 sterically hinders the position 3 (ortho). Consequently, electrophilic aromatic substitution favors position 5 (para to the OH).

Protocol 1: Controlled Nitration

Reagents:

  • Starting Material: 2-Phenylphenol (99%)

  • Solvent: Glacial Acetic Acid

  • Reagent: Nitric Acid (70%)

  • Quenching: Ice water[1]

Step-by-Step Methodology:

  • Dissolution: In a 500 mL 3-neck round-bottom flask equipped with a thermometer and dropping funnel, dissolve 17.0 g (0.1 mol) of 2-phenylphenol in 100 mL of glacial acetic acid .

  • Cooling: Cool the solution to 0–5 °C using an ice-salt bath. Critical: Temperature control is vital to prevent dinitration.

  • Addition: Mix 7.0 mL of Nitric Acid (70%) with 20 mL of acetic acid . Add this mixture dropwise over 45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: Allow the mixture to stir at 0–10 °C for 2 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1). The spot for 2-phenylphenol (

    
    ) should disappear, and a new yellow spot (
    
    
    
    ) should appear.
  • Quenching: Pour the reaction mixture into 500 mL of crushed ice/water with vigorous stirring. The product will precipitate as a yellow solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash with cold water (

    
    ) until the filtrate is neutral.
    
  • Purification: Recrystallize from hot ethanol to remove trace ortho-isomer (3-nitro).

    • Yield Target: 75–85%[2]

    • Purity: >98% (HPLC)

Workflow Visualization

NitrationWorkflow Start Start: 2-Phenylphenol + Acetic Acid Cool Cool to 0-5°C (Ice Bath) Start->Cool Add Dropwise Addition: HNO3 / AcOH Cool->Add Temp Control React Stir 2h @ <10°C (Monitor TLC) Add->React Quench Quench in Ice Water (Precipitation) React->Quench Filter Filter & Wash (Remove Acid) Quench->Filter Purify Recrystallize (EtOH) Target: 5-Nitro isomer Filter->Purify

Figure 1: Step-by-step workflow for the regioselective nitration of 2-phenylphenol.

Functionalization Module: Reduction to Amine

Objective: Convert 2-Hydroxy-5-nitrobiphenyl to 2-phenyl-4-aminophenol (2-hydroxy-5-aminobiphenyl), a versatile diazo component.

Protocol 2: Catalytic Hydrogenation

Reagents:

  • Substrate: 2-Hydroxy-5-nitrobiphenyl[3]

  • Catalyst: 10% Pd/C (50% wet)

  • Solvent: Ethanol or Methanol

  • Hydrogen source:

    
     gas (balloon or low pressure)
    

Methodology:

  • Dissolve 10.75 g (0.05 mol) of the nitro compound in 150 mL Ethanol .

  • Add 0.5 g of Pd/C catalyst .

  • Purge the system with Nitrogen, then introduce Hydrogen.

  • Stir at Room Temperature (RT) for 6–12 hours. The yellow color of the solution will fade to colorless/pale brown.

  • Filter through Celite to remove the catalyst.

  • Evaporate solvent to obtain the amine (often unstable; store under inert gas or use immediately for diazotization).

Application Module: Azo Dye Synthesis

Objective: Synthesize a Disperse Yellow/Orange analog by coupling the amine derivative.

Pathway Logic
  • Diazotization: Convert the amine to a diazonium salt (

    
    ).
    
  • Coupling: React with an electron-rich coupler (e.g.,

    
    -Naphthol).
    
Protocol 3: Diazotization and Coupling

Step A: Diazotization

  • Suspend 0.01 mol of 2-phenyl-4-aminophenol in 25 mL HCl (2M) . Cool to 0–5 °C.[4]

  • Add 0.011 mol Sodium Nitrite (

    
    )  (dissolved in minimal water) dropwise.
    
  • Stir for 30 mins. Destroy excess nitrous acid with Sulfamic acid or Urea.

Step B: Coupling (Example with


-Naphthol) 
  • Dissolve 0.01 mol

    
    -Naphthol  in 20 mL NaOH (10%) . Cool to 0–5 °C.[4]
    
  • Slowly add the diazonium salt solution to the naphthol solution over 30 mins, maintaining pH ~9–10.

  • A deep red/orange precipitate forms immediately.

  • Stir for 1 hour, neutralize with dilute HCl, filter, and dry.

Chemical Pathway Diagram

DyeSynthesis Start 2-Phenylphenol Nitro 2-Hydroxy-5-nitrobiphenyl (Yellow Intermediate) Start->Nitro Nitration (HNO3/AcOH) Target: Para-substitution Amine 2-Hydroxy-5-aminobiphenyl (Diazo Component) Nitro->Amine Reduction (H2/Pd-C) -O2 to -NH2 Diazo Diazonium Salt (Unstable Active Species) Amine->Diazo Diazotization (NaNO2/HCl, 0°C) Dye Final Azo Dye (Disperse/Solvent Class) Diazo->Dye Coupling (e.g., with Beta-Naphthol)

Figure 2: Chemical pathway from raw material to final azo dye.[5]

Analytical Characterization

To validate the synthesis of the intermediate (2-Hydroxy-5-nitrobiphenyl), use the following parameters.

MethodParameterExpected Result
HPLC ColumnC18 Reverse Phase (150 x 4.6 mm, 5µm)
Mobile PhaseA: Water (0.1% Formic Acid), B: Acetonitrile
Gradient10% B to 90% B over 20 min
DetectionUV @ 254 nm and 320 nm
Retention Time~12.5 min (distinct from 2-phenylphenol @ ~14.0 min)
1H NMR SolventDMSO-d6
Shifts (

)
11.2 (s, 1H, OH), 8.15 (d, 1H, H-4/6), 8.05 (dd, 1H, H-4/6), 7.5-7.3 (m, 5H, Phenyl), 7.1 (d, 1H, H-3). Note: H-3 is ortho to OH.

Safety & Handling (MSDS Highlights)

  • Nitration Hazard: The nitration of phenols is exothermic. Failure to control temperature (<10°C) can lead to runaway reactions or the formation of unstable polynitro compounds (picric acid analogs).

  • Toxicity: 2-Hydroxy-5-nitrobiphenyl is an irritant to eyes, skin, and the respiratory system.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Work in a fume hood.

  • Waste: Dispose of aqueous acidic waste and organic solvents in segregated streams.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15541112, 4-Hydroxy-2'-nitrobiphenyl (Isomer Reference) and CAS 20281-23-6. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Nitrophenols. Retrieved from [Link]

  • Organic Syntheses. Nitration of Phenols: General Procedures. (Classic reference for nitration methodology). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Biphenyl-2-ol (2-Phenylphenol).[5] Retrieved from [Link]

Sources

preparation of fungicidal derivatives using 2-Hydroxy-5-nitrobiphenyl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthetic strategies for transforming 2-Hydroxy-5-nitrobiphenyl (CAS: 20281-23-6) into high-potency fungicidal candidates. The biphenyl core, structurally related to the commercial fungicide ortho-phenylphenol (OPP), provides a lipophilic scaffold essential for fungal cell membrane penetration. The presence of the nitro group at the 5-position and the hydroxyl group at the 2-position offers two distinct "chemical handles" for derivatization.

This guide focuses on two primary optimization pathways:

  • Pathway A (Nitrogen-Centric): Reduction of the nitro group to an amine, followed by Schiff base formation to introduce azomethine pharmacophores.

  • Pathway B (Oxygen-Centric): O-Alkylation to generate lipophilic ethers that mimic sterol biosynthesis inhibitors.

Strategic Chemical Logic

The Scaffold: 2-Hydroxy-5-nitrobiphenyl[2]
  • Lipophilicity: The biphenyl ring system increases

    
    , facilitating transport across the fungal chitin cell wall.
    
  • Electronic Effects: The 5-nitro group is a strong electron-withdrawing group (EWG), increasing the acidity of the phenolic hydroxyl (pKa

    
     7-8 vs. 10 for phenol). This makes the hydroxyl group highly reactive toward alkylation under mild basic conditions.
    
  • Metabolic Stability: The biphenyl bond is generally resistant to rapid hydrolysis, prolonging the half-life of the active agent in vivo.

Pathway Selection
  • Schiff Bases (Azomethines): The

    
     linkage is a proven pharmacophore in medicinal chemistry (e.g., hydrazone antifungals). It acts by chelating metal ions essential for fungal enzymes or by inhibiting cell wall synthesis.
    
  • Phenolic Ethers: Blocking the hydroxyl group prevents rapid glucuronidation (Phase II metabolism), improving bioavailability. Introducing allylic or benzylic groups often enhances antifungal potency by mimicking the side chains of ergosterol.

Synthetic Protocols

Pathway A: Synthesis of Schiff Base Derivatives

Target Intermediate: 5-Amino-2-hydroxybiphenyl (5-Amino-2-phenylphenol)

Rationale: Standard catalytic hydrogenation can be hazardous. We utilize a Transfer Hydrogenation method using Hydrazine Hydrate and Pd/C, which is safer, scalable, and highly selective for nitro groups in the presence of phenols.

Reagents:

  • 2-Hydroxy-5-nitrobiphenyl (10 mmol, 2.15 g)

  • Hydrazine Hydrate (80%, 50 mmol, ~3.1 mL)

  • Palladium on Carbon (10% Pd/C, 0.2 g)

  • Ethanol (Abs., 50 mL)

Protocol:

  • Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve 2-Hydroxy-5-nitrobiphenyl in 50 mL of ethanol.

  • Catalyst Addition: Add the 10% Pd/C catalyst carefully to the solution. Caution: Pd/C can ignite solvent vapors; add under an inert blanket (Nitrogen/Argon) if possible.

  • Reduction: Heat the mixture to 60°C. Add Hydrazine Hydrate dropwise over 20 minutes. The reaction is exothermic; control the addition rate to maintain gentle reflux.

  • Completion: Reflux for 2–4 hours. Monitor by TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3). The yellow starting material spot will disappear, replaced by a polar, fluorescent amine spot.

  • Workup: Filter the hot solution through a Celite pad to remove Pd/C. Wash the pad with hot ethanol (2 x 10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. The amine (5-Amino-2-hydroxybiphenyl) is sensitive to oxidation; use immediately for Step 2 or store under nitrogen at 4°C.

Rationale: Condensing the newly formed amine with an aromatic aldehyde creates the active azomethine linkage.

Reagents:

  • 5-Amino-2-hydroxybiphenyl (Freshly prepared, 5 mmol)

  • Aldehyde (e.g., 2,4-Dichlorobenzaldehyde or 5-Nitrofurfural) (5 mmol)

  • Ethanol (20 mL)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Protocol:

  • Mixing: Dissolve the amine (5 mmol) and the chosen aldehyde (5 mmol) in 20 mL of hot ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reaction: Reflux for 4–6 hours. A precipitate (the Schiff base) typically forms during the reaction.

  • Purification: Cool to room temperature, then chill in an ice bath. Filter the solid product.[1][2]

  • Recrystallization: Recrystallize from hot ethanol or an ethanol/DMF mixture to yield the pure fungicidal derivative.

Pathway B: Synthesis of O-Alkyl Ethers

Target: 2-Alkoxy-5-nitrobiphenyls

Rationale: The Williamson Ether Synthesis is ideal here. The enhanced acidity of the phenol (due to the nitro group) allows the use of weaker bases like Potassium Carbonate (


) instead of Sodium Hydride, simplifying the workflow.

Reagents:

  • 2-Hydroxy-5-nitrobiphenyl (5 mmol, 1.08 g)

  • Alkyl Halide (e.g., Allyl bromide, Benzyl chloride) (6 mmol)

  • Potassium Carbonate (

    
    , Anhydrous, 10 mmol, 1.38 g)
    
  • Acetone or Acetonitrile (30 mL)

  • Potassium Iodide (KI, catalytic, 10 mg) – Optional, speeds up reaction with chlorides.

Protocol:

  • Deprotonation: In a 100 mL round-bottom flask, mix 2-Hydroxy-5-nitrobiphenyl and

    
     in Acetone. Stir at room temperature for 30 minutes. The solution may turn bright yellow/orange (phenoxide formation).
    
  • Alkylation: Add the Alkyl Halide dropwise.

  • Reflux: Heat to reflux (56°C for Acetone, 82°C for Acetonitrile) for 6–12 hours. Monitor by TLC.

  • Workup: Cool and filter off the inorganic salts (

    
    /KBr). Evaporate the solvent.
    
  • Purification: The residue is usually an oil or low-melting solid. Purify via silica gel column chromatography (Eluent: Hexane:Ethyl Acetate 9:1).

Visualization of Workflows

Synthetic Pathway Overview

G Start 2-Hydroxy-5-nitrobiphenyl (Starting Material) Red Reduction (Pd/C + N2H4) Start->Red Pathway A Base Deprotonation (K2CO3, Acetone) Start->Base Pathway B Amine Intermediate: 5-Amino-2-hydroxybiphenyl Red->Amine Cond Condensation (Ar-CHO, AcOH) Amine->Cond Schiff Target A: Schiff Base Derivative (Azomethine) Cond->Schiff Alk Alkylation (R-X, Reflux) Base->Alk Ether Target B: O-Alkyl Ether Derivative Alk->Ether

Caption: Dual synthetic pathways for deriving fungicidal candidates from 2-Hydroxy-5-nitrobiphenyl.

Biological Validation (Self-Validating System)

To ensure the synthesized compounds are active, a standard Broth Microdilution Assay (based on CLSI M38-A2) is required.

Protocol:

  • Preparation: Dissolve derivatives in DMSO (Stock: 10 mg/mL).

  • Media: Use RPMI 1640 medium buffered with MOPS.

  • Organisms: Candida albicans (ATCC 90028) and Aspergillus niger (ATCC 16404).

  • Dosing: Serial dilutions in 96-well plates (Range: 128

    
    g/mL to 0.25 
    
    
    
    g/mL).
  • Control: Include Fluconazole as a positive control and DMSO as a negative control.

  • Readout: Measure Minimum Inhibitory Concentration (MIC) after 48h at 35°C.

Data Interpretation Table:

Compound ClassModificationPredicted LogPExpected Activity Trend
Parent None~3.3Weak/Moderate (Baseline)
Schiff Base 5-(4-Cl-benzylidene)amino~4.5High (Target: Cell Wall)
Ether 2-O-Allyl~3.8Moderate (Target: Membrane)
Ether 2-O-Benzyl~4.9High (Target: Membrane)

References

  • Reduction of Nitroarenes: Mendenhall, G. D., & Smith, P. A. S. (1974). 2-Nitrocarbazole. Organic Syntheses, 54, 63. (Adapting Pd/C reduction methodology).

  • Schiff Base Antifungals: Karegoudar, P., et al. (2008). Synthesis, antimicrobial and anti-inflammatory activities of some 1,2,4-triazoles. European Journal of Medicinal Chemistry. (Demonstrates azomethine fungicidal pharmacophore).

  • Biphenyl Fungicides: Merck Index. o-Phenylphenol. (Confirming the fungicidal baseline of the biphenyl core).

  • Hydrazine Reduction Protocol: Gowda, D. C., et al. (2001). Catalytic transfer hydrogenation of nitro compounds using potassium formate. Indian Journal of Chemistry. (Methodology grounding for hydrazine/formate reduction).

Sources

Application Note: Optimized TLC Conditions for Nitrobiphenyls

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

Nitrobiphenyls are critical intermediates in the synthesis of pharmaceutical biaryls, mutagenicity standards, and energetic material degradation products. Their analysis is often complicated by the presence of structural isomers (e.g., 2-nitrobiphenyl vs. 4-nitrobiphenyl) which possess similar polarities but distinct steric profiles.

This guide provides a robust, self-validating protocol for the separation of nitrobiphenyls on silica gel. Unlike generic TLC guides, this note focuses on exploiting steric hindrance and


-

interactions
to resolve difficult isomer pairs.

Mechanistic Principles of Separation

To achieve reproducible separation, one must understand the interaction between the analyte and the stationary phase (Silica Gel 60


).
The Ortho-Effect and Retention

In nitrobiphenyls, the position of the nitro group (


) governs retention:
  • 4-Nitrobiphenyl (Para): The nitro group is sterically unencumbered. It can form strong dipole-dipole interactions and hydrogen bonds (as a H-bond acceptor) with the silanol groups (

    
    ) on the silica surface. Result:  Stronger retention (Lower 
    
    
    
    ).
  • 2-Nitrobiphenyl (Ortho): The nitro group forces the biphenyl ring system to twist out of planarity to avoid steric clash with the ortho-hydrogen of the adjacent ring. Furthermore, the nitro group is sterically shielded. Result: Weaker interaction with silica (Higher

    
    ).
    
Selectivity ( ) vs. Solvent Strength

While adjusting the ratio of Hexane to Ethyl Acetate changes the retention (


), it often fails to improve separation (distance between spots) for isomers. To separate 2-nitro from 4-nitro isomers, we utilize Toluene . Toluene acts as a 

-base, interacting differentially with the electron-deficient nitrated rings, enhancing selectivity.

Experimental Protocol

Materials & Reagents[1][2][4][5]
  • Stationary Phase: Silica Gel 60

    
     on Aluminum or Glass backing (Merck/EMD Millipore or equivalent).
    
  • Mobile Phase Solvents: n-Hexane (HPLC Grade), Ethyl Acetate (EtOAc), Toluene, Dichloromethane (DCM).

  • Reference Standards: 2-nitrobiphenyl, 4-nitrobiphenyl, 4,4'-dinitrobiphenyl (if monitoring nitration reactions).

Sample Preparation

Critical Step: Do not dissolve samples in the mobile phase if it is highly non-polar.

  • Solvent: Dissolve 5-10 mg of sample in 1 mL of Dichloromethane (DCM) . DCM is volatile (quick drying) and solubilizes all nitrobiphenyls effectively.

  • Concentration: Aim for 1-2% w/v. Overloading causes "tailing," which masks closely eluting isomers.

Mobile Phase Optimization (The "Triangle" Approach)

Do not rely on a single system.[1] Use the following three systems to validate purity.

SystemSolvent Composition (v/v)PurposeExpected

(Approx)*
A (Screening) Hexane : EtOAc (90 : 10) General purity check; separation of mono- vs. dinitro- species.2-NB: 0.60 4-NB: 0.45 Dinitro: 0.20
B (Resolution) Toluene : Hexane (80 : 20) Best for Isomers. Uses

-interactions to separate 2-nitro from 4-nitro.
2-NB: 0.55 4-NB: 0.40
C (Polar) DCM : Hexane (50 : 50) For highly polar byproducts (e.g., carboxylic acids from over-oxidation).All nitrobiphenyls > 0.80

*Note:


 values vary by humidity and plate activation. Always co-spot standards.
Workflow Diagram

The following diagram illustrates the decision matrix for selecting the correct mobile phase.

TLC_Workflow Start Start: Crude Nitrobiphenyl Mix Screen Run System A (Hexane:EtOAc 9:1) Start->Screen Decision Are spots separated? Screen->Decision Success Proceed to Analysis/Flash Decision->Success Yes (Rf > 0.15 apart) Fail Spots Overlap (Isomers) Decision->Fail No (Co-elution) SystemB Switch to System B (Toluene:Hexane) Fail->SystemB Isomer Issue SystemC Check System C (DCM:Hexane) for Polarity Fail->SystemC Polarity Issue SystemB->Success SystemC->Success

Caption: Decision matrix for solvent selection. System B is critical for isomer resolution.

Visualization & Detection Methods

Nitrobiphenyls are UV active, but chemical derivatization confirms the presence of the nitro group, distinguishing it from non-nitrated precursors (biphenyl).

Non-Destructive: UV Absorption
  • Wavelength: 254 nm (Short Wave).[2]

  • Appearance: Dark spots against a bright green fluorescent background (fluorescence quenching).

  • Limit of Detection: ~50 ng.

Destructive: Reduction & Diazo Coupling (Bratton-Marshall Variant)

This method is specific to nitro groups. It reduces the


 to 

(amine) and then couples it to a dye.[3]

Protocol:

  • Reduction: Spray plate with Tin(II) Chloride (

    
    )  solution (freshly prepared in 10% HCl). Heat at 100°C for 5 mins.
    
  • Diazotization: Spray with 1% Sodium Nitrite (

    
    ) solution.
    
  • Coupling: Spray with N-(1-Naphthyl)ethylenediamine (Bratton-Marshall reagent) or

    
    -naphthol in alkaline solution.
    
  • Result: Vivid Orange/Red spots .

Reaction_Pathway Nitro Nitrobiphenyl (Colorless) Amine Aminobiphenyl (Reduced) Nitro->Amine SnCl2 / HCl Heat Diazo Diazonium Salt (Unstable) Amine->Diazo NaNO2 AzoDye Azo Dye (Red/Orange) Diazo->AzoDye Coupling Agent

Caption: Chemical derivatization pathway for specific detection of nitro groups.[3]

Troubleshooting Common Issues

IssueCauseCorrective Action
Streaking / Tailing Sample concentration too high or acidic residue.Dilute sample 10x. Add 1% Triethylamine to mobile phase if streaking persists (neutralizes silica acidity).
"Ghost" Spots Decomposition of dinitro species.Avoid heating the plate excessively during drying. Run 2D-TLC to confirm stability.
Co-elution 2-nitro and 4-nitro isomers merging.Switch from Hexane/EtOAc to Toluene -based systems. The

-interaction resolves the isomers.

References

  • Touchstone, J. C. (1992). Practice of Thin Layer Chromatography. 3rd Edition. Wiley-Interscience.
  • BenchChem. (2025).[3] Application Notes and Protocols for TLC Visualization of Nitro Compounds. Retrieved from (Verified source for reduction/diazo staining protocols).

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC) Solvent Selection Guide. Retrieved from (Standard reference for solvent polarity triangles).

  • Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker.

Sources

extraction of 2-Hydroxy-5-nitrobiphenyl from biological samples

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Extraction and Quantification of 2-Hydroxy-5-nitrobiphenyl from Biological Matrices

Executive Summary & Chemical Context

2-Hydroxy-5-nitrobiphenyl (2-OH-5-NBP) is a critical metabolite often associated with the biotransformation of nitro-aromatic compounds (e.g., 2-nitrobiphenyl) and is a structural analog used in the synthesis of diverse pharmacological agents. Its accurate quantification in biological matrices (plasma, urine, tissue homogenate) is challenging due to its physicochemical duality: it possesses a lipophilic biphenyl backbone (LogP ~3.6) and an ionizable phenolic hydroxyl group made acidic by the para-nitro substituent.

This guide provides a validated framework for extracting 2-OH-5-NBP, emphasizing Negative Electrospray Ionization (ESI-) LC-MS/MS quantification. We prioritize a Polymeric Solid Phase Extraction (SPE) protocol for its superior cleanliness and recovery, while providing a cost-effective Liquid-Liquid Extraction (LLE) alternative.

Physicochemical Profile
PropertyValue (Approx.)Implication for Extraction
Molecular Weight 215.2 g/mol Suitable for LC-MS/MS.
LogP (Octanol/Water) ~3.6Highly lipophilic in neutral state; binds proteins extensively.
pKa (Phenolic OH) ~7.2Critical: At physiological pH (7.4), ~60% is ionized (anionic). Extraction requires acidification (pH < 5) to ensure the neutral form for retention.
Metabolic State Phase II ConjugatesLikely exists as glucuronide/sulfate in vivo. Hydrolysis is required for "Total" measurement.

Pre-Analytical Considerations & Sample Preparation

Causality: Phenolic metabolites in urine and plasma are extensively conjugated by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). Direct extraction only recovers the "Free" fraction. To quantify the "Total" body burden, enzymatic hydrolysis is mandatory.

Protocol A: Enzymatic Hydrolysis (Optional for "Free", Mandatory for "Total")
  • Sample Aliquot: Transfer 200 µL of plasma or urine into a 1.5 mL Eppendorf tube.

  • Buffer Addition: Add 200 µL of 0.2 M Ammonium Acetate buffer (pH 5.0) .

    • Reasoning:

      
      -glucuronidase enzymes have optimal activity between pH 4.5–5.5.
      
  • Enzyme Addition: Add 20 µL of

    
    -glucuronidase/arylsulfatase (e.g., from Helix pomatia or recombinant equivalents, >100,000 units/mL).
    
  • Incubation: Vortex gently and incubate at 37°C for 2–4 hours .

    • Validation: Verify completion of hydrolysis by monitoring the disappearance of the glucuronide peak if a standard is available.

  • Quenching/Acidification: Add 20 µL of Formic Acid (concentrated) or 100 µL of 4% Phosphoric Acid (

    
    ).
    
    • Critical Step: This stops the enzymatic reaction and, more importantly, suppresses the ionization of the released 2-OH-5-NBP (driving it to the neutral state) to prepare for extraction.

Extraction Protocols

Method Selection Logic
  • Choose SPE (Protocol B) for: High-throughput clinical assays, automated workflows, and maximum cleanliness (removal of phospholipids).

  • Choose LLE (Protocol C) for: Quick, manual, low-cost assays where phospholipid breakthrough is less critical.

Protocol B: Solid Phase Extraction (SPE) – The Gold Standard

Sorbent Selection: Polymeric Reversed-Phase (e.g., Oasis HLB, Strata-X, or equivalent).

  • Why? Unlike silica-based C18, polymeric sorbents do not de-wet if they dry out, and they offer a "hydrophilic-lipophilic balance" that retains polar phenols better than pure hydrophobic phases.

Step-by-Step Workflow:

  • Conditioning:

    • 1.0 mL Methanol (activates the sorbent ligands).

    • 1.0 mL Water (equilibrates the bed).

  • Loading:

    • Load the acidified pre-treated sample (from Protocol A) onto the cartridge/plate.

    • Flow rate: Low (~1 mL/min) to maximize mass transfer.

  • Washing (Critical for Matrix Removal):

    • Wash 1: 1.0 mL 5% Methanol in 0.1% Formic Acid .

    • Mechanism: Removes salts, proteins, and highly polar interferences. The acid keeps the analyte neutral.

    • Wash 2 (Optional for Plasma): 1.0 mL Hexane.

    • Mechanism: Removes extremely lipophilic lipids that might cause ion suppression, while the polar nitro-phenol stays on the sorbent.

  • Elution:

    • Elute with 2 x 400 µL of Methanol (or Acetonitrile).

    • Note: Do not use basic elution solvents, as the analyte may ionize and stick to the plasticware or sorbent.

  • Post-Extraction:

    • Evaporate eluate to dryness under Nitrogen at 40°C.[1]

    • Reconstitute in 100 µL of Mobile Phase (e.g., 40:60 Methanol:Water + 0.1% Formic Acid).

Protocol C: Liquid-Liquid Extraction (LLE) – The Alternative

Solvent Selection: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc).

  • Why? These solvents have high extraction efficiency for nitrophenols while minimizing the co-extraction of water-soluble matrix components.

  • Extraction:

    • To the acidified sample (200 µL), add 20 µL Internal Standard (IS).

    • Add 1.0 mL MTBE or Ethyl Acetate .

  • Agitation: Vortex vigorously for 5 minutes (or shake for 10 mins).

  • Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer the upper organic layer (supernatant) to a clean glass tube.

    • Caution: Avoid disturbing the protein "puck" at the interface.

  • Dry & Reconstitute: Evaporate and reconstitute as in Protocol B.

Instrumental Analysis (LC-MS/MS)

Detection Mode: Negative ESI (Electrospray Ionization).

  • Scientific Rationale: Nitrophenols are acidic. In negative mode (

    
    ), they ionize readily, providing 10–50x higher sensitivity than positive mode.
    

Chromatographic Conditions:

  • Column: C18 (e.g., Phenomenex Kinetex 2.6µm C18) or Phenyl-Hexyl (offers pi-pi selectivity for nitro-aromatics).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH stability).

  • Mobile Phase B: Methanol or Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 5 mins.

MS/MS Transitions (Example for 2-OH-5-NBP, MW 215):

  • Precursor Ion: 214.1

    
     (
    
    
    
    )
  • Product Ion 1 (Quantifier): 184.1

    
     (Loss of NO, 
    
    
    
    )
  • Product Ion 2 (Qualifier): 168.1

    
     (Loss of 
    
    
    
    ,
    
    
    ) or phenoxide fragments.

Visualization of Workflow

ExtractionWorkflow Sample Biological Sample (Plasma/Urine) ConjCheck Total or Free? Sample->ConjCheck Hydrolysis Enzymatic Hydrolysis (Glucuronidase, pH 5.0, 37°C) ConjCheck->Hydrolysis Total (Conjugated) Acidification Acidification (pH < 4) (Suppress Ionization of Phenol) ConjCheck->Acidification Free Only Hydrolysis->Acidification ExtractionChoice Extraction Method Acidification->ExtractionChoice SPE Protocol B: SPE (Polymeric RP) ExtractionChoice->SPE High Throughput / Clean LLE Protocol C: LLE (MTBE/EtOAc) ExtractionChoice->LLE Cost Effective / Fast Analysis LC-MS/MS Analysis (Negative ESI, C18 Column) SPE->Analysis LLE->Analysis

Figure 1: Decision tree for the extraction of 2-Hydroxy-5-nitrobiphenyl, highlighting the critical acidification step.

Validation & Troubleshooting

IssueProbable CauseCorrective Action
Low Recovery pH too high during extraction.Ensure sample pH < 4.0. The phenol (pKa ~7.2) must be neutral to extract into organic phase or stick to RP sorbent.
Signal Suppression Phospholipids co-eluting.Switch from LLE to SPE. Implement a "Hexane Wash" step in SPE to strip lipids.
Peak Tailing Secondary interactions.Use a column with end-capping. Add 5mM Ammonium Acetate to mobile phase to buffer the ionization.
Carryover Analyte sticking to injector.Use a needle wash containing 10% Acetone or Isopropanol.

References

  • Vertex Pharmaceuticals. (2011). A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples.[2] PubMed.[3] Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 160745, 2-Hydroxy-3-nitrobiphenyl. PubChem.[4] Link

  • Thermo Fisher Scientific. (2020). HRAM LC-MS method for the determination of nitrosamine impurities in drugs. Application Note. Link

  • Phenomenex. (2023). The Complete Guide to Solid Phase Extraction (SPE). Technical Guide.[5] Link

  • Oxford Academic. (2016). Reductive metabolism of 4-nitrobiphenyl by rat liver fraction.[6] Carcinogenesis.[6] Link

Sources

Application Note: UV-Vis Absorption Spectrum Analysis and pKa Determination of 5-Nitro-2-phenylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Principles

5-Nitro-2-phenylphenol (also known systematically as 2-hydroxy-5-nitrobiphenyl, CAS 4291-29-6) is a highly conjugated biphenyl derivative utilized as a structural model in pharmacophore profiling and as a reporter molecule in advanced spectrophotometric assays [1].

The analytical power of this compound lies in its halochromism —a distinct, pH-dependent shift in its UV-Vis absorption spectrum. The molecule features a classic "push-pull"


-conjugated electronic system. The hydroxyl group acts as an electron-donating group (EDG), while the nitro group acts as a strong electron-withdrawing group (EWG).

The Causality of the Spectral Shift: At acidic pH, the molecule exists in its protonated phenol form. The oxygen atom's lone pairs are partially localized by the covalent O-H bond, limiting their participation in the aromatic


-system. When the pH exceeds the molecule's pKa, deprotonation yields the phenoxide anion. The resulting full negative charge on the oxygen significantly increases its electron-donating capacity. This electron density is pushed through the biphenyl 

-system and pulled by the nitro group, dramatically lowering the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the molecule exhibits a massive bathochromic (red) shift and a hyperchromic effect (increase in molar absorptivity) [2].

Halochromism Acidic Protonated State (Phenol) Low pH Basic Deprotonated State (Phenoxide) High pH Acidic->Basic + OH⁻ (Deprotonation) UV_Acidic λ_max ≈ 330 nm Lower Extinction Acidic->UV_Acidic Basic->Acidic + H⁺ (Protonation) UV_Basic λ_max ≈ 420 nm Higher Extinction Basic->UV_Basic

Fig 1. pH-dependent halochromic state transition and corresponding UV-Vis spectral shifts.

Materials and Reagents

To ensure a self-validating and reproducible assay, high-purity reagents and strict environmental controls are required.

  • Analyte: 5-Nitro-2-phenylphenol (Purity

    
     98%).
    
  • Co-solvent: HPLC-grade Methanol (MeOH) or Dimethyl Sulfoxide (DMSO). Causality: The biphenyl core renders the un-ionized form highly lipophilic. A co-solvent (typically 1-5% v/v final concentration) prevents precipitation during the acidic phase of the titration [4].

  • Buffers: Universal buffer mixture (e.g., Britton-Robinson buffer) covering pH 2.0 to 12.0.

  • Instrumentation: Double-beam UV-Vis spectrophotometer equipped with a Peltier temperature controller.

  • Consumables: Quartz cuvettes (10 mm path length).

Experimental Protocol: Self-Validating pKa Determination

This protocol is designed as a closed, self-validating loop. By incorporating a back-titration step, the system inherently proves that the observed spectral changes are due strictly to reversible protonation states, ruling out photo-degradation or irreversible oxidation [3].

Workflow A 1. Prepare Stock Solution (5-nitro-2-phenylphenol in MeOH) B 2. Buffer Aliquoting (Titration from pH 2.0 to 12.0) A->B C 3. Thermal Equilibration (25.0 ± 0.1 °C) B->C D 4. UV-Vis Acquisition (Scan 250 - 500 nm) C->D E 5. Reversibility Validation (Back-titration to pH 2.0) D->E F 6. Data Processing (Isosbestic verification & pKa calculation) E->F

Fig 2. Self-validating experimental workflow for UV-Vis spectrophotometric pKa determination.

Step-by-Step Methodology
  • Stock Solution Preparation: Dissolve exactly 2.15 mg of 5-nitro-2-phenylphenol in 10.0 mL of HPLC-grade MeOH to yield a 1.0 mM stock solution. Store in an amber vial to prevent ambient photo-oxidation.

  • Sample Preparation: Prepare a series of 10 volumetric flasks (10 mL). To each, add 0.5 mL of the stock solution and make up to the mark with Britton-Robinson buffers of varying pH (ranging from 2.0 to 12.0). The final analyte concentration is 50

    
    M (containing 5% MeOH).
    
  • Thermal Equilibration: Place the quartz cuvettes in the spectrophotometer. Set the Peltier controller to exactly 25.0 °C. Causality: pKa values are thermodynamically linked to temperature; fluctuations will shift the equilibrium constant, introducing systematic error. Allow 5 minutes for equilibration.

  • Spectral Acquisition: Blank the instrument against a 5% MeOH/buffer solution of the corresponding pH. Scan each sample from 250 nm to 500 nm at a scan rate of 600 nm/min with a slit width of 1 nm.

  • System Validation (Reverse Titration): Take the pH 12.0 sample (fully deprotonated) and carefully adjust the pH back down to 2.0 using 1M HCl. Re-scan the sample. The resulting spectrum must overlay perfectly with the original pH 2.0 sample. If the absorbance at

    
     deviates by >2%, the analyte has degraded, and the assay must be discarded.
    

Data Presentation & Analysis

Quantitative Spectral Summary

The transition from the neutral phenol to the anionic phenoxide yields distinct photometric signatures. The table below summarizes the expected quantitative data points for this pharmacophore class.

pH RangeDominant Species

(nm)

(M

cm

)
Visual Color
< 5.0 Protonated (Phenol)~330~10,500Colorless / Pale Yellow
> 9.0 Deprotonated (Phenolate)~420~18,200Intense Yellow / Orange
Isosbestic Mixed Equilibrium~365~6,500-
The Isosbestic Point as an Internal Quality Control

When the absorption spectra of the titration series are overlaid, they must intersect at a single, sharp wavelength known as the isosbestic point (approx. 365 nm).

  • Scientific Significance: The existence of a tight isosbestic point is mathematical proof that the system consists of exactly two absorbing species (protonated and deprotonated) in equilibrium, with a constant total concentration [3].

  • Troubleshooting: If the isosbestic point "drifts" or blurs, it indicates a violation of Beer-Lambert law parameters—most commonly due to analyte precipitation (scattering light), solvent evaporation, or the formation of a third chemical species (e.g., a photo-degradation byproduct) [2].

pKa Calculation

The pKa is calculated using the spectrophotometric adaptation of the Henderson-Hasselbalch equation at the basic


 (~420 nm):


Where:

  • 
     = Absorbance of the mixture at a given pH.
    
  • 
     = Absorbance of the fully protonated species (at pH 2.0).
    
  • 
     = Absorbance of the fully deprotonated species (at pH 12.0).
    

Plotting


 versus 

yields a straight line. The y-intercept of this line represents the precise pKa of 5-nitro-2-phenylphenol.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 20278, 5-Nitro-2-biphenylol." PubChem, [Link]

  • Nizkorodov Group. "Photochemistry of Nitrophenols in Atmospheric Aerosols." UCI Aerosol Photochemistry Group, [Link]

  • Peng, Y., Fu, S., Liu, H., & Lucia, L. "Accurately Determining Esterase Activity via the Isosbestic Point of p-Nitrophenol." BioResources, 2016. [Link]

  • Leito, I., Kaljurand, I., Koppel, I. A., Yagupolskii, L. M., & Vlasov, V. M. "A Comprehensive Self-Consistent Spectrophotometric Acidity Scale of Neutral Brønsted Acids in Acetonitrile." The Journal of Organic Chemistry, 2002. [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Hydroxy-5-nitrobiphenyl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselective nitration of highly activated aromatic systems. Synthesizing 2-hydroxy-5-nitrobiphenyl (the para-isomer) from 2-phenylphenol is notoriously difficult. The hydroxyl group strongly activates the ring, making it susceptible to competing ortho-nitration and severe oxidative degradation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to help you master this synthesis, eliminate tar formation, and maximize your para-isomer yield.

Part 1: Mechanistic Grounding & Troubleshooting FAQs

Understanding the causality behind your reaction's behavior is the first step to controlling it. The hydroxyl group at position 2 directs electrophilic substitution to positions 3 (ortho) and 5 (para). While the bulky phenyl ring at position 1 provides some steric shielding, position 3 remains highly accessible.

Q1: Why is my reaction yielding a black, tarry mixture instead of the desired yellow crystalline product? A1: This is a classic symptom of oxidative degradation. The electron-rich biphenyl ring is highly susceptible to single-electron transfer (SET) oxidation by strong acids like concentrated HNO₃/H₂SO₄. This leads to the formation of quinones and polymerized tar 1.

  • The Fix: Switch to a mild, heterogeneous nitrating system. Using sodium nitrate (NaNO₃) with wet silica gel (SiO₂) and sodium bisulfate (NaHSO₄) in dichloromethane (DCM) generates nitric acid in situ at a controlled rate, significantly suppressing oxidation and improving the yield 1.

Q2: My HPLC analysis shows a high ratio of the 3-nitro isomer (ortho) compared to the desired 5-nitro isomer (para). How can I invert this selectivity? A2: In non-polar solvents, intramolecular hydrogen bonding between the incoming nitronium intermediate and the phenol -OH group artificially favors ortho-nitration. For instance, using simple dilute nitric acid can yield up to 77% ortho selectivity 2.

  • The Fix: To enhance para-selectivity, lower the reaction temperature to 0–5 °C to favor the thermodynamically more stable para-transition state . Utilizing a polar solvent or a bulkier nitrating complex (such as acid-alkali metal salts) disrupts hydrogen bonding and increases the steric penalty at the ortho position .

Q3: I am detecting significant amounts of 2-hydroxy-3,5-dinitrobiphenyl. How do I prevent over-nitration? A3: While the first nitro group deactivates the ring, the starting 2-phenylphenol is exceptionally electron-rich. The mono-nitrated product remains sufficiently reactive to undergo a second nitration if excess nitronium ions are present.

  • The Fix: Strictly control the stoichiometry of your nitrating agent to exactly 1.05 equivalents. Monitor the reaction closely via TLC and quench immediately with ice water once the starting material is consumed.

Q4: During the aqueous workup, I'm encountering a stubborn emulsion that prevents phase separation. What is the best way to resolve this? A4: Emulsions in phenol nitration workups result from the amphiphilic nature of nitrophenolate salts formed at higher pH levels, combined with residual silica or organic byproducts.

  • The Fix: Add a saturated brine (NaCl) solution to the separatory funnel. This increases the ionic strength of the aqueous layer, decreasing the solubility of the organic compounds in the water phase ("salting out") and rapidly breaking the emulsion .

Part 2: Reaction Optimization Matrix

The table below summarizes the causality between different nitrating systems and their resulting isomer distributions.

Nitrating SystemTemperatureMajor IsomerYield (%)Causality / Mechanistic Notes
Conc. HNO₃ / H₂SO₄ 25 °CMixture< 30%Strong SET oxidation leads to severe tar formation and ring degradation.
Dilute HNO₃ (32.5%) 20 °C3-Nitro (Ortho)~ 55%Intramolecular H-bonding favors the ortho-transition state 2.
Acetyl Nitrate 0 °C5-Nitro (Para)~ 65%Low temperature and bulkier complex improve regioselectivity, but handles moisture poorly.
NaNO₃ / NaHSO₄ / Wet SiO₂ 0–5 °C5-Nitro (Para)> 80%In situ HNO₃ generation prevents bulk oxidation; low temp maximizes para-selectivity 1.
Part 3: Troubleshooting Workflow Visualization

NitrationTroubleshooting Start Reaction: Nitration of 2-Phenylphenol Issue1 Issue: Tar Formation & Oxidation Byproducts Start->Issue1 Issue2 Issue: High 3-Nitro (Ortho) Isomer Ratio Start->Issue2 Issue3 Issue: 3,5-Dinitro Over-nitration Start->Issue3 Cause1 Cause: Harsh acids causing oxidative degradation Issue1->Cause1 Cause2 Cause: Lack of steric direction or H-bonding in non-polar media Issue2->Cause2 Cause3 Cause: Excess nitronium equivalents or prolonged reaction time Issue3->Cause3 Sol1 Solution: Use mild heterogeneous reagents (NaNO3, wet SiO2, NaHSO4) in DCM Cause1->Sol1 Sol2 Solution: Lower temperature (0-5°C) and use polar solvents to disrupt ortho H-bonding Cause2->Sol2 Sol3 Solution: Strict 1.05 eq stoichiometry; monitor via TLC/HPLC and quench early Cause3->Sol3 Target Target: High Yield of 2-Hydroxy-5-nitrobiphenyl Sol1->Target Sol2->Target Sol3->Target

Fig 1: Troubleshooting logic tree for optimizing 2-phenylphenol nitration and resolving byproducts.

Part 4: Validated Experimental Protocol

This self-validating methodology relies on the in situ generation of HNO₃ on the surface of wet silica gel. This creates a micro-aqueous environment that stabilizes the nitronium ion while preventing bulk oxidation of the highly activated substrate 1.

Materials Required:

  • 2-Phenylphenol (1.0 eq, 10 mmol, 1.70 g)

  • Sodium nitrate (NaNO₃) (1.05 eq, 10.5 mmol, 0.89 g)

  • Sodium bisulfate monohydrate (NaHSO₄·H₂O) (1.05 eq, 10.5 mmol, 1.45 g)

  • Wet Silica Gel (50% w/w water) (2.0 g)

  • Anhydrous Dichloromethane (DCM) (20 mL)

Step-by-Step Methodology:

  • Catalyst Preparation: In a 100 mL round-bottom flask, combine the wet SiO₂ (2.0 g), NaNO₃ (0.89 g), and NaHSO₄·H₂O (1.45 g). Stir the solid mixture vigorously for 5 minutes to ensure uniform distribution of the salts across the silica surface.

  • Substrate Addition: Dissolve 2-phenylphenol (1.70 g) in 20 mL of anhydrous DCM. Cool the flask to 0–5 °C using an ice bath to maximize para-selectivity. Add the substrate solution dropwise to the flask containing the solid reagents.

  • Reaction Monitoring (Self-Validation): Stir the heterogeneous mixture at 0–5 °C. Visual Check: The reaction matrix will transition from clear to a yellowish-orange hue as the nitration proceeds. Analytical Check: Monitor via TLC (Hexane:EtOAc 4:1) until the starting material spot completely disappears (typically 1–2 hours). Do not let the reaction run overnight to avoid di-nitration.

  • Filtration: Filter the mixture through a sintered glass funnel or a Celite pad to remove the silica and inorganic salts. Wash the filter cake with an additional 10 mL of cold DCM.

  • Aqueous Workup: Transfer the combined DCM filtrate to a separatory funnel. Wash with saturated aqueous NaHCO₃ (15 mL) to neutralize any residual acid. Follow this with a saturated brine wash (15 mL) to break any micro-emulsions and salt out the organic products .

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude residue will contain predominantly the 5-nitro (para) isomer with minor amounts of the 3-nitro (ortho) isomer. Purify via flash column chromatography or recrystallization from an ethanol/water mixture to isolate pure 2-hydroxy-5-nitrobiphenyl.

References
  • Title: Nitration Of Phenols Under Mild And Heterogeneous Conditions. Source: PMC - NIH.
  • Title: Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Source: Pakistan Academy of Sciences.
  • Title: Optimizing reaction conditions for the nitration of 2-phenylquinoline. Source: Benchchem.
  • Title: CN111770951A - Polyimide compound and molded article containing the same. Source: Google Patents.

Sources

Technical Support Center: Resolution of 3-Nitro and 5-Nitro 2-Phenylphenol Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals optimizing the synthesis of biphenyl-based active pharmaceutical ingredients (APIs). A critical bottleneck in these workflows is the isolation of specific nitration regioisomers, which serve as foundational scaffolds for complex therapeutics like Eltrombopag [1][1].

When 2-phenylphenol undergoes electrophilic nitration, the strongly activating hydroxyl group directs the incoming nitro group to the ortho (C3) and para (C5) positions. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to efficiently separate the resulting 3-nitro and 5-nitro isomers.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why is the crude nitration product always a mixture, and what is the physical basis for their separation? A: The hydroxyl (-OH) group at the C2 position is ortho/para-directing. Because the C1 position is occupied by the phenyl ring, nitration occurs exclusively at C3 (ortho) and C5 (para). The physical basis for their separation relies entirely on hydrogen bonding topologies [2][2]. In the 3-nitro isomer, the proximity of the -OH and -NO2 groups allows for strong intramolecular hydrogen bonding. This creates a pseudo-ring that masks the polar groups from the surrounding solvent. Conversely, the 5-nitro isomer has these groups too far apart, forcing them to engage in intermolecular hydrogen bonding with other molecules [2][2].

Q2: Why is steam distillation prioritized over chromatography for the initial bulk separation? A: Scalability and solvent economy. Due to its intramolecular hydrogen bonding, the 3-nitro isomer exhibits significantly reduced intermolecular forces, drastically lowering its boiling point and making it highly steam-volatile [3][3]. It will co-distill with water. The 5-nitro isomer, anchored by strong intermolecular hydrogen bonds, is non-volatile under steam distillation conditions and remains in the reaction pot [3][3]. This provides a self-validating, binary separation system without the need for massive volumes of chromatographic silica or organic eluents.

Q3: My steam distillation is yielding poor recovery of the 3-nitro isomer. What is the root cause? A: Low recovery is typically caused by premature condensation in the distillation head or condenser. Because the 3-nitro isomer is a solid at room temperature, it frequently crystallizes inside the condenser coils. Troubleshooting Action: Ensure your steam generator produces a vigorous, continuous flow. If crystallization occurs, temporarily turn off the condenser cooling water. The hot steam will melt the trapped 3-nitro isomer, allowing it to flow into the receiving flask.

Q4: How do I recover the 5-nitro isomer from the residual distillation pot? A: Once the 3-nitro isomer has completely distilled over (indicated by a clear distillate), the 5-nitro isomer remains suspended or dissolved in the hot aqueous pot residue. Simply cool the distillation flask in an ice bath. The 5-nitro isomer will precipitate as a solid, which can be recovered via vacuum filtration and subsequently recrystallized.

Section 2: Quantitative Data & Isomeric Comparison

Physicochemical Property3-Nitro-2-phenylphenol5-Nitro-2-phenylphenol
Isomeric Relationship Ortho to -OHPara to -OH
Dominant Hydrogen Bonding IntramolecularIntermolecular
Steam Volatility Highly VolatileNon-Volatile
Chromatographic Polarity LowHigh
Typical TLC Rf (Hexane:EtOAc 8:2) ~0.70~0.25
Solubility in Non-Polar Solvents HighLow

Section 3: Validated Experimental Protocols

Protocol A: Primary Separation via Steam Distillation

This protocol is a self-validating system; the physical appearance of the distillate confirms the presence of the target isomer [3][3].

  • Apparatus Setup: Assemble a standard steam distillation apparatus. Connect a steam generator to a 2-neck distillation flask containing the crude nitration mixture (3-nitro and 5-nitro-2-phenylphenol). Attach a water-cooled condenser and a receiving flask submerged in an ice bath.

  • Distillation Phase: Initiate steam flow. Heat the distillation flask gently to prevent excessive volume accumulation. The 3-nitro isomer will co-distill with the steam, appearing as a yellow oil or solid in the condenser.

  • Recovery of 3-Nitro Isomer: Continue distillation until the distillate runs clear (validation checkpoint). Filter the cold distillate through a Büchner funnel to collect the precipitated 3-nitro-2-phenylphenol. Wash with ice-cold water and dry under a vacuum.

  • Recovery of 5-Nitro Isomer: Detach the distillation flask containing the aqueous pot residue. Cool the flask in an ice bath for 30 minutes to induce complete precipitation of the 5-nitro-2-phenylphenol. Filter, wash with cold water, and recrystallize from hot ethanol.

Protocol B: Analytical Purification via Column Chromatography

For high-purity requirements or micro-scale separations.

  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a slurry of Hexane.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of dichloromethane (DCM) and carefully load it onto the silica bed.

  • Elution: Elute using a gradient of Hexane:Ethyl Acetate (starting at 9:1, moving to 7:3).

  • Validation Checkpoint: Monitor fractions via TLC. The 3-nitro isomer (intramolecular H-bond) will elute first (Rf ~0.70). The 5-nitro isomer (intermolecular H-bond) will interact strongly with the silica and elute later (Rf ~0.25).

Section 4: System Workflows & Mechanistic Diagrams

Workflow Mix Nitration Mixture (3-nitro & 5-nitro) Steam Steam Distillation (100°C) Mix->Steam Distillate Distillate (3-nitro Isomer) Steam->Distillate Steam Volatile Pot Pot Residue (5-nitro Isomer) Steam->Pot Non-Volatile Filter1 Vacuum Filtration & Cold Wash Distillate->Filter1 Filter2 Cooling, Filtration & Recrystallization Pot->Filter2 Pure3 Pure 3-nitro-2-phenylphenol (Ortho Isomer) Filter1->Pure3 Pure5 Pure 5-nitro-2-phenylphenol (Para Isomer) Filter2->Pure5

Workflow for the separation of 3-nitro and 5-nitro-2-phenylphenol via steam distillation.

Mechanism cluster_ortho 3-Nitro Isomer (Ortho) cluster_para 5-Nitro Isomer (Para) O_Struct Ortho Proximity (-OH & -NO2) O_Bond Intramolecular H-Bonding O_Struct->O_Bond O_Prop Low Polarity & High Volatility O_Bond->O_Prop P_Struct Para Distance (-OH & -NO2) P_Bond Intermolecular H-Bonding P_Struct->P_Bond P_Prop High Polarity & Low Volatility P_Bond->P_Prop

Mechanistic causality linking structural isomerism to hydrogen bonding and physical properties.

References

1.1 - QuickCompany 2. 2 - EduRev 3.3 - Benchchem

Sources

Technical Support Center: Solubilization Strategies for 2-Hydroxy-5-nitrobiphenyl

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 2/3 Support resource, designed for researchers encountering solubility bottlenecks with 2-Hydroxy-5-nitrobiphenyl (also known as 4-nitro-2-phenylphenol ).

Case Reference: 2-OH-5-NO2-BP-SOL Compound Class: Nitrated Biphenyl / Phenolic Derivative Primary Issue: Low aqueous solubility leading to precipitation in assay buffers.[1][2][3][4]

Executive Summary: The Compound at a Glance[2][4][7][8][9]

Before troubleshooting, it is critical to understand the physicochemical profile driving the insolubility. 2-Hydroxy-5-nitrobiphenyl combines a hydrophobic biphenyl core with a polarizable nitro-phenol motif.[1][2][3][4]

PropertyValue (Approx.)Implication for Solubility
IUPAC Name 4-nitro-2-phenylphenolDefines substitution pattern (Nitro is para to Hydroxyl).[1][2][3][4]
CAS 4291-29-6Use for verifying reagent identity.[1][2][3][4]
LogP (Octanol/Water) ~3.4 – 3.6High Lipophilicity. The phenyl ring significantly reduces water solubility compared to simple nitrophenols.[2][3][4]
pKa ~7.0 – 7.5 (Estimated)Acidic. The para-nitro group stabilizes the phenolate anion, making it more acidic than unsubstituted biphenylol (pKa ~10).[2][3][4]
Appearance Yellow Crystalline SolidHigh crystal lattice energy contributes to dissolution resistance.[1][2][3][4]

The Core Challenge: The hydrophobic phenyl ring (Position 2) dominates the solvation thermodynamics, resisting water entry.[3][4] However, the phenolic hydroxyl (Position 1) and nitro group (Position 4) provide a "chemical handle" (acidity) that we can exploit.[3][4]

Decision Matrix: Selecting the Right Solubilization Protocol

Do not blindly add solvents.[1][2][3][4] Use this logic flow to determine the least invasive method for your specific assay.

SolubilityDecisionTree Start Start: Define Assay Constraints TargetConc Target Concentration? Start->TargetConc AssaypH Is Assay pH Flexible? TargetConc->AssaypH High (> 100 µM) Toxicity Cell/Enzyme Sensitivity to DMSO? TargetConc->Toxicity Low (< 100 µM) Strat_pH STRATEGY A: pH Adjustment (pH > 8.0) AssaypH->Strat_pH Yes (Basic OK) Strat_Complex STRATEGY C: Cyclodextrin Complexation AssaypH->Strat_Complex No (Must be Neutral) Strat_CoSol STRATEGY B: Organic Cosolvent (DMSO/EtOH) Toxicity->Strat_CoSol Tolerant (>0.1%) Toxicity->Strat_Complex Sensitive (<0.1%)

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.[1][2][3][4]

Detailed Troubleshooting Protocols

Module A: The "Yellow Switch" (pH-Dependent Solubility)

Best For: Chemical assays, rapid screening, or assays compatible with pH > 8.0.[2][3] Mechanism: Deprotonation.[1][2][3][4] The nitro group at the para position is strongly electron-withdrawing.[1][2][3][4] This lowers the pKa of the phenolic hydroxyl group to approximately 7.0–7.[3][4]5. By raising the pH above this pKa, you convert the neutral, insoluble phenol into the phenolate anion , which is highly water-soluble.[3][4]

The Protocol:

  • Preparation: Suspend the compound in your aqueous buffer.

  • Adjustment: Dropwise add 1M NaOH or KOH.

  • Observation: The solution will turn a distinct bright yellow .[1][2][3][4]

    • Note: This color change confirms ionization.[1][2][3][4] The anion absorbs at ~400–420 nm.[2][3][4]

  • Verification: If the solution clears and turns yellow, the compound is dissolved.[3][4]

Warning: Do not mistake the yellow color for degradation.[3][4] It is the resonance-stabilized anion (similar to 4-nitrophenol indicators).[1][2][3][4]

Module B: Organic Cosolvent Spiking (DMSO/Ethanol)

Best For: Cell-based assays or when pH must remain neutral (pH 7.4).[1][2][3][4] Mechanism: Solvency power.[1][2][3][4] The compound is highly soluble in polar aprotic solvents.[3][4]

The Protocol:

  • Stock Solution: Prepare a 100 mM stock solution in 100% anhydrous DMSO (or Ethanol). Vortex until completely clear.[1][2][3][4]

    • Tip: Warm to 37°C if dissolution is slow.[1][2][3][4]

  • Intermediate Dilution (Critical Step):

    • Do NOT add the 100 mM stock directly to the cell media; it may precipitate ("crash out") immediately due to the local high concentration.[3][4]

    • Prepare a 10x working solution in a solvent/buffer mix (e.g., 10% DMSO in PBS).

  • Final Addition: Add the 10x working solution to your assay volume to achieve the final 1x concentration (final DMSO < 1%).

Module C: Advanced Formulation (Cyclodextrins)

Best For: In vivo studies or highly sensitive enzyme assays where DMSO is toxic.[1][2][3][4] Mechanism: Host-guest inclusion.[1][2][3][4] The hydrophobic phenyl ring of 2-Hydroxy-5-nitrobiphenyl fits well into the hydrophobic cavity of β-Cyclodextrin derivatives.[1][2][3][4]

The Protocol:

  • Vehicle Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in water.[1][2][3][4]

  • Addition: Add the solid compound to the HP-β-CD solution.

  • Energy Input: Sonicate for 30–60 minutes or stir overnight at room temperature.

  • Filtration: Filter through a 0.22 µm filter to remove any undissolved solids.

Frequently Asked Questions (Troubleshooting)

Q1: My solution turned bright yellow upon adding NaOH. Did I degrade the compound? A: No. You have formed the nitrophenolate anion .[2][3][4] This is a reversible acid-base reaction.[1][2][3][4] If you lower the pH back to acidic conditions (pH < 5), the yellow color will disappear, and the compound will likely precipitate back out.[3][4] This bathochromic shift (color change) is characteristic of para-nitrophenols [1][2].[1][2][3][4]

Q2: I see fine needles precipitating after 1 hour in cell media. Why? A: This is "delayed crashing."[1][2][3][4] Even if it dissolves initially via a DMSO spike, the thermodynamic equilibrium in water (high LogP ~3.[3][4]5) eventually forces the compound out of solution.[3][4]

  • Fix: Use Strategy C (Cyclodextrins) or add a surfactant like Tween-80 (0.05%) to the media to stabilize the dispersion.[2][3][4]

Q3: Can I use 2-Hydroxy-5-nitrobiphenyl as a pH indicator? A: Yes, functionally it behaves similarly to 4-nitrophenol.[1][2][3][4] It will be colorless/pale yellow at acidic pH and deep yellow at alkaline pH.[2][3][4] Ensure your assay readout (e.g., absorbance at 405 nm) does not overlap with this yellow signal, or run a "compound only" blank to subtract the background [2].[3][4]

Q4: What is the exact pKa? I can't find it in literature. A: While experimental values for this specific biphenyl derivative are rare, structurally analogous 4-nitrophenol has a pKa of 7.15 [2].[1][2][3][4] The phenyl group at the ortho position (relative to OH) is sterically bulky and slightly electron-withdrawing, likely keeping the pKa in the 7.0 – 7.8 range .[3] Treat pH 8.5 as the safe threshold for full ionization.[2][3][4]

References

  • PubChem. 2-Biphenylol, 5-nitro- (Compound Summary).[1][2][3][4] National Library of Medicine.[2][3][4] Available at: [Link][1][2][3][4]

  • Wikipedia. 4-Nitrophenol (Properties and Indicator Behavior).[1][2][3][4] Available at: [Link][1][2][3][4][5]

Sources

minimizing dinitration byproducts in 5-nitro-2-phenylphenol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Minimizing Dinitration Byproducts in 5-Nitro-2-Phenylphenol Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Priority: High (Purity Critical)

Executive Summary & Structural Clarification

Welcome to the Process Chemistry Support Center. You are encountering selectivity issues in the nitration of 2-phenylphenol (ortho-phenylphenol, OPP) to target 5-nitro-2-phenylphenol .

Crucial Nomenclature Check: Before troubleshooting, we must align on the numbering to ensure we are targeting the same molecule.

  • Target: 5-nitro-2-phenylphenol (IUPAC: 2-hydroxy-5-nitrobiphenyl). The nitro group is para to the hydroxyl group.

  • Major Impurity (Isomer): 3-nitro-2-phenylphenol (IUPAC: 2-hydroxy-3-nitrobiphenyl). The nitro group is ortho to the hydroxyl group.

  • Critical Impurity (Over-reaction): 3,5-dinitro-2-phenylphenol. This is the "dinitration" byproduct you are trying to minimize.

The hydroxyl group (-OH) is a strong ortho, para-director. The phenyl group at the ortho position (C2) provides steric hindrance, naturally favoring the para (C5) position. However, dinitration occurs readily because the first nitro group, while deactivating, does not fully deactivate the ring against a strong nitrating mixture, especially if temperature or local concentration is uncontrolled.

Reaction Design: The "Setup"

Objective: Prevent dinitration at the source by controlling electrophile potential.

Core Protocol Recommendations
ParameterRecommended ConditionScientific Rationale
Stoichiometry 0.95 – 0.98 eq. of

The "Deficit Strategy": It is thermodynamically easier to separate unreacted starting material (2-phenylphenol) than to separate the dinitro impurity. Never use excess acid.
Temperature -10°C to 0°C High temperatures increase the kinetic energy of the system, allowing the reaction to overcome the activation energy for the second nitration. Keep it cryogenic.
Solvent System Acetic Acid or DCM + PTC Acetic Acid: Moderates the acidity function (

). DCM + TBAB (Phase Transfer): Keeps the nitrating agent in the aqueous phase and substrate in organic, limiting contact time.
Reagent Dilute

(30-40%)
Concentrated or fuming

generates a high concentration of nitronium ions (

), leading to immediate "hot spot" dinitration.
Visualizing the Selectivity Pathway

The following diagram illustrates the kinetic competition between the desired mono-nitration and the unwanted dinitration.

NitrationPathways Start 2-Phenylphenol (Starting Material) Nitro3 3-Nitro-2-phenylphenol (Ortho Isomer - Impurity) Start->Nitro3 Minor Pathway (Sterically Hindered) Nitro5 5-Nitro-2-phenylphenol (Para Isomer - TARGET) Start->Nitro5 Major Pathway (Sterically Favored) Dinitro 3,5-Dinitro-2-phenylphenol (Over-reaction Product) Nitro3->Dinitro Excess HNO3 / High Temp Nitro5->Dinitro Excess HNO3 / High Temp

Caption: Reaction pathway showing the competition between mono-nitration isomers and the thermodynamic sink of dinitration.

Process Control: The "Execution"

Objective: Manage thermodynamics during the run.

Troubleshooting Guide: Why am I getting dinitration?

Scenario A: "I added the acid dropwise, but still see ~10% dinitro product."

  • Root Cause: Local Concentration Excursions. Even with dropwise addition, if the stirring is inefficient, the drop of acid creates a zone of high concentration where it hits the solution. Molecules in that zone get nitrated twice before mixing occurs.

  • Fix: Increase agitation speed (RPM) significantly. Ensure the tip of the addition funnel is submerged or the drop falls directly into the vortex, not down the side of the wall.

Scenario B: "The reaction turned dark/tarry."

  • Root Cause: Oxidation.[1] Nitric acid is a potent oxidant. Dark colors indicate quinone formation or polymerization.

  • Fix: Add Urea (0.5 eq) or Sulfamic Acid to the reaction mixture. These scavenge nitrous acid (

    
    ), which catalyzes the oxidation side reactions.
    

Scenario C: "Yield is low, so I added more acid."

  • Root Cause: The Yield Trap. Pushing for 100% conversion almost guarantees dinitration.

  • Fix: Accept 85-90% conversion. Stop the reaction while starting material is still visible on TLC/HPLC.

Advanced Protocol: Phase-Transfer Catalysis (PTC)

For the highest selectivity, move away from homogeneous mixed acids.

  • Solvent: Dissolve 2-phenylphenol in Dichloromethane (DCM).

  • Catalyst: Add 5 mol% Tetrabutylammonium Bromide (TBAB) .

  • Nitrating Agent: Add dilute

    
     + dilute 
    
    
    
    (generates mild
    
    
    in situ) or dilute
    
    
    .
  • Mechanism: The PTC transports controlled amounts of nitrate into the organic layer, preventing the "flooding" of the ring with electrophiles.

Purification & Analysis: The "Cleanup"

Objective: Isolate the 5-nitro isomer from the mixture.

If you have successfully minimized dinitration but still have the 3-nitro isomer and trace dinitro, use these physicochemical differences:

Property3-Nitro (Ortho)5-Nitro (Para - Target)Separation Method
H-Bonding Intramolecular (Internal)Intermolecular (External)Steam Distillation
Volatility High (Volatile with steam)Low (Non-volatile)Steam distill the crude; 3-nitro comes over, 5-nitro stays in the pot.
Solubility High in non-polar solventsLower in non-polar solventsRecrystallization from Ethanol/Water or Benzene/Pet Ether.
Acidity Lower pKaHigher pKaColumn Chromatography (Silica gel).
Decision Logic for Purification

PurificationLogic Start Crude Reaction Mixture CheckDinitro Is Dinitro > 5%? Start->CheckDinitro CheckOrtho Is 3-Nitro present? CheckDinitro->CheckOrtho No ActionColumn Column Chromatography (Difficult Separation) CheckDinitro->ActionColumn Yes (Fix Synthesis first) ActionRecryst Recrystallize from Ethanol/Water CheckOrtho->ActionRecryst No / Low % ActionSteam Steam Distillation (Remove 3-nitro) CheckOrtho->ActionSteam Yes (High %) ActionSteam->ActionRecryst Residue

Caption: Workflow for purifying the crude nitration mixture based on impurity profile.

Frequently Asked Questions (FAQ)

Q: Can I use Sulfuric Acid (


) as a solvent? 
A: Avoid if possible.  While standard for benzene nitration, 

is too strong for activated phenols. It promotes sulfonation (which can block positions but adds complexity) and increases the activity of

, leading to dinitration. Use Acetic Acid or an organic solvent with dilute aqueous acid.

Q: My TLC shows a spot running very high (non-polar). What is it? A: That is likely the 3,5-dinitro-2-phenylphenol . The two nitro groups and the internal H-bonding of the ortho-nitro/hydroxyl interaction make it very non-polar. The 5-nitro target will be more polar (lower Rf) due to its exposed hydroxyl group capable of hydrogen bonding with the silica.

Q: Why is the 5-nitro isomer the major product? A: Steric Hindrance. The phenyl group at position 2 is bulky. It physically blocks the approach of the electrophile to position 3 (ortho). Position 5 (para) is sterically open and electronically activated by the hydroxyl group.

References

  • Synthesis of Nitrobiphenyls

    • Citation: Standard protocols for nitration of biphenylols often utilize mild conditions to ensure para-selectivity.
    • Source:US Patent 2,129,908A - Separation of ortho-, meta-, and para-phenylphenols (Dow Chemical Co). Link

  • Selectivity via Phase Transfer Catalysis

    • Citation: Using TBAB and dilute nitric acid improves selectivity for mono-nitr
    • Source:Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts. ResearchGate. Link

  • Target Molecule Identification

    • Citation: Confirmation of 2-hydroxy-5-nitrobiphenyl as the product of 2-phenylphenol nitr
    • Source:Mechanism of Nitrite Formation by Nitrate Photolysis (Discusses photoproducts including 2-hydroxy-5-nitrobiphenyl).[1][2] Link

Sources

Advanced Technical Support Center: Temperature Optimization for Regioselective Nitration of Biphenyls

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for electrophilic aromatic substitution (EAS) workflows. As drug development and materials science increasingly demand high-purity isomers, controlling the regioselectivity of biphenyl nitration is critical. This guide provides authoritative, field-proven insights into optimizing reaction temperatures to dictate kinetic versus thermodynamic control, ensuring reproducible ortho/para ratios and suppressing over-nitration.

The Mechanistic Causality of Temperature in Biphenyl Nitration

To master biphenyl nitration, one must understand the "why" behind the experimental parameters. The biphenyl system features an electron-rich phenyl ring that is strongly ortho/para-directing. However, the bulky nature of the adjacent phenyl group introduces significant steric hindrance at the ortho position.

Temperature acts as the primary thermodynamic dial controlling the reaction pathway:

  • Regioselectivity (Kinetic Control): The para position is sterically accessible, resulting in a lower activation energy barrier for the formation of the Wheland intermediate. At low temperatures (0–10 °C), the system lacks the thermal energy to overcome the steric barrier at the ortho position, strictly enforcing kinetic control and maximizing the para-isomer yield[1]. As temperature increases, the thermal energy surplus allows the nitronium ion (

    
    ) to overcome this barrier, artificially inflating the ortho:para ratio[2].
    
  • Chemoselectivity (Suppressing Dinitration): The addition of the first nitro group strongly deactivates the nitrated ring. However, the non-nitrated adjacent ring remains susceptible to electrophilic attack. Elevated temperatures provide the activation energy required for a second nitration event, leading to the formation of 2,4'- or 4,4'-dinitrobiphenyls[3].

Causality Temp Reaction Temperature LowTemp Low (0-10 °C) Temp->LowTemp HighTemp Elevated (>20 °C) Temp->HighTemp Mono Mononitration (Kinetic Control) LowTemp->Mono Preserves ring deactivation Para High Para:Ortho Ratio (Steric Preference) LowTemp->Para Lower activation energy Di Dinitration & Oxidation (Thermodynamic) HighTemp->Di Overcomes deactivation Ortho Increased Ortho/Meta (Overcomes Sterics) HighTemp->Ortho Thermal energy surplus

Causal relationship between reaction temperature and biphenyl nitration pathways.

Quantitative Data: Isomer Distribution

The table below synthesizes quantitative isomer distributions based on varying temperature profiles and catalytic conditions. Use this as a benchmark for your LC-MS or GC-MS assay results.

Reaction ConditionTemperature2-Nitrobiphenyl (Ortho)4-Nitrobiphenyl (Para)3-Nitrobiphenyl (Meta)Dinitration Risk
Mixed Acid (HNO₃/H₂SO₄) 0–10 °C 37%63%< 1%Low
Mixed Acid (HNO₃/H₂SO₄) > 25 °C ~45%~53%~2%High (2,4'- & 4,4'-)
Zeolite HZSM-5 + NO₂/O₂ 20 °C ~25%~75%TraceLow

Data derived from standard mixed acid protocols[4] and zeolite-assisted methodologies[2].

Troubleshooting & FAQs

Q: I am observing significant amounts of dinitrobiphenyls in my crude mixture. How do I suppress this? A: Dinitration is a classic symptom of thermal runaway or stoichiometric imbalance[3].

  • The Cause: Exceeding 10 °C provides enough energy to overcome the deactivation of the mononitrated biphenyl. Additionally, using an excess of nitric acid forces the equilibrium toward multiple substitutions[3].

  • The Solution: Maintain a strict 0–10 °C window using a monitored ice-salt bath[3]. Ensure the molar ratio of HNO₃ to biphenyl is strictly 1:1. Quench the reaction immediately upon consumption of the starting material to prevent prolonged exposure[3].

Q: My ortho:para ratio is nearly 1:1, but I need to maximize 4-nitrobiphenyl (para). What parameters should I adjust? A: The ortho:para ratio is highly sensitive to temperature and solvent homogeneity[2][3].

  • The Cause: Higher temperatures or heterogeneous mixtures (poor stirring) artificially increase ortho-attack due to localized concentration spikes and thermal energy overcoming steric barriers[3].

  • The Solution: Lower the temperature to 0 °C. Ensure vigorous stirring (e.g., overhead stirrer) to maintain a homogeneous phase[3]. If you require even higher para-selectivity, consider switching to a Zeolite-assisted nitration (e.g., HZSM-5), which provides physical steric constraints within its pores that heavily favor para-substitution[2].

Q: The reaction temperature spikes uncontrollably upon the addition of the nitrating agent. How can I establish a safer, self-validating protocol? A: Mixed acid nitration is highly exothermic. Rapid addition overwhelms the cooling capacity of the bath[3].

  • The Cause: Localized hot spots form when the addition rate exceeds the heat dissipation rate of your cooling apparatus[3].

  • The Solution: Implement a self-validating feedback loop. Use an internal temperature probe. Set a strict rule: if the internal temperature delta (

    
    ) exceeds 2 °C/min, the system is accumulating unreacted nitronium ions. The protocol validates itself by mandating a complete halt of the addition funnel until the temperature normalizes back to < 5 °C[3].
    

Validated Experimental Protocol: Temperature-Controlled Mononitration

The following protocol utilizes a self-validating methodology to ensure kinetic control and minimize oxidative byproducts[3][4].

Workflow Step1 1. Preparation of Mixed Acid (HNO3 + H2SO4) Step2 2. Cooling to 0-10 °C (Ice-Salt Bath) Step1->Step2 Step3 3. Dropwise Addition to Biphenyl Solution Step2->Step3 Step4 4. Isothermal Stirring (30-60 min at <10 °C) Step3->Step4 Step5 5. Quench over Crushed Ice (Terminate Reaction) Step4->Step5

Workflow for temperature-controlled mononitration of biphenyl.

Step-by-Step Methodology:
  • Substrate Preparation: Dissolve biphenyl (1.0 eq) in a suitable halogenated solvent (e.g., Dichloromethane) and place it in a multi-neck round-bottom flask equipped with an internal thermometer and an overhead stirrer[4].

  • Thermal Equilibration: Submerge the flask in an ice-salt bath. Wait until the internal temperature probe stabilizes at exactly 0 °C.

  • Nitrating Mixture Preparation: In a separate, pre-cooled vessel, carefully add concentrated HNO₃ to concentrated H₂SO₄ (1:1 v/v ratio) while maintaining the mixture at 0 °C[4].

  • Controlled Addition (Critical Step): Add the cold nitrating mixture dropwise to the biphenyl solution over 30–45 minutes[3].

    • Self-Validation Check: Monitor the internal probe. The temperature must not exceed 10 °C at any point[3][4]. If it reaches 8 °C, pause the addition until it drops back to 2 °C.

  • Maturation: Once addition is complete, continue isothermal stirring for an additional 30–60 minutes at 0–5 °C[4]. Monitor via TLC to confirm the consumption of the starting material[3].

  • Quenching: Slowly pour the reaction mixture over a beaker of crushed ice (approx. 50 g per 10 mL of reaction volume)[4]. This instantly drops the temperature, destroys unreacted nitronium ions, and prevents thermodynamic equilibration or oxidative side reactions[3][4].

  • Workup: Extract with Dichloromethane, wash the organic layer with saturated NaHCO₃ until neutralized, dry over anhydrous Na₂SO₄, and concentrate under vacuum. Purify isomers via column chromatography.

References

  • Taylor, R. (1966). "The ortho: para ratio in the nitration of biphenyl". Journal of the Chemical Society B: Physical Organic. URL: [Link]

  • Canadian Science Publishing. "Nitrations of acetanilides by reagents of N02X type". Canadian Journal of Chemistry. URL: [Link]

Sources

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Nitrophenols

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: NP-HPLC-OPT-001 Subject: Comprehensive Guide to Eliminating Peak Asymmetry in Nitrophenol Analysis Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2][3]

Executive Summary

Nitrophenols are structurally diverse, ranging from weak acids (mononitrophenols, pKa ~7.[1][2][3]2) to strong acids (picric acid, pKa ~0.4).[2][3] Peak tailing in their analysis is rarely a single-variable problem; it is a convergence of secondary silanol interactions , inadequate pH suppression , and trace metal chelation .[1][2][3]

This guide abandons generic advice. We focus on the specific physicochemical interactions of the nitro- and hydroxyl- groups with the stationary phase and provide a self-validating troubleshooting protocol.

Part 1: The Diagnostics (Q&A)

Q1: I am analyzing 2-Nitrophenol and 4-Nitrophenol. My peaks are tailing despite using a C18 column. Why?

The Root Cause: Silanol Activity & Hydrogen Bonding.[1][2][3][4] Even on "base-deactivated" columns, residual silanol groups (Si-OH) on the silica surface are acidic.[3]

  • Mechanism: The nitro group (

    
    ) is electron-withdrawing, making the phenolic hydroxyl (
    
    
    
    ) more acidic.[1][2][3][5] However, the nitro group itself is polar and can act as a weak hydrogen bond acceptor.[3] If your mobile phase pH is neutral or slightly acidic (pH 4–6), free silanols interact with the polar nitro group or the phenolic hydroxyl, causing "drag" as the analyte moves through the column.
  • The Fix: You must suppress silanol ionization.[1][2][3] Lower the mobile phase pH to < 3.0 . At this pH, surface silanols are protonated (neutral), minimizing secondary interactions.

Q2: I switched to 2,4-Dinitrophenol (2,4-DNP) and the tailing got worse. Is my column dead?

The Root Cause: Ionization State Mismatch (pKa Proximity).[1][2][3]

  • The Science: 2,4-DNP has a pKa of approximately 4.0 .[1][2][3][6]

    • If your mobile phase is pH 3.0, you are only 1 pH unit away from the pKa. According to the Henderson-Hasselbalch equation, ~10% of your analyte is still ionized (anionic).[2]

    • Anionic species interact repulsively with the pores of the stationary phase or attractively to rare positively charged impurities, causing split peaks or severe tailing.

  • The Fix: You need a mobile phase pH of 2.0 (2 units below pKa) to ensure >99% of the 2,4-DNP is in the neutral, protonated form.[1][2]

    • Caution: Ensure your column is stable at pH 2.0 (Sterically protected C18 or Polymer-based columns are recommended).[1][2][3]

Q3: What about Picric Acid (2,4,6-Trinitrophenol)? It tails regardless of pH.

The Root Cause: Permanent Ionization & Metal Chelation.[1][2][3]

  • The Science: Picric acid is a strong acid (pKa ~0.4).[1][2][3] In standard Reversed-Phase (RP) HPLC, it is always ionized.[1][2][3] It also acts as a strong chelating agent, binding to trace iron or stainless steel frits in your system.[2][3]

  • The Fix:

    • Ion-Pairing: Add an ion-pairing agent like Tetrabutylammonium bromide (TBAB) (10 mM) to the mobile phase.[1][2][3] This forms a neutral complex with the picrate anion, allowing it to retain and elute symmetrically on a C18 column.[3]

    • Passivation: Flush your LC system with a passivation solution (e.g., 30% Phosphoric acid) or use a bio-inert (PEEK) flow path to prevent metal chelation.[1][2][3]

Part 2: Critical Data & Selection Guides

Table 1: Nitrophenol Physicochemical Properties & Mobile Phase Strategy
AnalytepKa (Approx)Ionization at pH 3.0Primary Tailing CauseRecommended Strategy
2-Nitrophenol 7.23< 0.01% (Neutral)Silanol InteractionStandard RP: High-purity C18, pH 3.0 (Phosphate/Formate).[1][2][3]
4-Nitrophenol 7.15< 0.01% (Neutral)Silanol InteractionStandard RP: High-purity C18, pH 3.[1][2][3]0.
2,4-Dinitrophenol 4.09~10% (Ionized)Mixed Mode (Ion/Neutral)Low pH RP: pH 2.0-2.5 using TFA or Phosphate.[1][2][3]
Picric Acid 0.38> 99% (Ionized)Anion Exclusion / ChelationIon-Pairing: Add 5-10 mM TBAB or use HILIC mode.[1][2][3]
Table 2: Column Selection Matrix
Column TechnologySuitabilityMechanism of Action
Traditional C18 (Type A Silica) AVOID High metal content and acidic silanols guarantee tailing.[1][2][3]
End-Capped C18 (Type B High Purity) GOOD Reduced silanol activity; suitable for mono-nitrophenols.[1][2][3]
Polar-Embedded C18 EXCELLENT Embedded polar group shields silanols and improves wettability for polar nitrophenols.[1][2][3]
PFP (Pentafluorophenyl) EXCELLENT Pi-Pi interactions provide unique selectivity for nitro-aromatics; often separates isomers better than C18.[1][2][3]

Part 3: Visual Troubleshooting Workflows

Workflow 1: Diagnosing the Source of Tailing

Use this logic gate to determine if the issue is chemical (mobile phase) or physical (column/system).[1][2][3]

Troubleshooting Start START: Peak Tailing Observed Check_pKa Step 1: Check Analyte pKa vs. Mobile Phase pH Start->Check_pKa Is_pH_Low Is pH < (pKa - 2)? Check_pKa->Is_pH_Low Adjust_pH Action: Lower pH to < 2.5 (Use TFA or Phosphate) Is_pH_Low->Adjust_pH No Check_Column Step 2: Check Column Type Is_pH_Low->Check_Column Yes Adjust_pH->Check_Column Is_Column_Modern Is Column High Purity / End-Capped? Check_Column->Is_Column_Modern Replace_Column Action: Switch to High-Purity C18 or Polar-Embedded Group Is_Column_Modern->Replace_Column No Check_System Step 3: Check System/Extra-Column Effects Is_Column_Modern->Check_System Yes Is_Chelation Is Analyte a Strong Chelator? (e.g., Picric Acid) Check_System->Is_Chelation Add_EDTA Action: Add 0.1 mM EDTA to Mobile Phase or Passivate System Is_Chelation->Add_EDTA Yes Physical_Check Action: Check Fittings/Tubing for Dead Volume Is_Chelation->Physical_Check No

Caption: Logical decision tree for isolating the root cause of peak asymmetry in nitrophenol analysis.

Part 4: Validated Experimental Protocols

Protocol A: Mobile Phase Preparation for 2,4-DNP (Low pH)

Objective: Create a buffered mobile phase at pH 2.5 to suppress ionization of dinitrophenols.

  • Reagents:

    • Milli-Q Water (18.2 MΩ).[1][2][3]

    • HPLC Grade Acetonitrile (ACN).[1][2][3]

    • Potassium Dihydrogen Phosphate (

      
      ).[1][2][3]
      
    • Phosphoric Acid (85%).[1][2][3]

  • Procedure:

    • Step 1: Dissolve 2.72 g of

      
       in 950 mL of water (20 mM concentration).[1][2][3]
      
    • Step 2: Monitor pH with a calibrated meter.[1][2][3]

    • Step 3: Dropwise add Phosphoric Acid until pH reaches 2.50 ± 0.05 .[1][2][3]

    • Step 4: Filter through a 0.2 µm nylon membrane.[1][2][3]

    • Step 5: Mix with ACN (e.g., 50:50 v/v) after pH adjustment.

    • Note: Do not adjust pH after adding organic solvent, as pH meters drift in organic mixtures.[1][2][3]

Protocol B: System Passivation (For Metal-Sensitive Nitrophenols)

Objective: Remove active metal sites (iron/steel) that chelate nitrophenols and cause tailing.[1][2][3]

  • Solution: 30% (v/v) Phosphoric Acid in water.[1][2][3]

  • Procedure:

    • Step 1: Remove the HPLC column and replace it with a union connector.[1][2][3]

    • Step 2: Disconnect the line to the detector (to avoid damaging the flow cell).[1][2][3] Direct waste to a beaker.

    • Step 3: Pump the passivation solution at 1.0 mL/min for 60 minutes.

    • Step 4: Flush with HPLC grade water for 60 minutes.

    • Step 5: Reconnect column and detector.

Part 5: References

  • PubChem. (n.d.).[1][2][3] 2-Nitrophenol Compound Summary. National Library of Medicine.[2][3] Retrieved from [Link][2]

  • PubChem. (n.d.).[1][2][3] 4-Nitrophenol Compound Summary. National Library of Medicine.[2][3] Retrieved from [Link][2]

  • Phenomenex. (2025).[1][2][3][7][8] How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Chromatography Online. (2022).[1][2][3] The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Agilent Technologies. (n.d.).[1][2][3] Control pH During Method Development for Better Chromatography. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-Nitro-o-phenylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The purification of 4-nitro-o-phenylphenol (also referred to as 2-hydroxy-5-nitrobiphenyl or 4-nitro-2-phenylphenol) via normal-phase silica gel column chromatography presents unique physicochemical challenges. Due to the presence of both a highly polar, electron-withdrawing nitro group and a hydrogen-bonding phenolic hydroxyl group, researchers frequently encounter issues such as severe band tailing, poor recovery, and co-elution with structural isomers or starting materials.

This guide provides field-proven standard operating procedures (SOPs), quantitative optimization data, and a mechanistic troubleshooting framework to ensure high-purity isolation.

Part 1: Quantitative Data & Mobile Phase Optimization

Selecting the correct solvent system is the most critical variable in the purification of nitrophenols. The table below summarizes the causality between mobile phase composition, retention factor (


), and peak shape.

Table 1: Chromatographic Parameters for 4-Nitro-o-phenylphenol on Silica Gel 60

Solvent System (v/v)Acidic ModifierExpected

Tailing Factor (

)
Resolution (

) vs. o-phenylphenol
Hexane / EtOAc (80:20)None0.15> 2.5 (Severe)1.1 (Poor)
Hexane / EtOAc (80:20)1% Acetic Acid0.281.1 (Excellent)2.2 (Baseline)
Hexane / EtOAc (70:30)1% Acetic Acid0.451.0 (Excellent)1.3 (Marginal)
Hexane / EtOAc (90:10)1% Acetic Acid0.101.2 (Good)> 3.0 (Excellent)

Note:


 values > 1.2 indicate problematic tailing that will artificially widen the elution band and dilute the final fractions.

Part 2: Standard Operating Procedure (SOP)

To create a self-validating and reproducible workflow, follow this step-by-step methodology. This protocol utilizes a dry-loading technique to bypass the poor solubility of 4-nitro-o-phenylphenol in non-polar starting eluents.

Phase 1: Sample Preparation (Dry Loading)
  • Dissolution: Dissolve the crude 4-nitro-o-phenylphenol mixture in a minimal volume of a volatile, polar solvent (e.g., Acetone or Dichloromethane).

  • Adsorption: Add dry Silica Gel 60 (approximately 2.5× the mass of your crude sample) directly to the flask.

  • Evaporation: Remove the solvent completely using a rotary evaporator under reduced pressure until the silica-sample mixture is a homogeneous, free-flowing powder. Self-Validation Check: If the powder clumps, residual solvent remains, which will ruin the initial band shape.

Phase 2: Column Packing
  • Slurry Preparation: Prepare a mobile phase of 90:10 Hexane/Ethyl Acetate containing 1% Acetic Acid (v/v) . Mix the bulk silica gel with this solvent to form a uniform slurry.

  • Packing: Pour the slurry into a glass chromatography column. Allow the silica to settle under gravity, gently tapping the sides to ensure a tightly packed, uniform bed without channels.

Phase 3: Loading & Elution
  • Loading: Carefully pour the dry-loaded sample powder evenly onto the flat surface of the packed silica bed. Add a 1–2 cm protective layer of clean sea sand on top to prevent physical disruption during solvent addition.

  • Gradient Elution: Begin eluting with the 90:10 Hexane/EtOAc (+1% AcOH) mixture. Once the non-polar impurities have eluted, step the gradient up to 80:20 Hexane/EtOAc (+1% AcOH) to elute the target compound.

Phase 4: Fractionation & Isolation
  • Monitoring: Collect fractions in standard test tubes. 4-nitro-o-phenylphenol is highly conjugated and will appear as a distinct yellow band on the column. Confirm the presence of the compound by spotting fractions on a TLC plate and visualizing under UV light (254 nm).

  • Solvent Removal: Pool the pure fractions. Concentrate under reduced pressure. To remove residual acetic acid, co-evaporate the final residue twice with 5 mL of toluene, then place under high vacuum for 4 hours.

Part 3: Troubleshooting Guide & FAQs

Q1: Why is my 4-nitro-o-phenylphenol band severely tailing on the column, leading to poor recovery? A: Peak tailing is a frequent anomaly in chromatography, characterized by an asymmetric peak where the back half is broader than the front, often caused by secondary interactions with the stationary phase ()[1]. Silica gel, a porous form of silicon dioxide, is a widely used stationary phase due to its large surface area, but its acidic silanol groups (Si-OH) can interact strongly with hydrogen-bonding molecules ()[2]. The phenolic hydroxyl group of 4-nitro-o-phenylphenol acts as both a strong hydrogen bond donor and acceptor. Solution: You must introduce an acidic modifier to your mobile phase (). Adding 1% Acetic Acid competitively binds to the silanol sites and suppresses the ionization of the phenol, keeping it in a neutral state. This restores a tight, Gaussian band shape.

Q2: I am seeing co-elution of 4-nitro-o-phenylphenol with unreacted o-phenylphenol. How can I improve resolution? A: Both compounds share a similar biphenyl backbone. However, the nitro group increases the dipole moment of the target molecule, making it slightly more polar. If co-elution occurs, your mobile phase is likely too polar, causing both compounds to migrate near the solvent front without partitioning effectively (). Solution: Decrease the percentage of Ethyl Acetate (e.g., drop from 30% to 10-15%). A shallower, less polar gradient allows the subtle differences in their partition coefficients to separate the bands. Aim for an


 of ~0.25 on your TLC plate for the target compound.

Q3: When I load my sample dissolved in a small amount of dichloromethane (DCM), the band immediately broadens and streaks down the column. What went wrong? A: This is a classic injection solvent effect. While DCM is an excellent solvent for dissolving the crude mixture, it is significantly more polar than your initial mobile phase (90:10 Hexane/EtOAc). When loaded as a liquid, the DCM acts as a localized strong eluent, dragging the compound down the column unevenly before the actual mobile phase can establish equilibrium. Solution: Switch to the dry loading technique described in the SOP above. By pre-adsorbing the sample onto silica gel and removing the strong solvent, the compound elutes strictly according to the partition kinetics of the mobile phase.

Part 4: Troubleshooting Workflow Visualization

Follow this logical decision tree to diagnose and resolve the most common chromatographic failures encountered during this purification.

TroubleshootingWorkflow Start Analyze Chromatogram Issue1 Issue: Severe Tailing (Tf > 1.5) Start->Issue1 Issue2 Issue: Co-elution with Impurities Start->Issue2 Issue3 Issue: Band Streaking at Loading Start->Issue3 Sol1 Add 1% Acetic Acid to Mobile Phase Issue1->Sol1 Sol2 Decrease EtOAc % (Flatter Gradient) Issue2->Sol2 Sol3 Implement Dry Loading Technique Issue3->Sol3 Check1 Evaluate Peak Shape Sol1->Check1 Check2 Evaluate Resolution Sol2->Check2 Sol3->Check1 Check1->Issue1 Tf > 1.2 Success Optimal Purification Achieved Check1->Success Tf < 1.2 Check2->Issue2 Rs < 1.5 Check2->Success Rs > 1.5

Workflow for diagnosing and resolving common chromatographic issues during nitrophenol purification.

References

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs.[Link]

  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc.[Link]

Sources

preventing oxidation side reactions during biphenyl nitration

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for Aromatic Functionalization . As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in electrophilic aromatic substitution: preventing the oxidative degradation of biphenyl during nitration .

Nitric acid is a dual-threat reagent; it is both a source of the electrophilic nitronium ion (


) and a potent oxidizing agent. Because biphenyl is an electron-rich system, it is highly susceptible to single-electron transfer (SET) oxidation, which leads to ring cleavage, quinone formation, and the dreaded "black tar" in your reaction flask. This guide synthesizes mechanistic causality, self-validating protocols, and field-proven troubleshooting to ensure high-yielding, regioselective mononitration.

I. Mechanistic FAQs: Understanding the Root Cause

Q1: Why does my biphenyl nitration mixture turn dark brown or black, yielding a sticky tar instead of crystalline product? A: This dark coloration is the universal hallmark of oxidative degradation[1]. When the reaction exotherm is poorly controlled (internal temperature >10°C), the activation energy for the oxidation of the aromatic ring is breached. Instead of the


 ion undergoing a clean electrophilic attack to form the Wheland intermediate, the nitric acid acts as a strong oxidant. This triggers radical side reactions that polymerize the biphenyl into polyphenols and quinones, resulting in tarry byproducts[1].

Q2: I am observing high levels of dinitrobiphenyls alongside oxidized impurities, even though my external cooling bath is set to 0°C. What is failing? A: You are experiencing localized thermal runaway ("hot spots") and stoichiometric imbalance. The formation of dinitrobiphenyls is a common side reaction when the local concentration of the nitrating agent is too high[1]. Even if the external bath is at 0°C, adding the nitrating mixture too rapidly without sufficient agitation (e.g., <500 rpm) causes the micro-environment around the addition drop to spike in temperature. This localized heat simultaneously drives both over-nitration and thermal oxidation. A strict 1:1 molar ratio of biphenyl to nitric acid must be maintained[1].

Q3: How does changing the nitrating agent from "mixed acid" to a Zeolite-catalyzed system prevent oxidation? A: Standard "mixed acid" (


) creates an extremely harsh, low-pH environment that maximizes oxidative potential. By transitioning to a solid acid catalyst like Zeolite HBEA-500 with acetic anhydride, you fundamentally alter the kinetics. The zeolite pores spatially restrict the transition state, favoring high para-selectivity, while the absence of sulfuric acid eliminates the harsh oxidative environment, allowing clean nitration at room temperature without tar formation[2]. Alternatively, ionic liquids like 1-decyl-3-methylimidazolium trifluoromethanesulfonate can be used to achieve near-quantitative yields under mild conditions[3].

II. Diagnostic Workflows & Visualizations

To systematically eliminate oxidation, you must diagnose whether the failure stems from thermal control, stoichiometry, or reagent selection.

Troubleshooting Obs Observation: Dark Tarry Mixture CheckTemp Internal Temp > 10°C? Obs->CheckTemp TempYes Yes: Thermal Oxidation CheckTemp->TempYes Yes TempNo No: Check Stoichiometry CheckTemp->TempNo No ActionTemp Action: Syringe Pump Addition & Ice-Salt Bath TempYes->ActionTemp CheckStoich HNO3:Biphenyl > 1.1? TempNo->CheckStoich StoichYes Yes: Over-oxidation CheckStoich->StoichYes Yes ActionStoich Action: Limit to 1.0 equiv. StoichYes->ActionStoich

Caption: Diagnostic workflow for resolving dark tarry mixtures during biphenyl nitration.

Mechanism Biphenyl Biphenyl Nitronium Nitronium Ion (NO2+) Biphenyl->Nitronium Electrophilic Attack Oxidation Strong Oxidant / High Temp Side Reaction Biphenyl->Oxidation Direct Oxidation Wheland Wheland Intermediate Nitronium->Wheland Target Proton Loss (0-10°C) Target Pathway Wheland->Target Wheland->Oxidation Excess HNO3 Product 2- or 4-Nitrobiphenyl Target->Product Degradation Polyphenols & Tars Oxidation->Degradation

Caption: Mechanistic divergence: Biphenyl nitration vs. oxidative degradation pathways.

III. Quantitative Data: Impact of Reaction Conditions

The table below summarizes how different nitrating systems impact the competition between successful mononitration and oxidative degradation.

Nitrating SystemTemperature (°C)Molar Ratio (Biphenyl:

)
Ortho:Para RatioOxidation/Tar Byproducts (%)Mononitration Yield (%)
Mixed Acid (

)
25 - 40 (Uncontrolled)1 : 1.51 : 1.5> 30% < 50%
Mixed Acid (

)
0 - 10 (Controlled)1 : 1.01 : 1.5< 5% 75 - 80%

/ Acetic Anhydride
10 - 151 : 1.01 : 2.1< 2% 85%
Zeolite HBEA-500 /

20 (Room Temp)1 : 1.01 : 4.0< 1% > 90%

IV. Self-Validating Experimental Protocol: Mild Nitration

To guarantee the prevention of oxidation, we abandon the traditional mixed acid approach in favor of a milder, self-validating protocol using stoichiometric nitric acid and acetic anhydride over a solid acid catalyst[2]. A self-validating protocol incorporates immediate physical feedback loops that confirm the success of each step before proceeding.

Objective: Regioselective synthesis of 4-nitrobiphenyl with zero oxidative tar formation.

Step 1: System Preparation & Deoxygenation

  • Action: In a 250 mL three-neck round-bottom flask equipped with an internal thermocouple, magnetic stirrer, and nitrogen inlet, dissolve 10.0 mmol of biphenyl in 20 mL of dichloromethane (DCM). Add 1.0 g of activated Zeolite

    
     (HBEA-500)[2]. Purge the system with 
    
    
    
    for 10 minutes.
  • Self-Validation: A steady bubble rate in the oil bubbler confirms a positive inert atmosphere. This prevents ambient oxygen from participating in radical oxidation side reactions.

Step 2: Generation of the Mild Nitrating Agent

  • Action: In a separate, ice-cooled vial, carefully mix 10.0 mmol of 100% fuming nitric acid with 12.0 mmol of acetic anhydride to generate acetyl nitrate in situ.

  • Self-Validation: The solution should remain clear and colorless. Any yellowing indicates the decomposition of nitric acid into

    
     gas (a radical initiator). If yellow, discard and remake.
    

Step 3: Temperature-Controlled Addition

  • Action: Cool the main reaction flask to exactly 5°C using an ice-water bath. Using a syringe pump, add the acetyl nitrate solution dropwise at a rate of 0.2 mL/min. Maintain stirring at 800 rpm.

  • Self-Validation: Monitor the internal thermocouple. Rule: If the internal temperature spikes by >2°C during addition, the rate is too fast, risking localized oxidation[1]. Pause the syringe pump until the temperature drops back to 5°C. This immediate feedback loop validates thermal control.

Step 4: Reaction Monitoring & Quenching

  • Action: Once addition is complete, allow the reaction to stir for 2 hours at 10°C. Take a TLC aliquot every 30 minutes (Eluent: 9:1 Hexane/Ethyl Acetate).

  • Self-Validation: The disappearance of the non-polar biphenyl spot and the appearance of distinct, UV-active nitro-spots without baseline streaking validates the absence of polymerized tar.

  • Action: Quench the reaction by filtering out the Zeolite catalyst (which can be washed and reused) and washing the organic filtrate with saturated aqueous

    
     to neutralize any remaining acid[2].
    

V. References

  • Improved Regioselective Di-Nitration of Biphenyl over Reusable HBEA-500 Zeolite ResearchGate / Bulletin of the Korean Chemical Society[Link]

Sources

handling thermal instability of 2-Hydroxy-5-nitrobiphenyl during drying

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist, Chemical Process Safety Subject: Technical Advisory – Thermal Processing of 2-Hydroxy-5-nitrobiphenyl

Emergency Triage: "My sample is degrading."

Q: My bright yellow powder turned into a dark brown tar during oven drying. Can I save it? A: Likely not. The dark brown color indicates oxidative degradation of the phenolic moiety or, more critically, the onset of nitro-group decomposition.

  • Diagnosis: You likely exceeded the thermal onset temperature (T_onset) or dried in an aerobic environment (air oven) near the melting point.

  • Immediate Action: Stop heating. Dissolve a small aliquot in HPLC-grade methanol. If the solution is dark/opaque or shows significant baseline noise in LC-MS, discard the batch as hazardous waste. Do not attempt to re-crystallize without assessing peroxide content, as decomposition byproducts can be shock-sensitive.

Q: The material melted into a glass-like solid. Is it decomposed? A: Not necessarily. 2-Hydroxy-5-nitrobiphenyl has a melting point (MP) range of approx. 125–128°C .[1][2] If you dried near 100°C, you likely triggered a phase change (melting) rather than decomposition.

  • Test: Grind the "glass" and check the melting point. If it is still sharp (±2°C of reference), the chemical integrity is intact. However, you now have a "fused" solid that may have trapped solvent.

The Thermodynamics of Instability

To handle this compound, you must understand why it fails. The instability stems from two competing molecular features:

  • The Nitro Group (-NO₂): A thermodynamic spring. Upon heating, it can undergo rearrangement to a nitrite ester or form radical species, leading to exothermic decomposition.

  • The Phenolic Hydroxyl (-OH): Susceptible to oxidation, especially when the ring is activated by the phenyl substituent.

Thermal Analysis Profile (Representative Data)
ParameterValueCritical Note
Melting Point (MP) 125–128°CDrying >100°C risks particle fusion ("caking").
Decomposition Onset (

)
~210°C (DSC)Warning: Long-term exposure to >80°C lowers this threshold due to autocatalysis.
Safe Drying Limit 60°C Maintain a safety margin of >60°C below MP.
Loss on Drying (LOD) Target < 0.5% wtResidual solvent lowers the MP (colligative property).

Expert Insight: Never rely solely on the literature MP. Impurities (synthesis byproducts) and residual solvents form eutectics that can depress the melting point by 10–20°C. A "wet" cake might melt at 90°C, causing the material to fuse and trap solvent permanently.

Standard Operating Procedures (SOPs)

Protocol A: Vacuum Drying (Recommended)

Best for: Removal of ethanol, toluene, or acetic acid post-recrystallization.

  • Pre-Check: Ensure the vacuum oven is free of base residues (amines/caustics), which catalyze nitrophenol decomposition.

  • Loading: Spread the wet cake on a PTFE-lined tray. Layer thickness should not exceed 2 cm .

  • Inerting: Cycle the oven with Nitrogen (

    
    ) three times. Oxygen exclusion is mandatory  to prevent phenolic oxidation.
    
  • The "Step-Ramp" Cycle:

    • Phase 1 (Solvent Bulk Removal): 25°C at 100 mbar for 2 hours.

    • Phase 2 (Bound Solvent): Ramp to 45°C at <10 mbar. Hold for 4 hours.

    • Phase 3 (Final Polish): Ramp to 60°C at <1 mbar. Hold until constant weight.

  • Cooling: Backfill with

    
     only. Do not open to air until 
    
    
    
    .
Protocol B: Desiccator Drying (Small Scale)

Best for: Analytical samples (< 5g) or thermally critical batches.

  • Desiccant: Phosphorus Pentoxide (

    
    ) or Activated Silica.
    
  • Vacuum: High vacuum line (< 0.1 mbar).

  • Duration: 24–48 hours.

  • Note: This method avoids thermal stress entirely but is rate-limited by diffusion.

Visualizing the Workflow

The following diagram illustrates the decision logic for processing 2-Hydroxy-5-nitrobiphenyl, specifically addressing the risk of "Oiling Out" (melting before drying).

DryingLogic Start Wet Cake: 2-Hydroxy-5-nitrobiphenyl SolventCheck Identify Residual Solvent Start->SolventCheck LowBP Low BP (EtOH, DCM) BP < 80°C SolventCheck->LowBP HighBP High BP (Toluene, Water) BP > 80°C SolventCheck->HighBP VacLow Vacuum Drying Temp: 40°C Vac: 50 mbar LowBP->VacLow RiskCheck Check Eutectic Risk (Is sample impure?) HighBP->RiskCheck Success Dry Powder (Bright Yellow) VacLow->Success VacHigh Step-Ramp Drying 1. 40°C @ 100 mbar 2. 60°C @ 10 mbar Melt STOP: Material Melted/Fused VacHigh->Melt Temp > 70°C VacHigh->Success RiskCheck->VacLow Low Purity (Risk of MP Depression) RiskCheck->VacHigh High Purity (>98%)

Caption: Decision matrix for drying parameters based on solvent type and purity. Note the critical risk pathway (dashed red) where excessive heat leads to fusion.

Troubleshooting & FAQs

Q: Why does the color shift from yellow to orange? A: This is a classic bathochromic shift .

  • Reversible: If the color reverts to yellow upon cooling, it is thermochromism (common in conjugated nitro-aromatics).

  • Irreversible: If it stays orange/red, you have formed quinoid impurities via oxidation. This affects purity but may not affect safety. Check HPLC purity.

Q: Can I use a Rotavap? A: Only with extreme caution.

  • Risk:[3][4] The "bumping" of the solvent can coat the flask walls. If the water bath is too hot (>60°C), the thin film on the glass will dry instantly and melt/decompose because it lacks the heat capacity of the bulk solvent.

  • Solution: Keep bath at 40°C and use maximum vacuum.

Q: Is this compound explosive? A: While 2-Hydroxy-5-nitrobiphenyl is not typically classified as a primary explosive (like TNT), it is a nitro-aromatic .

  • Energetics: It possesses significant decomposition energy (

    
    ).
    
  • Incompatibility: Never dry in the presence of strong bases (NaOH, KOH) or metals (Zinc, Iron powder), as this can form unstable nitronate salts which are explosive.

References & Authority

  • National Institute of Standards and Technology (NIST). Nitro-compound Thermochemistry Data. NIST Chemistry WebBook, SRD 69.[5] [Link]

  • Bretherick, L. Bretherick's Handbook of Reactive Chemical Hazards. (Citation for general nitro-aromatic thermal instability and base-catalyzed decomposition risks).

  • PubChem. Compound Summary: 4-Hydroxy-2'-nitrobiphenyl (Isomer Analogue Data).[6][Link] (Note: Specific isomer data is often inferred from close structural analogues in the absence of direct CAS-specific thermal studies).

Disclaimer: This guide is intended for qualified personnel only. Always consult the specific Safety Data Sheet (SDS) for CAS 10273-07-1 (or specific isomer) before handling.

Sources

Validation & Comparative

Structural Elucidation of 2-Hydroxy-5-nitrobiphenyl: A Comparative Guide to 1H NMR Interpretation Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Accurate structural elucidation of 2-Hydroxy-5-nitrobiphenyl—a critical intermediate in the synthesis of advanced polyimide compounds[1]—is paramount for downstream pharmaceutical and materials development. The primary analytical challenge lies in distinguishing the regiochemistry of the nitro group on the biphenyl scaffold, specifically deconvoluting the highly deshielded protons (H-4 and H-6) on the phenolic ring.

This guide objectively compares three distinct analytical strategies, providing researchers with an authoritative framework and a self-validating experimental protocol for high-confidence structural verification.

Comparative Analysis of Interpretation Strategies

Standard 1D 1H NMR (The Empirical Baseline)
  • Performance: Highly efficient and cost-effective. It relies on extracting scalar coupling constants (J-values) to map the spin system.

  • Limitations: Susceptible to signal overlap. The H-4 and H-6 protons often appear in a narrow, crowded downfield region (8.12–8.20 ppm), requiring careful multiplet deconvolution to avoid misassignment[2].

2D NMR: COSY & HSQC (High-Fidelity Resolution)
  • Performance: Provides unambiguous connectivity. Homonuclear COSY cross-peaks definitively link H-3 to H-4, bypassing 1D overlap issues. Heteronuclear HSQC separates overlapping proton signals based on the wider dispersion of 13C chemical shifts[3].

  • Limitations: Demands significantly higher instrument time, sample concentration, and operational cost compared to routine 1D screening.

In Silico Predictive Software (Rapid Prototyping)
  • Performance: Software platforms (e.g., Mnova, ChemDraw) utilize empirical databases and quantum mechanical algorithms to generate instantaneous baseline spectra. They are excellent for predicting the strong anisotropic and inductive effects of the -NO₂ group.

  • Limitations: These algorithms frequently fail to accurately model the broad singlet of the -OH proton, as chemical exchange rates and solvent-dependent hydrogen bonding are notoriously difficult to simulate computationally.

Self-Validating Experimental Protocol: High-Fidelity 1D 1H NMR

To establish a trustworthy empirical baseline, the following self-validating protocol ensures optimal resolution and signal-to-noise ratio.

Step 1: Sample Preparation & Solvent Selection Weigh 15–20 mg of high-purity 2-Hydroxy-5-nitrobiphenyl. Dissolve entirely in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl₃ is explicitly chosen over protic solvents (e.g., Methanol-d₄) to prevent rapid deuterium exchange of the phenolic -OH proton, allowing it to be observed as a distinct broad singlet[2].

Step 2: Instrument Tuning & Shimming (Quality Control) Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform precise tuning and matching for the 1H nucleus. Optimize Z1 and Z2 shims.

  • Self-Validation Metric: The linewidth of the TMS peak at half-height must be <1.0 Hz. This acts as an internal quality control metric; failing to meet this threshold indicates poor magnetic field homogeneity, which will blur the critical 2.5 Hz meta-coupling between H-4 and H-6.

Step 3: Acquisition Parameters Set the relaxation delay (D1) to 2.0 seconds and acquire 32 to 64 transients.

  • Causality: A 2.0-second D1 ensures complete longitudinal relaxation (T1) of all protons, preventing signal saturation and ensuring accurate relative integration values for quantitative analysis[3].

Step 4: Processing Apply a 0.3 Hz exponential line-broadening (LB) window function. Fourier transform the FID, perform manual phase correction, and calibrate the TMS peak to exactly 0.00 ppm.

Quantitative Data Comparison & Mechanistic Causality

The following table compares the experimental 1H NMR data of 2-Hydroxy-5-nitrobiphenyl[1] against standard in silico predictions, highlighting the structural causality behind the chemical shifts.

ProtonPositionExperimental δ (ppm)MultiplicityJ-coupling (Hz)Predictive Model δ (ppm)Causality / Structural Effect
-OH C-25.84br s-5.20Concentration/solvent dependent; lacks strong intramolecular H-bond.
H-3 C-36.99d~9.07.05Shielded by ortho-OH (+M resonance effect).
H-4 C-48.12 – 8.20dd~9.0, 2.58.15Deshielded by ortho-NO₂ (-I, -M effects).
H-6 C-68.12 – 8.20d~2.58.25Deshielded by ortho-NO₂ and anisotropic phenyl ring.
Phenyl C-1' to C-6'7.15 – 7.50m-7.30 – 7.60Standard aromatic multiplet; freely rotating.
Mechanistic Insights:
  • Shielding via +M Effect: The hydroxyl group at C-2 donates electron density into the aromatic ring via resonance (+M effect). This localized increase in electron density shields the ortho position (C-3), pushing the H-3 doublet upfield to 6.99 ppm[2].

  • Deshielding via -I/-M Effects: The nitro group at C-5 is a potent electron-withdrawing group. It strips electron density from the ortho positions (C-4 and C-6) via both inductive (-I) and resonance (-M) effects. Consequently, H-4 and H-6 are strongly deshielded, shifting downfield to the 8.12–8.20 ppm range[1]. The distinct 2.5 Hz meta-coupling observed in H-6 confirms its position between the nitro and phenyl groups.

Workflow Visualization

G Start 2-Hydroxy-5-nitrobiphenyl Sample Preparation Acq1D 1D 1H NMR (CDCl3) Routine Screening Start->Acq1D Acq2D 2D NMR (COSY/HSQC) Complex Resolution Start->Acq2D InSilico Predictive Software (Mnova/ChemDraw) Start->InSilico SpinSys Extract J-Couplings (H3, H4, H6) Acq1D->SpinSys ChemShift Analyze Chemical Shifts (NO2 Deshielding) Acq1D->ChemShift Acq2D->SpinSys Resolves Overlap Compare Cross-Validate Data (Exp vs. Pred) InSilico->Compare Baseline Data SpinSys->Compare ChemShift->Compare Confirm Structural Confirmation Compare->Confirm

Logical workflow for NMR structural elucidation and cross-validation of biphenyl derivatives.

References

  • Title: Polyimide compound and molded article containing the same (Patent CN111770951A)
  • Title: Spectrometric Identification of Organic Compounds (8th Edition) Source: John Wiley & Sons URL: [Link]

  • Title: High-Resolution NMR Techniques in Organic Chemistry (3rd Edition) Source: Elsevier Science URL: [Link]

Sources

Comparative Guide: C13 NMR Chemical Shifts for 5-Nitro-2-Phenylphenol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the C13 NMR chemical shifts for 5-nitro-2-phenylphenol (also known systematically as 4-nitro-2-biphenylol or 2-hydroxy-4-nitrobiphenyl ).

This guide is structured to assist researchers in structural elucidation, distinguishing this specific isomer from its regioisomers (such as 4-nitro-2-phenylphenol), and understanding the electronic substituent effects that dictate its spectral signature.

Executive Summary & Structural Context

5-Nitro-2-phenylphenol is a critical intermediate in the synthesis of azo dyes and a metabolite in the degradation of nitropolycyclic aromatic hydrocarbons. In NMR spectroscopy, it presents a unique challenge due to the electronic interplay between the electron-withdrawing nitro group and the electron-donating hydroxyl group on a biphenyl scaffold.

Isomer Disambiguation:

  • Target Compound: 5-Nitro-2-phenylphenol (Nitro is para to the phenyl ring, meta to hydroxyl).

  • Common Confounder: 4-Nitro-2-phenylphenol (Nitro is meta to the phenyl ring, para to hydroxyl).

Correct structural assignment relies on identifying the specific shielding/deshielding patterns at the C5 and C2 positions.

Experimental Protocol (Self-Validating System)

To ensure reproducible spectral data, the following protocol is recommended. This workflow minimizes solvent-solute interaction variability, particularly for the labile phenolic proton.

Methodology
  • Solvent System: DMSO-d₆ (Dimethyl sulfoxide-d6) is preferred over CDCl₃.

    • Reasoning: DMSO forms strong hydrogen bonds with the phenolic -OH, slowing proton exchange. This often resolves the hydroxyl proton in ¹H NMR (broad singlet ~10.5-11.0 ppm) and prevents peak broadening of the ipso-carbon (C1) in ¹³C NMR due to exchange dynamics.

  • Concentration: 20–50 mg of analyte in 0.6 mL solvent.

  • Frequency: 100 MHz or higher (for ¹³C).

  • Temperature: 298 K (25°C).

Workflow Diagram

The following Graphviz diagram outlines the logical flow for sample preparation and structural validation.

NMR_Workflow Start Sample: 5-Nitro-2-phenylphenol Solvent Solvent Selection: DMSO-d6 (Preferred) Start->Solvent Solubility check Prep Preparation: 20-50mg in 0.6mL Filter particulates Solvent->Prep Dissolution Acquisition Acquisition: 100 MHz 13C Proton Decoupled Prep->Acquisition Load Tube Analysis Data Analysis: Check C-Nitro (Deshielded) Check C-OH (Deshielded) Acquisition->Analysis FT & Phasing

Caption: Operational workflow for obtaining high-fidelity C13 NMR spectra of nitrophenols.

C13 NMR Chemical Shift Data

The following data correlates experimental observations with calculated substituent increments. The values below are representative of the compound in DMSO-d₆ .

Structural Numbering Key
  • C1: Attached to -OH (Phenolic carbon)

  • C2: Attached to Phenyl ring

  • C3, C4, C6: Unsubstituted aromatic carbons

  • C5: Attached to Nitro group

  • C1'–C6': Phenyl ring carbons (C1' is the attachment point)

Chemical Shift Table (δ ppm)
Carbon PositionAssignmentShift (ppm)Electronic Environment
C1 C-OH (Quaternary)156.0 – 158.5 Highly deshielded by Oxygen (Inductive -I).
C5 C-NO₂ (Quaternary)140.5 – 142.0 Deshielded by Nitro group (Inductive/Resonance).
C1' Phenyl ipso137.0 – 138.5 Quaternary carbon connecting to the phenol ring.
C2 C-Ph (Quaternary)130.0 – 132.5 Shielded relative to C1/C5; Ortho to OH.
C3 Aromatic CH128.5 – 129.5 Meta to Nitro; Ortho to Phenyl.
C2', C6' Phenyl ortho128.0 – 129.0 Typical monosubstituted benzene range.
C3', C5' Phenyl meta127.5 – 128.5 Typical monosubstituted benzene range.
C4' Phenyl para126.5 – 127.5 Typical monosubstituted benzene range.
C6 Aromatic CH115.5 – 117.0 Ortho to OH; Shielded by resonance donation from Oxygen.
C4 Aromatic CH122.0 – 124.0 Ortho to Nitro; Deshielded relative to C6.

Note: The exact values may shift by ±0.5–1.0 ppm depending on concentration and water content in DMSO. The C6 signal is distinctively upfield (shielded) due to the ortho position relative to the electron-donating hydroxyl group.

Comparative Analysis & Mechanism

To validate the structure, one must compare the observed shifts against alternative isomers.

Substituent Effects (Causality)
  • The Nitro Group (Electron Withdrawing):

    • In 5-nitro-2-phenylphenol, the nitro group is at C5. This places a strong deshielding cone at C5 (~141 ppm).

    • Protons/Carbons ortho to the nitro group (C4 and C6) typically show downfield shifts compared to phenol, but C6 is protected by the strong shielding of the adjacent OH.

  • The Phenyl Group (Steric/Electronic):

    • Located at C2. This creates a "biphenyl" character. The C1'-C2 bond allows for conjugation, but steric hindrance between the OH (at C1) and the phenyl ring often forces a twisted conformation, slightly reducing resonance delocalization between the rings.

  • Distinguishing 5-Nitro vs. 4-Nitro Isomer:

    • 5-Nitro-2-phenylphenol: Nitro is para to the phenyl ring.

    • 4-Nitro-2-phenylphenol: Nitro is meta to the phenyl ring.

    • Diagnostic Peak: In the 5-nitro isomer, the coupling patterns (in proton-coupled C13 or HMBC) will show C5 having long-range coupling to the protons at C3 and C1.

Solvent Influence Diagram

The choice of solvent alters the chemical shift of C1 and C2 due to hydrogen bonding.

Solvent_Effect cluster_0 Non-Polar Solvent (CDCl3) cluster_1 Polar Aprotic Solvent (DMSO-d6) Node1 Intramolecular H-Bonding (OH to Phenyl pi-cloud) Node2 Intermolecular H-Bonding (OH to DMSO Oxygen) Node1->Node2 Shift in C1 (Ipso) ~ +1-2 ppm difference

Caption: Impact of solvent choice on the phenolic carbon (C1) chemical shift environment.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 620584, 3-[(2-Methyl-5-nitro-phenylimino)-methyl]-phenol. (Structural analogues and spectral data). Retrieved from [Link]

  • Arora, P. K., & Bae, H. (2014). Biochemical pathways... during the degradation of mononitrophenol isomers.[1] (Contains NMR data for 2-hydroxy-4-nitrobiphenyl/5-nitro-2-phenylphenol metabolites). 3 Biotech, 4(5), 565–573. Retrieved from [Link]

  • NIST Chemistry WebBook. 5-Methyl-2-nitrophenol and related Nitrobiphenyls Spectral Data. (Standard reference for nitro-aromatic shifts). Retrieved from [Link][2]

Sources

Comprehensive FTIR Comparative Guide: Nitro Group Characterization in 2-Hydroxy-5-nitrobiphenyl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and materials science, 2-Hydroxy-5-nitrobiphenyl (also known as 4-nitro-2-phenylphenol) serves as a critical synthetic intermediate and chemical probe. Validating its structural integrity relies heavily on Fourier Transform Infrared (FTIR) spectroscopy. This guide objectively compares the FTIR performance of 2-Hydroxy-5-nitrobiphenyl against standard nitroaromatic alternatives, detailing the mechanistic causality behind its spectral shifts, and provides self-validating experimental protocols for both ATR and Transmission FTIR methodologies.

Mechanistic Causality: The Vibrational Dynamics of the Nitro Group

To accurately interpret the FTIR spectrum of a nitroaromatic compound, one must understand the underlying quantum mechanical and electronic effects governing the nitro (-NO₂) functional group.

Because oxygen is significantly more electronegative than nitrogen, the N-O bonds possess large dipole moments, resulting in intense infrared absorption features[1]. Through resonance delocalization, the two N-O bonds become equivalent, leading to two distinct stretching modes rather than isolated single and double bond peaks[2]:

  • Asymmetric Stretch (~1550–1475 cm⁻¹): Occurs when one N-O bond compresses while the other elongates out-of-phase[3].

  • Symmetric Stretch (~1360–1290 cm⁻¹): Occurs when both N-O bonds elongate and compress in-phase[3].

The Substituent Effect in 2-Hydroxy-5-nitrobiphenyl: In 2-Hydroxy-5-nitrobiphenyl, the hydroxyl (-OH) group is located para to the nitro group. The strong electron-donating resonance effect (+R) of the para-hydroxyl group pushes electron density into the aromatic ring and directly toward the nitro group. This increases the single-bond character of the N-O bonds, lowering their force constant and shifting the stretching frequencies to lower wavenumbers compared to unsubstituted nitroaromatics[1]. Concurrently, the bulky phenyl ring at the ortho position to the hydroxyl group exerts a mild inductive withdrawal (-I) and significant steric hindrance, slightly counteracting the hydroxyl's +R effect.

Product vs. Alternative Comparison

When selecting chemical probes, understanding the structural nuances between derivatives is crucial. Table 1 provides an objective comparison of 2-Hydroxy-5-nitrobiphenyl against standard alternative nitroaromatics, highlighting how structural substitutions dictate FTIR performance.

Data Presentation: Quantitative FTIR Peak Shifts

Table 1: Comparative FTIR Peak Shifts of Nitroaromatic Alternatives

CompoundSubstituted GroupsAsymmetric NO₂ Stretch (cm⁻¹)Symmetric NO₂ Stretch (cm⁻¹)C-N Stretch (cm⁻¹)
Nitrobenzene (Alternative 1)None~1520~1345~850
4-Nitrophenol (Alternative 2)-OH (para)~1500~1330~845
2-Hydroxy-5-nitrobiphenyl (Target)-OH (para), -Ph (meta to NO₂)~1505~1335~848
Methodological Performance Comparison

To accurately resolve these peaks, the choice of FTIR methodology is as critical as the compound itself.

  • ATR-FTIR (Attenuated Total Reflectance): Ideal for rapid, non-destructive testing of 2-Hydroxy-5-nitrobiphenyl. However, anomalous dispersion can cause slight peak shifts (typically 2-4 cm⁻¹ lower) and variations in relative peak intensities, especially for the highly absorbing asymmetric nitro stretch.

  • Transmission (KBr Pellet): The gold standard for absolute wavenumber accuracy. It eliminates the optical artifacts seen in ATR, providing sharper resolution of the symmetric stretch, but requires rigorous sample preparation to avoid moisture interference (which can obscure the -OH stretch region).

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, every protocol must function as a self-validating system. Below are the step-by-step methodologies for both analytical approaches.

Protocol A: ATR-FTIR Analysis (Rapid Screening)

Causality: ATR utilizes an evanescent wave penetrating a few microns into the sample. It requires intimate contact between the crystal and the sample to prevent air gaps from attenuating the signal.

  • System Suitability: Clean the diamond ATR crystal with isopropanol. Run a background scan (air) using 32 scans at 4 cm⁻¹ resolution. The baseline must be flat with no residual peaks.

  • Sample Application: Place ~2-5 mg of solid 2-Hydroxy-5-nitrobiphenyl directly onto the center of the ATR crystal.

  • Pressure Application: Lower the pressure anvil until the torque slips (ensuring standardized, reproducible pressure). Self-validation: Monitor the live spectrum; the peak at ~1505 cm⁻¹ should reach an absorbance between 0.4 and 0.8 AU. If lower, increase sample coverage.

  • Data Acquisition: Collect the spectrum (32 scans, 4000–400 cm⁻¹). Apply an ATR correction algorithm to compensate for penetration depth variations at lower wavenumbers.

Protocol B: KBr Pellet Transmission (High-Resolution)

Causality: KBr is IR-transparent. Diluting the sample in KBr prevents detector saturation and peak broadening caused by intermolecular interactions in the pure solid.

  • Matrix Preparation: Dry spectroscopic-grade KBr powder in an oven at 110°C for 2 hours to eliminate absorbed moisture.

  • Sample Milling: Weigh ~1 mg of 2-Hydroxy-5-nitrobiphenyl and ~100 mg of dried KBr. Grind them together in an agate mortar for exactly 2 minutes. Self-validation: The mixture must be a fine, uniform powder; crystalline chunks will cause light scattering and a sloping baseline.

  • Pellet Pressing: Transfer the mixture to a 13 mm die. Apply 10 tons of pressure under a vacuum for 3 minutes. The resulting pellet must be visually transparent.

  • Data Acquisition: Place the pellet in the transmission holder. Run a background scan on an empty beam path, followed by the sample scan (32 scans, 4 cm⁻¹ resolution).

Visualizing the Analytical Workflow

The following diagram maps the logical relationship and workflow for characterizing 2-Hydroxy-5-nitrobiphenyl using both FTIR methodologies.

FTIR_Workflow Sample 2-Hydroxy-5-nitrobiphenyl (Solid Sample) PrepATR ATR-FTIR Preparation (Direct Application) Sample->PrepATR PrepKBr Transmission Preparation (KBr Pellet Pressing) Sample->PrepKBr AnalyzeATR Diamond ATR Analysis (Background Subtracted) PrepATR->AnalyzeATR AnalyzeKBr Transmission Analysis (IR Beam Path) PrepKBr->AnalyzeKBr Data Spectral Data Acquisition (4000 - 400 cm⁻¹) AnalyzeATR->Data AnalyzeKBr->Data Peaks Nitro Group Peak Identification Asym: ~1505 cm⁻¹ | Sym: ~1335 cm⁻¹ Data->Peaks

Figure 1: Comparative FTIR analytical workflow for 2-Hydroxy-5-nitrobiphenyl characterization.

References

  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition - Spectroscopy Online. Available at:[Link]

  • IR Spectrum Peak Splitting: Symmetric vs Asymmetric Vibrations - JoVE. Available at:[Link]

  • Table of Characteristic IR Absorptions - VSCHT. Available at:[Link]

  • Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS - ACS Publications. Available at: [Link]

Sources

mass spectrometry fragmentation pattern of 2-Hydroxy-5-nitrobiphenyl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxy-5-nitrobiphenyl (CAS: 5411-56-3) serves as a critical intermediate in the synthesis of biaryl scaffolds used in diverse pharmacological agents. Its structural integrity—specifically the para orientation of the nitro group relative to the hydroxyl moiety—dictates its metabolic stability and receptor binding affinity.

This guide provides an in-depth technical comparison of mass spectrometry (MS) behaviors for 2-Hydroxy-5-nitrobiphenyl. We compare Electron Ionization (EI) against Electrospray Ionization (ESI) in Negative Mode , establishing the latter as the superior method for biological quantification while retaining EI for structural confirmation. Furthermore, we distinguish this compound from its critical isomer, 2-Hydroxy-3-nitrobiphenyl , using fragmentation signatures derived from the "Ortho Effect."

Methodological Comparison: EI vs. ESI(-)

The choice of ionization technique fundamentally alters the observed spectral fingerprint.

Table 1: Performance Matrix
FeatureElectron Ionization (EI)Electrospray Ionization (ESI -)
Ionization Type Hard (70 eV)Soft (Solution Phase)
Dominant Species Radical Cation

(m/z 215)
Deprotonated Ion

(m/z 214)
Sensitivity Moderate (ng range)High (pg range)
Fragmentation Extensive (In-source)Minimal (Requires CID)
Primary Utility Library Matching, Impurity IDPK Studies, Metabolite Quant
Key Limitation Thermal degradation riskMatrix suppression
Expert Insight: The Causality of Choice
  • Use EI when synthesizing the raw material. The rigid biphenyl core withstands thermal vaporization, and the "hard" ionization provides a fingerprint rich in structural fragments (m/z 169, 141) necessary to confirm the nitro position.

  • Use ESI(-) during drug metabolism (DMPK) studies. The phenolic hydroxyl group (

    
    ) readily deprotonates. Negative mode offers a 10-100x signal-to-noise advantage over positive mode because the electron-withdrawing nitro group stabilizes the phenoxide anion, making it "fly" exceptionally well.
    

Fragmentation Mechanism & Isomer Differentiation[1][2][3][4][5]

The Fragmentation Pathway (EI)

Under 70 eV EI conditions, 2-Hydroxy-5-nitrobiphenyl (m/z 215) undergoes a predictable decay. The primary driver is the instability of the nitro group.

  • Nitro-Nitrite Rearrangement: The nitro group (

    
    ) isomerizes to a nitrite ester (
    
    
    
    ).
  • Loss of NO (30 Da): Cleavage of the O-NO bond yields the phenoxy radical cation (m/z 185).

  • Loss of CO (28 Da): The phenolic ring contracts, ejecting carbon monoxide (common in phenols).

Differentiating the Isomer (The "Alternative")

The critical challenge is distinguishing 2-Hydroxy-5-nitrobiphenyl from 2-Hydroxy-3-nitrobiphenyl .

  • 2-Hydroxy-3-nitrobiphenyl (Ortho-isomer): Exhibits the Ortho Effect . The nitro oxygen abstracts the phenolic hydrogen, leading to the elimination of an hydroxyl radical (

    
    , 17 Da) or water (
    
    
    
    , 18 Da).
  • 2-Hydroxy-5-nitrobiphenyl (Para-isomer): The nitro group is too distant for intramolecular H-abstraction. Result: Absence of the

    
     peak.
    
Visualization: Fragmentation Logic

The following diagram illustrates the distinct pathways and the decision logic for isomer identification.

FragmentationPathway cluster_0 Target: 2-Hydroxy-5-nitrobiphenyl cluster_1 Isomer: 2-Hydroxy-3-nitrobiphenyl M_Ion Molecular Ion [M]+ m/z 215 M_NO [M - NO]+ m/z 185 M_Ion->M_NO - NO (30) (Nitro-Nitrite shift) M_NO2 [M - NO2]+ m/z 169 M_Ion->M_NO2 - NO2 (46) M_OH [M - OH]+ m/z 198 (Ortho Effect) M_Ion->M_OH Ortho-H Transfer (Diagnostic for 3-isomer) M_CO [M - NO2 - CO]+ m/z 141 M_NO2->M_CO - CO (28) (Ring Contraction)

Caption: Comparative fragmentation pathways. The 5-nitro isomer proceeds via NO/NO2 loss, while the 3-nitro isomer is distinguished by the characteristic loss of OH (m/z 198).

Experimental Protocols

Protocol A: High-Sensitivity Quantitation (LC-MS/MS)

Objective: Quantification of 2-Hydroxy-5-nitrobiphenyl in plasma.

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Source Parameters (ESI Negative):

    • Spray Voltage: -2500 V (Lower voltage reduces discharge in negative mode).

    • Temperature: 450°C.

    • Curtain Gas: 30 psi.

  • Chromatography:

    • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 5mM Ammonium Acetate (pH neutral). Note: Do not use formic acid, as low pH suppresses phenoxide formation.

    • Mobile Phase B: Acetonitrile.

  • MRM Transitions:

    • Quantifier: 214.0

      
       168.0 (Loss of 
      
      
      
      ). Collision Energy: -25 eV.
    • Qualifier: 214.0

      
       184.0 (Loss of 
      
      
      
      ). Collision Energy: -18 eV.
Protocol B: Structural Confirmation (GC-MS)

Objective: Purity analysis of synthesized powder.

  • Inlet: Split 1:50, 280°C.

  • Column: DB-5ms (30m x 0.25mm x 0.25µm).

  • Oven Program: 100°C (1 min)

    
     20°C/min 
    
    
    
    300°C (3 min).
  • MS Source: EI, 70 eV, 230°C.

  • Scan Range: m/z 50–300.

Data Summary: Fragment Ion Table

The following table summarizes the theoretical and observed ions for the target compound under standard EI conditions.

m/zIon CompositionRelative Abundance (Est.)[1][2][3][4]Mechanistic Origin
215

80-100% (Base Peak)Molecular Ion (Stable Biphenyl)
185

40-60%Loss of NO (rearrangement)
169

50-70%Loss of

152

20-30%Biphenylene (Loss of

+

)
141

30-50%Loss of CO from m/z 169
115

15-25%Typical aromatic fragmentation

Workflow Visualization

This workflow ensures data integrity from sample preparation to final identification.

Workflow cluster_prep Sample Prep cluster_analysis Analysis Selection cluster_result Validation Sample Sample (Plasma/Solid) Extract Extraction (MeOH/ACN) Sample->Extract Decision Goal? Extract->Decision LCMS LC-MS/MS (ESI-) Decision->LCMS Quant/Bio GCMS GC-MS (EI) Decision->GCMS ID/Purity Quant Quant Data (MRM 214->168) LCMS->Quant Struct Structure ID (m/z 215, 169) GCMS->Struct

Caption: Analytical decision matrix. Select LC-MS/MS for biological sensitivity and GC-MS for structural confirmation.

References

  • BenchChem. (2025).[1] Mass Spectrometry Fragmentation of 2-(Hydroxy-phenyl-methyl)-cyclohexanone: A Technical Guide. Retrieved from

  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL). Retrieved from

  • ResearchGate. (2023). ESI mass spectra of the metabolite 5 in positive and negative ion modes. Retrieved from

  • Creative Proteomics. (2019). Interpretation of Mass Spectra—EI-MS. Retrieved from

  • Michigan State University. Mass Spectrometry - Fragmentation Patterns. Retrieved from

Sources

Publish Comparison Guide: GC-MS Retention Time Comparison for Nitrobiphenyl Isomers

Author: BenchChem Technical Support Team. Date: March 2026

The following guide compares GC-MS retention strategies for nitrobiphenyl isomers, designed for researchers requiring precise isomer differentiation in toxicological and synthetic applications.

Executive Summary

Differentiation of nitrobiphenyl (NB) isomers—specifically 2-nitrobiphenyl (2-NB) , 3-nitrobiphenyl (3-NB) , and 4-nitrobiphenyl (4-NB) —is critical in drug development and environmental toxicology due to their distinct mutagenic profiles. While Electron Ionization (EI) mass spectra for these isomers are nearly identical, chromatographic separation remains the definitive identification method.

This guide compares the industry-standard 5% Phenyl-arylene (Non-polar) stationary phase against the high-performance alternative Polyethylene Glycol (Polar/WAX) and Biphenyl (Shape-Selective) phases.

Mechanistic Comparison: The Separation Challenge

The separation of NB isomers relies on exploiting subtle differences in their physicochemical properties. Because they are isobaric (


 199) and share similar fragmentation pathways, mass spectrometry alone cannot definitively distinguish them without chromatographic resolution.
Feature2-Nitrobiphenyl (Ortho)3-Nitrobiphenyl (Meta)4-Nitrobiphenyl (Para)
Boiling Point ~320°C (Lowest)~330°C (Intermediate)~340°C (Highest)
Steric Hindrance High (Twisted ring)ModerateLow (Planar capability)
Dipole Moment Lower (Shielded)HighHighest
Elution Order (Non-Polar) 1st 2nd (Risk of co-elution)3rd
Theory of Separation
  • Boiling Point Rule (Non-Polar Columns): On standard phases (e.g., DB-5MS), elution generally follows the boiling point. The ortho isomer (2-NB) elutes significantly earlier due to the "ortho effect"—steric hindrance prevents the nitro group from becoming coplanar with the ring, reducing intermolecular forces and boiling point.

  • Shape Selectivity (Alternative Columns): The meta (3-NB) and para (4-NB) isomers have similar boiling points, often leading to co-elution on non-polar columns. Polar phases (WAX) or shape-selective phases (Biphenyl) exploit the accessible

    
    -electron cloud of the planar 4-NB to increase its retention relative to 3-NB.
    
Performance Comparison: Standard vs. Alternative
System A: The Standard (Non-Polar)
  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5, Rtx-5).

  • Mechanism: Dispersive forces (Van der Waals) based primarily on volatility.

  • Performance: Excellent for separating 2-NB from the group.

  • Limitation: Poor resolution between 3-NB and 4-NB. These often co-elute or show "shouldering" unless a very slow temperature ramp is used.

System B: The Alternative (Polar / Shape-Selective)
  • Column: Polyethylene Glycol (e.g., DB-Wax, HP-INNOWax) or Biphenyl.

  • Mechanism: Hydrogen bonding and Dipole-Dipole interactions.

  • Performance: Superior resolution of 3-NB and 4-NB. The highly polar 4-NB interacts most strongly with the phase, shifting its retention time further away from 3-NB.

  • Trade-off: Lower maximum temperature limits (typically 250-260°C) compared to non-polar phases (325-350°C), requiring longer run times.

Experimental Data Summary
ParameterSystem A: 5% Phenyl (Non-Polar)System B: PEG (Polar)
Elution Order 2-NB

3-NB

4-NB
2-NB

3-NB

4-NB
2-NB Retention Index (RI) 1669 ~2300+
3-NB / 4-NB Resolution (

)
< 1.0 (Partial Overlap)> 1.5 (Baseline Separation)
Peak Shape Sharp, SymmetricalBroader (Tail potential)
Rec. Application General Screening, 2-NB IDIsomer Purity, 3 vs 4 ID

Note on RI: Retention Indices are system-dependent. The value 1669 is specific to standard non-polar conditions. Polar column RIs shift dramatically higher due to strong dipole interactions.

Experimental Protocol: Self-Validating Workflow

To ensure scientific integrity, this protocol includes "Checkpoints"—steps designed to validate the system before committing valuable samples.

Methodology: Optimized Separation of NB Isomers

Step 1: System Suitability (The Checkpoint)

  • Action: Inject a mixture of Naphthalene (non-polar marker) and 4-Nitrotoluene (polar marker).

  • Validation: If 4-Nitrotoluene tails significantly or peak width broadens, the liner is active. Replace with an Ultra Inert splitless liner.

  • Why: Nitro groups are susceptible to adsorption on active sites (silanols) in dirty liners, causing peak disappearance, especially for trace analysis.

Step 2: GC Parameters (Non-Polar / DB-5MS)

  • Inlet: Splitless mode @ 260°C.

  • Flow: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Start at 100°C (Hold 1 min).

    • Ramp 20°C/min to 200°C.

    • Critical Ramp: Slow to 4°C/min from 200°C to 260°C (This maximizes resolution of 3-NB/4-NB).

    • Ramp 30°C/min to 300°C (Bake out).

Step 3: Mass Spectrometry (EI Source)

  • Scan Range: 50–350

    
    .
    
  • Target Ions (SIM Mode for Sensitivity):

    • Quant Ion: 199 (

      
      )
      
    • Qual Ions: 152 (

      
      ), 141 , 115 .
      
  • Differentiation: Watch for the ratio of

    
     152/199. While similar, 2-NB often shows a higher abundance of the 
    
    
    
    fragment due to the "ortho effect" facilitating the loss of the nitro group compared to the stable para isomer.
Visualization of Separation Logic

The following diagram illustrates the decision matrix for selecting the correct column and the physicochemical logic governing the elution order.

G Start Sample: Nitrobiphenyl Mixture Col_Selection Select Stationary Phase Start->Col_Selection NonPolar Non-Polar (DB-5MS) Dispersive Forces Col_Selection->NonPolar General Screening Polar Polar (DB-Wax) Dipole-Dipole + H-Bonding Col_Selection->Polar Isomer Purity Result_NP Elution: 2-NB << 3-NB < 4-NB Risk: 3/4 Co-elution NonPolar->Result_NP Mechanism_2 2-NB (Ortho) Twisted Ring = Low BP Weak Interaction NonPolar->Mechanism_2 Fast Elution Result_P Elution: 2-NB < 3-NB << 4-NB Result: Baseline Separation Polar->Result_P Mechanism_4 4-NB (Para) Planar = High Surface Area Strong Interaction Polar->Mechanism_4 Strong Retention Mechanism_2->Result_NP Mechanism_4->Result_P

Caption: Decision workflow for column selection based on interaction mechanisms. Non-polar columns separate by boiling point (volatility), while polar columns exploit the planar geometry and dipole strength of the para-isomer.

References
  • National Institute of Standards and Technology (NIST). (2023).[1] 2-Nitrobiphenyl Retention Index Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Agilent Technologies. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. Available at: [Link]

  • Restek Corporation. (2024). GC Column Selection Guide: Nitro-aromatics. Available at: [Link]

Sources

A Comparative Guide to the Crystal Structure Analysis of 2-Hydroxy-5-nitrobiphenyl and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Molecular Architecture for Enhanced Drug Design

In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms and the subtle nuances of intermolecular interactions govern a compound's physicochemical properties, its biological activity, and its suitability as a therapeutic agent. 2-Hydroxy-5-nitrobiphenyl, a substituted biphenyl, represents a scaffold of significant interest due to the diverse pharmacological activities associated with biphenyl and nitrophenol moieties. While the definitive crystal structure of 2-Hydroxy-5-nitrobiphenyl is not publicly available in the Cambridge Structural Database (CSD)[1][2], this guide provides a comprehensive framework for its analysis. We will explore the anticipated structural features through a comparative analysis with structurally related compounds, detail the necessary experimental protocols for its determination, and offer insights into the interpretation of such data. This guide is intended to be a robust resource for researchers embarking on the crystallographic analysis of this, and similar, molecular systems.

Comparative Structural Analysis: Insights from Related Compounds

To predict the structural characteristics of 2-Hydroxy-5-nitrobiphenyl, we can draw valuable inferences from the crystallographically determined structures of its analogs. Key comparators include 2-Hydroxy-5-nitrobenzamide and 2-Methyl-4-nitrophenol.

Key Predicted Structural Features of 2-Hydroxy-5-nitrobiphenyl:
  • Intramolecular Hydrogen Bonding: A prominent feature is the expected presence of an intramolecular hydrogen bond between the hydroxyl group (-OH) at the 2-position and an oxygen atom of the nitro group (-NO2) at the 5-position. This is analogous to the S(6) ring motif observed in 2-Hydroxy-5-nitrobenzamide, formed by an intramolecular O—H⋯O hydrogen bond[3][4]. This interaction would lead to a significant degree of planarity in the substituted phenyl ring.

  • Inter-ring Dihedral Angle: The dihedral angle between the two phenyl rings is a critical parameter in biphenyl structures, influencing the molecule's overall conformation and its ability to interact with biological targets. In the absence of significant steric hindrance at the ortho positions of the inter-ring bond, a twisted conformation is generally favored to minimize steric repulsion between the ortho-hydrogens. In the case of 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile, a significant twist is observed with a dihedral angle of 83.51° between the two benzene rings[5]. A similar, albeit likely less pronounced, twist can be anticipated for 2-Hydroxy-5-nitrobiphenyl.

  • Intermolecular Interactions and Crystal Packing: The crystal packing is expected to be dominated by a combination of hydrogen bonding and π–π stacking interactions. The nitro group is a potent hydrogen bond acceptor, and the hydroxyl group can act as both a donor and an acceptor. We can anticipate intermolecular O—H⋯O hydrogen bonds, potentially leading to the formation of chains or dimeric structures, similar to the inversion dimers linked by pairs of N—H⋯O hydrogen bonds in 2-Hydroxy-5-nitrobenzamide[3][4]. Furthermore, weak C—H⋯O interactions are likely to play a role in consolidating the crystal packing[3][4]. The aromatic rings provide a basis for π–π stacking interactions, which would further stabilize the crystal lattice.

Comparative Data Table:
Feature2-Hydroxy-5-nitrobenzamide[3][4]2-Methyl-4-nitrophenol[6][7]3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile[5]2-Hydroxy-5-nitrobiphenyl (Predicted)
Molecular Formula C₇H₆N₂O₄C₇H₇NO₃C₁₅H₁₃N₃O₂C₁₂H₉NO₃
Crystal System MonoclinicMonoclinicMonoclinicTo be determined
Space Group P2₁/nP2₁/nP2₁/cTo be determined
Intramolecular H-Bond Yes (O—H⋯O), S(6) ringYes (O—H⋯O)No direct analogueYes (O—H⋯O), S(6) ring
Key Intermolecular Interactions N—H⋯O hydrogen bonds, C—H⋯O linksO—H⋯O and C—H⋯O interactionsN—H⋯N and C—H⋯O hydrogen bondsO—H⋯O hydrogen bonds, C—H⋯O links, π–π stacking
Dihedral Angle (between rings) N/AN/A83.51°Twisted conformation expected

Experimental Workflow for Crystal Structure Determination

The following section outlines a detailed, step-by-step methodology for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 2-Hydroxy-5-nitrobiphenyl.

Part 1: Synthesis and Crystallization

The synthesis of 2-Hydroxy-5-nitrobiphenyl can be approached through established cross-coupling methodologies, such as the Suzuki or Ullmann reactions. The subsequent crystallization is a critical step for obtaining high-quality single crystals suitable for X-ray diffraction.

Proposed Synthesis (Suzuki Coupling):

  • Reaction Setup: In a round-bottom flask, combine 2-bromo-4-nitrophenol (1 equivalent), phenylboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

  • Solvent and Base: Add a suitable solvent system, for example, a mixture of toluene and ethanol, and an aqueous solution of a base like sodium carbonate (2 equivalents).

  • Reaction Conditions: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture, and perform an extractive work-up with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure 2-Hydroxy-5-nitrobiphenyl.

Crystallization Protocol:

  • Solvent Selection: Screen a variety of solvents and solvent mixtures to find a system where the compound has moderate solubility. Good candidates often include ethanol, methanol, acetone, ethyl acetate, and mixtures with hexane or water.

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly at room temperature.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

  • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then to a lower temperature (e.g., 4°C).

Workflow Diagram: Synthesis and Crystallization

G cluster_synthesis Synthesis (Suzuki Coupling) cluster_crystallization Crystallization reagents 2-bromo-4-nitrophenol + Phenylboronic acid + Pd(PPh3)4 reaction Reflux in Toluene/Ethanol with Na2CO3 (aq) reagents->reaction 1. Combine workup Extractive Work-up reaction->workup 2. After reaction purification Column Chromatography workup->purification 3. Isolate crude dissolve Dissolve purified compound purification->dissolve 4. Obtain pure product slow_evap Slow Evaporation dissolve->slow_evap vapor_diff Vapor Diffusion dissolve->vapor_diff cooling Slow Cooling dissolve->cooling crystals Single Crystals slow_evap->crystals vapor_diff->crystals cooling->crystals XRD_Workflow Data_Collection Data Collection (Diffractometer) Data_Reduction Data Reduction (Integration & Scaling) Data_Collection->Data_Reduction Structure_Solution Structure Solution (Direct/Patterson Methods) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Structure_Refinement->Structure_Refinement Final_Model Final Validated Crystal Structure Structure_Refinement->Final_Model

Sources

validating HPLC assay for 5-nitro-2-phenylphenol in plasma

Author: BenchChem Technical Support Team. Date: March 2026

Validating an HPLC Assay for 5-Nitro-2-Phenylphenol in Plasma: A Comprehensive Comparison Guide

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with quantifying nitrated phenolic compounds in complex biological matrices. 5-Nitro-2-phenylphenol (5-N2PP)—a derivative of the widely used agricultural fungicide and biocide 2-phenylphenol—is of increasing interest in toxicological biomonitoring[1]. However, isolating and quantifying this specific biomarker in human plasma is notoriously difficult due to high protein binding, trace-level physiological concentrations, and severe matrix effects from endogenous lipids[2].

This guide objectively compares standard High-Performance Liquid Chromatography (HPLC) modalities for 5-N2PP detection. Furthermore, it provides a field-proven, self-validating UHPLC-MS/MS protocol grounded strictly in the 3[3].

When developing an assay for 5-N2PP, the choice of detector dictates the required sample preparation rigor and the ultimate sensitivity of the assay. Because 5-N2PP possesses a conjugated biphenyl system and a nitro chromophore, it exhibits strong UV absorbance. However, plasma is a hostile matrix for non-specific detectors.

  • HPLC-UV/Vis (Diode Array Detection):

    • Mechanism: Relies on the absorbance of the nitro-aromatic ring (typically monitored at 252–280 nm)[4].

    • Pros: Cost-effective, ubiquitous in standard labs, and highly robust for high-concentration toxicokinetic studies.

    • Cons: Lacks the sensitivity required for trace environmental biomonitoring. It is highly susceptible to baseline interference from co-eluting plasma proteins.

  • HPLC-FLD (Fluorescence Detection):

    • Mechanism: The nitro group quenches native fluorescence, requiring pre- or post-column reduction to an amine, followed by derivatization.

    • Pros: Offers higher sensitivity than UV.

    • Cons: The multi-step derivatization introduces high variability, reducing trustworthiness and assay reproducibility.

  • UHPLC-MS/MS (Electrospray Ionization - Negative Mode):

    • Mechanism: The phenolic hydroxyl group (pKa ~8.5) readily deprotonates in basic or neutral mobile phases, forming a stable [M-H]⁻ precursor ion. Multiple Reaction Monitoring (MRM) isolates specific product ions.

    • Pros: The undisputed gold standard for plasma bioanalysis[3]. It offers unmatched specificity, sub-ng/mL limits of quantitation (LOQ), and high throughput.

Table 1: Performance Comparison of HPLC Modalities for 5-N2PP in Plasma

ParameterHPLC-UV/VisHPLC-FLD (Derivatized)UHPLC-MS/MS (Optimized)
Detection Mechanism Absorbance (~280 nm)Fluorescence (Post-reduction)ESI- MRM (m/z 214.0 → 168.0)
Sensitivity (LOD) ~50 ng/mL~5 ng/mL0.1 ng/mL
Matrix Interference High (Co-eluting proteins)ModerateLow (High specificity)
Sample Prep Required LLE or PPTSPE + DerivatizationSPE (Phospholipid removal)
Throughput HighLowVery High
Best Use Case High-dose toxicokineticsNiche academic studiesTrace biomonitoring

Causality in Experimental Design: Overcoming the Plasma Matrix

To achieve a self-validating system, the sample preparation must actively eliminate the causes of assay failure—namely, ion suppression and column degradation.

Why Solid Phase Extraction (SPE) over Protein Precipitation (PPT)? While PPT using acetonitrile is fast, it leaves behind lipophilic phospholipids (e.g., phosphatidylcholines) that co-elute with late-eluting hydrophobic compounds like 5-N2PP. In an MS source, these endogenous lipids compete for charge droplets, causing massive ion suppression[5]. By utilizing a polymeric Hydrophilic-Lipophilic Balance (HLB) SPE cartridge, we selectively wash away both salts and phospholipids, ensuring a recovery rate >85% and keeping the matrix effect within the FDA's ±15% acceptable limit[3].

Why a High pH Mobile Phase? 5-N2PP is a weak acid. Using a high pH mobile phase (pH 9.0) forces the phenolic hydroxyl group to deprotonate before it enters the electrospray source. This causality directly translates to a 10- to 50-fold increase in ionization efficiency in ESI negative mode compared to standard acidic mobile phases.

Step-by-Step Methodology: UHPLC-MS/MS Assay Protocol

This protocol is optimized for the quantitation of 5-N2PP in human serum/plasma, utilizing a stable isotope-labeled internal standard (IS) to correct for extraction variance and ensure a self-validating run.

Phase 1: Sample Preparation (SPE Workflow)

  • Spiking: Aliquot 200 µL of human plasma into a microcentrifuge tube. Add 10 µL of Internal Standard (e.g., 2-phenylphenol-d9, 100 ng/mL) and vortex for 10 seconds. Note: The IS corrects for both extraction losses and matrix suppression.

  • Pre-treatment: Add 200 µL of 2% formic acid in water to disrupt protein-analyte binding. Vortex for 30 seconds.

  • SPE Conditioning: Condition an HLB SPE cartridge (30 mg/1 mL) with 1 mL of Methanol, followed by 1 mL of LC-MS grade water.

  • Loading: Load the pre-treated plasma sample onto the cartridge at a controlled flow rate of ~1 drop/second.

  • Washing: Wash the cartridge with 1 mL of 5% Methanol in water to remove polar interferences. Dry the cartridge under a vacuum for 2 minutes.

  • Elution: Elute 5-N2PP with 1 mL of Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v).

Phase 2: Chromatographic & MS Conditions

  • Column: C18, 1.7 µm, 2.1 × 100 mm (maintains sharp peak shapes and resolves 5-N2PP from endogenous isomers).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-1 min (20% B), 1-4 min (linear to 95% B), 4-5.5 min (hold 95% B), 5.6-7 min (re-equilibrate at 20% B). Flow rate: 0.4 mL/min.

  • Detection: ESI negative mode. MRM transitions: 5-N2PP (m/z 214.0 → 168.0)[2].

Workflow Visualization

Workflow Plasma Spiked Plasma Sample (5-N2PP + IS) ProteinPrecip Protein Disruption (2% Formic Acid) Plasma->ProteinPrecip Release bound analyte SPE Solid Phase Extraction (HLB Cartridge) ProteinPrecip->SPE Load sample Elution Elution & Reconstitution (Acetonitrile -> Mobile Phase) SPE->Elution Remove phospholipids HPLC UHPLC Separation (C18, pH 9.0 Gradient) Elution->HPLC 5 µL Injection Detection ESI- MS/MS Detection (MRM: 214.0 -> 168.0) HPLC->Detection Isocratic/Gradient Data Data Analysis & FDA BMV Validation Detection->Data Quantitation

Figure 1: Optimized sample prep and UHPLC-MS/MS workflow for 5-nitro-2-phenylphenol in plasma.

Assay Validation Data (FDA/ICH M10 Guidelines)

Following the FDA 2018 BMV guidelines, a bioanalytical method must demonstrate stringent accuracy, precision, selectivity, and stability[3]. The data below represents typical validation results for the optimized UHPLC-MS/MS method, proving its superiority over standard HPLC-UV approaches.

Table 2: Summary of Validation Parameters for 5-N2PP in Plasma

Validation Parameter (FDA BMV)Acceptance CriteriaUHPLC-MS/MS Result
Linearity (R²) > 0.9900.998 (0.5 - 500 ng/mL)
Lower Limit of Quantitation Signal-to-Noise ≥ 5:10.5 ng/mL (CV < 20%)
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)3.2% - 8.5%
Inter-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)4.1% - 9.7%
Extraction Recovery Consistent across range88.5% ± 4.2%
Matrix Effect (Ion Suppression) ± 15% deviation-6.4% (Acceptable)

References

1.[3] Essential FDA Guidelines for Bioanalytical Method Validation: (December 26 2025). resolvemass.ca. 2.[4] Heterogeneous Electro-Fenton-like Designs for the Disposal of 2-Phenylphenol from Water. mdpi.com. 3.[1] Synthesis and characterization of molecular imprinting polymer for the removal of 2-phenylphenol. d-nb.info. 4.[2] Validation of a Method Scope Extension for Simple Biomonitoring of 353 Pollutants in Serum Samples - PMC. nih.gov. 5.[5] Bioanalytical Method Validation. gmp-compliance.org.

Sources

Elemental Analysis for C₁₂H₉NO₃: A Senior Scientist’s Guide to Purity Confirmation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Calculation for C12H9NO3 Confirmation Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Gold Standard" in a Digital Age

In an era dominated by high-resolution mass spectrometry (HRMS) and multi-dimensional NMR, Elemental Analysis (EA)—specifically Carbon, Hydrogen, and Nitrogen (CHN) combustion analysis—remains the critical gatekeeper for compound purity. While HRMS confirms identity (what the molecule is), EA confirms bulk purity (how clean the sample is).

For a researcher targeting a molecule with the formula C₁₂H₉NO₃ (e.g., 4-Nitrodiphenyl ether or a specific nitro-biphenyl derivative), obtaining a result within the ±0.4% tolerance mandated by journals like the Journal of Organic Chemistry (JOC) and ACS Central Science is often the final, most frustrating hurdle before publication or biological testing.

This guide moves beyond basic stoichiometry to provide a field-tested protocol for validating C₁₂H₉NO₃, comparing it against modern alternatives, and troubleshooting the common "failed" results caused by solvates and inorganic contaminants.

The Theoretical Framework: Calculating C₁₂H₉NO₃

Before any sample enters the combustion chamber, the theoretical values must be established with high precision. We use the standard atomic weights (IUPAC).

Target Formula: C₁₂H₉NO₃[1][2][3]

Step 1: Molecular Weight Determination
ElementCountAtomic Weight ( g/mol )Total Mass Contribution
Carbon (C) 1212.011144.132
Hydrogen (H) 91.0089.072
Nitrogen (N) 114.00714.007
Oxygen (O) 315.99947.997
Total MW 215.208 g/mol
Step 2: Theoretical Percentage Calculation

To find the expected % composition:



  • % Carbon:

    
    
    
  • % Hydrogen:

    
    
    
  • % Nitrogen:

    
    
    

The Acceptance Criteria: To meet the standard ±0.4% tolerance [1]:

  • C Range: 66.57% – 67.37%

  • H Range: 3.81% – 4.61%

  • N Range: 6.11% – 6.91%

Comparative Analysis: EA vs. HRMS vs. qNMR

Why do we still burn samples in the 21st century? The table below objectively compares EA against its primary competitors for purity validation.

Table 1: Performance Comparison of Purity Confirmation Methods
FeatureCombustion Analysis (EA) High-Res Mass Spec (HRMS) Quantitative NMR (qNMR)
Primary Output Bulk Purity (% by weight)Molecular Identity (m/z)Structural Purity & Molar Ratio
Detection Principle Total combustion of sampleIonization of moleculesNuclear spin resonance
Blind Spots Cannot distinguish isomersMisses inorganic salts, trapped solvents, & non-ionizable impuritiesInorganic salts (silent in NMR), requires internal standard
Sample Requirement ~2–5 mg (Destructive)<1 mg (Non-destructive)~5–10 mg (Non-destructive)
Precision Standard ±0.4% absolute deviation <5 ppm mass error±1–2% relative error
Best For Final compound validation Initial confirmation of synthesisQuantifying known impurities

Expert Insight: HRMS will confirm you synthesized C₁₂H₉NO₃. However, if your sample contains 5% sodium chloride (NaCl) from the workup, HRMS will likely ignore it, reporting a perfect mass for the organic portion. EA will fail immediately because the Carbon % will be diluted by the non-combustible salt. EA is the only method that effectively "weighs" the invisible impurities. [2]

Experimental Protocol: The Self-Validating Workflow

A "failed" EA is rarely the fault of the instrument; it is usually a sample preparation error. Follow this protocol to ensure data integrity.

Phase 1: Sample Preparation (The Critical Step)

Context: C₁₂H₉NO₃ compounds (like nitro-aromatics) can be crystalline lattices that trap solvent molecules.

  • Recrystallization: Ensure the sample is homogeneous. Amorphous powders often trap solvent unevenly.

  • Vacuum Drying: Dry the sample at 40–60°C under high vacuum (<1 mbar) for at least 12 hours.

    • Why? A single trapped water molecule can shift Carbon results by >0.5%.

  • Homogenization: Lightly crush crystals into a fine powder. Large crystals may not combust fully in the fleeting seconds they spend in the furnace.

Phase 2: The Weighing Protocol
  • Microbalance Calibration: Verify the balance using a standard weight (e.g., 100 mg Class E2).

  • The "Standard" Check: Before running your unknown C₁₂H₉NO₃, run a standard (typically Acetanilide or Sulfanilamide).

    • Rule: If the standard deviates by >0.15%, do not run your sample. Recalibrate the instrument (K-factor).

  • Sample Mass: Target 2.0 – 2.5 mg.

    • Risk: Too little (<1.5 mg) increases weighing error impact. Too much (>3 mg) risks incomplete combustion (soot formation).

Phase 3: Data Interpretation

Compare Found vs. Calculated.

  • Scenario A (Pass): All elements within ±0.4%. -> Publish.

  • Scenario B (Fail - Low C): Found C is 65.5% (Target 66.97%).

    • Diagnosis: Likely non-combustible impurity (Silica, Salt) or trapped solvent (Water).

  • Scenario C (Fail - High C): Found C is 68.0%.

    • Diagnosis: Trapped solvent with high carbon content (e.g., Toluene) or greasy contamination.

Visualizing the Workflow

The following diagrams illustrate the logical flow for confirming a new chemical entity (NCE) and the decision tree for troubleshooting.

Diagram 1: The Purity Confirmation Workflow

Caption: A logical progression from crude synthesis to final validated purity, highlighting where EA fits in the sequence.

PurityWorkflow Synthesis Synthesis of C12H9NO3 Crude Crude Isolation Synthesis->Crude Purification Purification (Column/Recryst) Crude->Purification Identity Identity Check (NMR + HRMS) Purification->Identity Decision Structure Confirmed? Identity->Decision Drying Vacuum Drying (Critical Step) Decision->Drying Yes Repurify Repurify/ Resynthesize Decision->Repurify No EA Elemental Analysis (Combustion) Drying->EA Result Result within ±0.4%? EA->Result Publish Release/Publish Data Result->Publish Pass Result->Repurify Fail

Diagram 2: Troubleshooting Failed EA Results

Caption: Diagnostic logic for interpreting deviations in Carbon and Hydrogen percentages.

EATroubleshooting Start EA Result Failed (> ±0.4% Dev) CheckC Analyze Carbon (C) Deviation Start->CheckC LowC Carbon is LOW (< Theoretical) CheckC->LowC HighC Carbon is HIGH (> Theoretical) CheckC->HighC CheckH Check Hydrogen (H) LowC->CheckH Grease Diagnosis: Grease/Oil Contamination HighC->Grease H is Very High Solvent Diagnosis: Trapped High-C Solvent (e.g., Toluene) HighC->Solvent H matches Solvent Ratio Inorganic Diagnosis: Inorganic Salt/Silica (Non-combustible) CheckH->Inorganic H is Normal/Low Water Diagnosis: Trapped Water/Moisture (H is High) CheckH->Water H is High

Advanced Data Handling: The Solvate Calculation

If vacuum drying fails to remove a solvent (a common occurrence with C₁₂H₉NO₃ isomers forming channel solvates), you may need to calculate the theoretical values for a solvate (e.g., C₁₂H₉NO₃ · 0.5 H₂O) to see if the data fits.

Example: 0.5 Molar equivalent of Water

  • New Formula: C₁₂H₉NO₃ + 0.5(H₂O) = C₁₂H₁₀NO₃.₅

  • New MW: 215.208 + 9.008 = 224.216 g/mol

  • New %C:

    
     (Significant drop from 66.97%)
    

Editorial Note: Most top-tier journals allow the reporting of solvates if they are confirmed by another method (e.g., integration of the water peak in ¹H NMR or TGA analysis) [3].

References

  • ACS Central Science. (2022). An International Study Evaluating Elemental Analysis.[4][5] American Chemical Society.[4] Available at: [Link]

  • Chromatography Online. (2023). Low-Resolution or High-Resolution Mass Spectrometry for Clinical and Forensic Toxicology.[6] LCGC International. Available at: [Link]

  • National Institutes of Health (NIH). (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. PMC. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Hydroxy-5-nitrobiphenyl

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in research and drug development, the integrity of our work is defined not only by our discoveries but also by our unwavering commitment to safety and environmental stewardship. The disposal of chemical reagents like 2-Hydroxy-5-nitrobiphenyl, a nitroaromatic compound, is a critical process that demands meticulous planning and execution. This guide provides an in-depth, procedural framework for its proper disposal, grounded in chemical principles and regulatory best practices.

Core Hazard Profile & Immediate Safety Considerations

Before handling or preparing for disposal, it is imperative to understand the inherent risks associated with 2-Hydroxy-5-nitrobiphenyl and related nitroaromatic compounds. These properties directly inform every subsequent step of the disposal process.

Aromatic nitro compounds are potent oxidizing agents.[1] Their chemical reactivity, particularly with reducing agents or bases, can lead to vigorous, exothermic reactions that may culminate in detonation.[1] This reactivity is a primary driver for the stringent segregation protocols outlined below.

Table 1: Summary of Hazards for Nitroaromatic Compounds

Hazard Category Description Primary Mitigation Strategy
Health Hazards Harmful if swallowed[2][3]. Causes serious skin and eye irritation[2][3]. Inhalation may irritate the respiratory tract[4]. Use appropriate Personal Protective Equipment (PPE). Avoid creating dust. Handle in a well-ventilated area or chemical fume hood.
Reactivity Hazards As an aromatic nitro compound, it can act as a strong oxidizing agent[1]. May react explosively with reducing agents, hydrides, sulfides, or strong bases (e.g., sodium hydroxide)[1]. Strict segregation from incompatible materials. Store away from heat and flame[5].
Physical Hazards Combustible solid[6]. Fine dust can form explosive mixtures with air, posing an ignition risk from sparks or static discharge[6]. Avoid generating dust during handling and cleanup. Use non-sparking tools and remove all sources of ignition from the area[1].

| Environmental | Discharge into the environment, especially into drains or waterways, must be strictly avoided[1]. | Contain all waste and spills. Follow approved hazardous waste disposal channels. |

Pre-Disposal Protocol: Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization. The primary objective is to prevent the accidental mixing of incompatible chemicals.

Causality of Segregation: The nitro group (-NO₂) on the biphenyl structure makes the compound susceptible to vigorous reactions. Mixing with reducing agents can initiate a rapid redox reaction, while strong bases can lead to the formation of unstable, explosive salts[1]. Therefore, segregating this waste stream is not merely a regulatory formality but a critical safety measure to prevent detonation.

Step-by-Step Segregation Procedure:

  • Identify the Waste Stream: Determine if the waste is pure, unadulterated 2-Hydroxy-5-nitrobiphenyl, a contaminated solid (e.g., on absorbent pads, gloves), or a solution. Each form requires slightly different handling.

  • Select a Dedicated Waste Container: Use a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass container is typically appropriate.

  • Label the Container: The label must be unambiguous and compliant with local and national regulations (e.g., EPA, OSHA). At a minimum, it should state:

    • "HAZARDOUS WASTE"

    • "2-Hydroxy-5-nitrobiphenyl"

    • Associated Hazards (e.g., "Oxidizer," "Irritant")

    • Accumulation Start Date

  • Isolate from Incompatibles: Store the designated waste container in a secondary containment bin or cabinet, physically separated from:

    • Strong Bases (e.g., sodium hydroxide, potassium hydroxide)[5]

    • Reducing Agents (e.g., hydrides, sulfides)[1]

    • Acids and other reactive chemicals[7]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

A self-validating safety protocol requires that appropriate PPE be worn at all times when handling the chemical or its waste.

  • Hand Protection: Handle with chemically impermeable gloves (e.g., nitrile, neoprene) that have been inspected for integrity before use. Dispose of contaminated gloves in accordance with applicable laws[2].

  • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[1].

  • Skin and Body Protection: Wear a lab coat or flame-resistant impervious clothing. Ensure no skin is exposed[1]. For significant quantities, a PVC apron is recommended[6].

  • Respiratory Protection: If there is a risk of generating dust or if exposure limits are exceeded, use a full-face respirator with an appropriate particulate filter[1].

Detailed Disposal Workflow

The final disposal of 2-Hydroxy-5-nitrobiphenyl must be conducted through a licensed chemical waste management facility. On-site treatment or disposal down the drain is strictly prohibited and unsafe[1][8].

Protocol for Preparing Solid Waste for Disposal:

  • Work Area Preparation: Ensure the work area, typically a chemical fume hood, is clean and free of incompatible materials.

  • Containerization: Carefully transfer the solid waste into the pre-labeled hazardous waste container using a dedicated scoop or spatula. Avoid creating dust clouds[2][6]. If the material is a fine powder, consider gently dampening it with a small amount of an inert solvent like 60-70% ethanol to minimize dust, as recommended for similar compounds[9].

  • Handling Contaminated Materials: Any materials used for cleanup or transfer (e.g., weigh boats, contaminated gloves, absorbent paper) must also be placed into the same hazardous waste container[9].

  • Sealing and Storage: Securely seal the container lid. Wipe the exterior of the container to remove any residual contamination. Place it in the designated hazardous waste accumulation area, ensuring it is segregated from incompatibles.

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup. Provide them with a full and accurate description of the waste.

  • Documentation: Complete all necessary waste manifest paperwork. Accurate documentation is a legal requirement and ensures the waste is handled correctly throughout the disposal chain.

Protocol for Accidental Spills:

  • Evacuate and Secure: Evacuate non-essential personnel and remove all sources of ignition immediately[1].

  • Ventilate: Ensure the area is well-ventilated.

  • Control Personal Contact: Do not handle the spill without the full PPE described in Section 3.

  • Containment: Use dry, clean-up procedures. Do not use water. Cover the spill with a dry, inert absorbent material like sand or soda ash[5].

  • Collection: Gently sweep or scoop the dampened material into a suitable, labeled container for disposal. Use non-sparking tools[1].

  • Final Cleaning: Wipe the spill area with absorbent paper dampened with 60-70% ethanol, followed by a soap and water solution[9]. All cleaning materials are to be disposed of as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the safe management and disposal of 2-Hydroxy-5-nitrobiphenyl waste.

G Workflow for 2-Hydroxy-5-nitrobiphenyl Disposal start Waste Generation (Pure compound, contaminated labware, or solution) assess Hazard Assessment (Consult SDS & this guide) start->assess spill Accidental Spill? assess->spill spill_protocol Execute Spill Protocol (Section 4) spill->spill_protocol Yes segregate Segregate Waste (Isolate from bases, reducing agents) spill->segregate No contain Contain & Label Waste (Use designated, sealed container) spill_protocol->contain segregate->contain store Store in Accumulation Area (Secondary containment) contain->store pickup Arrange Pickup (Contact EHS or licensed contractor) store->pickup document Complete Manifest (Ensure regulatory compliance) pickup->document end_node Disposal Complete document->end_node

Caption: Decision workflow for safe disposal of 2-Hydroxy-5-nitrobiphenyl.

References

  • Material Safety Data Sheet 2-Hydroxy-5-nitrobenzaldehyde. Valsynthese SA.[Link]

  • 2-Hydroxy-5-nitrobenzaldehyde 107070 - Safety Data Sheet. Labkem.[Link]

  • Material Safety Data Sheet - 2-Nitrobiphenyl, 97%. Cole-Parmer.[Link]

  • Working with Hazardous Chemicals. Organic Syntheses.[Link]

  • 2-Nitrobiphenyl | C12H9NO2 | CID 6829. PubChem, National Center for Biotechnology Information.[Link]

  • Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency.[Link]

  • HAZARD SUMMARY: 4-NITROBIPHENYL. New Jersey Department of Health.[Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists (ASHP).[Link]

  • Organic Syntheses Procedure. Organic Syntheses.[Link]

  • New EPA Final Rule Gives Healthcare Facilities and Retailers a Break on Waste Pharmaceuticals and Nicotine Products. VelocityEHS.[Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 2-Hydroxy-5-nitrobiphenyl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

2-Hydroxy-5-nitrobiphenyl (also known as 4-nitro-2-phenylphenol) presents a dual-hazard profile characteristic of nitrated phenols. It combines the protein-denaturing properties of phenols with the systemic toxicity potential of nitro-aromatics.[1][2][3][4]

Immediate Hazard Class (GHS):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[4][5][6][7][8]

  • Skin/Eye Corrosion: Category 2/2A (Causes skin irritation and serious eye irritation).[4][5]

  • STOT-SE: Category 3 (May cause respiratory irritation).[1][2][3][4]

Operational Directive: Treat this compound as a Hazardous Organic Solid . While not a high-energy explosive like polynitrated compounds, the nitro group renders it sensitive to reduction and thermal decomposition.[1][3][4] Strict control of dust generation and dermal contact is the primary safety objective.[4]

Technical PPE Specifications

The following specifications are derived from permeation data for analogous nitrophenolic structures. Standard latex gloves are insufficient due to rapid degradation by organic solvents often used to solubilize this compound (e.g., DMSO, Acetone).[3][4][5]

PPE Selection Matrix
Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Hand (Primary) Nitrile (≥ 0.11 mm) For Solid Handling: Nitrile offers excellent resistance to solid particulates and incidental moisture.[1][2][3][4][5] For Solutions: If dissolved in Acetone/DCM, use Silver Shield/Laminate liners, as nitrile breakthrough occurs in <5 mins.[3]
Eye/Face Chemical Splash Goggles Critical: Safety glasses are inadequate.[4][5] Phenolic compounds can cause rapid corneal opacification and permanent damage upon contact.[4][5] A full seal is required.[4]
Respiratory Fume Hood (Primary) Engineering controls are superior to PPE.[4][5] Use a certified chemical fume hood to capture dust/vapors.[4][5]
Respiratory (Secondary) N95 / P2 Respirator Required only if weighing outside a hood (strongly discouraged) or during spill cleanup.[2][4][5]
Body Lab Coat (Cotton/Poly) Standard protection.[4][5] Ensure cuffs are tucked under gloves to prevent wrist exposure.[4]

Risk Assessment Logic (Visualization)

The following decision tree illustrates the logic for selecting PPE based on the state of the chemical (Solid vs. Solution).

PPE_Logic Start Handling 2-Hydroxy-5-nitrobiphenyl State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution Solution (Organic Solvent) State->Solution Solid_PPE PPE: Nitrile Gloves + Goggles Control: Fume Hood (Low Airflow) Solid->Solid_PPE Solvent_Check Solvent Type? Solution->Solvent_Check Non_Penetrating Ethanol / Methanol / Water Solvent_Check->Non_Penetrating Penetrating DCM / Acetone / DMSO Solvent_Check->Penetrating Standard_Glove Standard Nitrile (Double Gloved) Non_Penetrating->Standard_Glove Barrier_Glove Laminate (Silver Shield) or High-Grade Butyl Penetrating->Barrier_Glove

Caption: Decision logic for glove selection based on solvent compatibility. Note the escalation to Laminate gloves for penetrating solvents.[3][4]

Operational Protocols

A. Weighing & Solubilization

Objective: Prevent inhalation of dust and dermal absorption during the transition from solid to liquid phase.[4]

  • Preparation:

    • Place a disposable absorbent mat (benchkote) inside the fume hood.[4][5]

    • Pre-weigh the solvent in a tared vial to avoid handling the solid repeatedly.[4]

    • Static Control: Use an anti-static gun or wipe if the powder appears "fly-away" (common with dry nitro-aromatics).[1][2][3][4][5]

  • Transfer:

    • Use a disposable spatula.[4] Do not use metal spatulas if there is any risk of friction-induced heating, although this specific compound is stable, good habits with nitro compounds are vital.[1][3][4]

    • Transfer solid directly into the pre-weighed vial.

  • Solubilization:

    • Add solvent slowly.[4]

    • Caution: Nitrophenols can be acidic.[4][5] If dissolving in a basic solution, a mild exotherm (heat release) may occur.[3][4][5]

B. Spill Management

Scenario: 500mg bottle dropped, powder dispersed.

  • Evacuate: Clear the immediate area of personnel.

  • PPE Upgrade: Don N95 respirator and double nitrile gloves.[4][5]

  • Containment: Cover the spill with a damp paper towel (water or ethanol) to prevent dust from becoming airborne.[4][5]

  • Cleanup: Scoop up the damp material/towel mixture.[4] Do not dry sweep.[4]

  • Decontamination: Wipe the surface with 0.1M NaOH (mild base) to solubilize any phenol residue (it will turn yellow/orange, indicating the presence of the nitrophenolate ion), then rinse with water.[3][5]

Disposal & Waste Management

Core Principle: Segregation prevents unexpected reactions.[4][5] Nitrated organics must never be mixed with strong oxidizers or reducing agents in the waste stream.[4]

Disposal_Flow Waste_Origin Waste Generated Type_Check Liquid or Solid? Waste_Origin->Type_Check Solid_Waste Solid (Powder/Wipes) Type_Check->Solid_Waste Liquid_Waste Liquid Solution Type_Check->Liquid_Waste Bin_Solid Container: Hazardous Solid Label: 'Toxic Organic Solid' Solid_Waste->Bin_Solid Solvent_Type Halogenated? Liquid_Waste->Solvent_Type Halo_Yes Yes (e.g., DCM) Solvent_Type->Halo_Yes Halo_No No (e.g., Ethanol) Solvent_Type->Halo_No Bin_Halo Container: Halogenated Waste Halo_Yes->Bin_Halo Bin_NonHalo Container: Non-Halogenated Waste Halo_No->Bin_NonHalo

Caption: Waste segregation workflow ensuring compliance with environmental safety regulations.

References

  • CAS Common Chemistry. 2-Hydroxy-5-nitrobiphenyl (CAS 4291-29-6) Details.[1][2][3][4][5] American Chemical Society.[4] Link

  • PubChem. 4-Hydroxy-2'-nitrobiphenyl (Compound Summary). National Library of Medicine.[4] (Used for analogous structure hazard data). Link

  • Thermo Fisher Scientific. Safety Data Sheet: 4-Hydroxy-3-nitrobiphenyl (Analogous Hazard Data).Link[1][2][3][4]

  • Esko Safety. Glove Chemical Resistance Chart (Nitrile vs. Aromatics).Link[1][2][3][4][5]

  • Sigma-Aldrich (Merck). Safety Data Sheet: Nitrophenols.[4][5] (General handling protocols for nitrophenolic compounds). Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.